2-Bromo-4-fluorobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZDXMCOWFPQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378369 | |
| Record name | 2-Bromo-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59142-68-6 | |
| Record name | 2-Bromo-4-fluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59142-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-4-fluorobenzaldehyde molecular structure
An In-depth Technical Guide to 2-Bromo-4-fluorobenzaldehyde: Structure, Synthesis, and Applications
Abstract
This compound is a halogenated aromatic aldehyde that has emerged as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group and two distinct halogen substituents on the benzene ring, offers a versatile platform for constructing complex molecular frameworks. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it explores established synthetic methodologies, key reactivity patterns, and significant applications, particularly its role as a crucial intermediate in the development of novel pharmaceutical agents and advanced materials. This document is intended for researchers, chemists, and professionals in the fields of drug discovery, agrochemical science, and materials science.
Molecular Structure and Physicochemical Properties
This compound (CAS No: 59142-68-6) is a disubstituted benzaldehyde derivative.[1] The core of the molecule is a benzene ring functionalized with an aldehyde group (-CHO). The ring is further substituted with a bromine atom at position 2 (ortho to the aldehyde) and a fluorine atom at position 4 (para to the aldehyde).
The molecular formula is C₇H₄BrFO, and it has a molecular weight of approximately 203.01 g/mol .[2][3][4] The presence and positioning of the three functional groups—aldehyde, bromo, and fluoro—impart a unique electronic and steric profile to the molecule.
-
Aldehyde Group (-CHO): This group is strongly electron-withdrawing and deactivating, directing electrophilic aromatic substitution to the meta-positions. It is also the primary site for a wide range of chemical transformations, including nucleophilic additions, oxidations, and reductions.
-
Bromine Atom (-Br): As a halogen, bromine is an ortho-, para-directing deactivator due to the interplay of its inductive electron-withdrawing effect and resonance electron-donating effect. Its position ortho to the aldehyde group introduces steric hindrance. Critically, the C-Br bond is a key reactive site for metal-catalyzed cross-coupling reactions.
-
Fluorine Atom (-F): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. Its small size minimizes steric hindrance compared to bromine. The C-F bond is generally strong and less reactive than the C-Br bond, allowing for selective transformations at the bromine site.
This strategic arrangement of substituents makes this compound a highly versatile intermediate, enabling chemists to perform sequential and regioselective modifications.
Physicochemical Data Summary
The physical properties of this compound are summarized in the table below. It typically appears as a white to light yellow crystalline solid.[5][6]
| Property | Value | Source(s) |
| CAS Number | 59142-68-6 | [1][7] |
| Molecular Formula | C₇H₄BrFO | [1][3][7] |
| Molecular Weight | 203.01 g/mol | [2][4] |
| Appearance | White to light yellow powder/crystal | [5][8] |
| Melting Point | 61.5 - 64 °C | [1][5][9] |
| Boiling Point | ~234.9 °C (at 760 mmHg, predicted) | [1][8] |
| Density | ~1.7 g/cm³ | [1][8] |
| Solubility | Insoluble in water | [2] |
| Storage | Store in a dark, dry, sealed container at room temperature | [2][8] |
Molecular Structure Diagram
The 2D chemical structure of this compound is depicted below.
Caption: 2D structure of this compound.
Spectroscopic Characterization
The molecular structure is unequivocally confirmed through standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ corresponding to the C=O stretching of the aromatic aldehyde. Another characteristic band for the C-F bond stretch appears in the 1200-1300 cm⁻¹ region.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show a signal for the aldehyde proton (-CHO) as a singlet or a finely split multiplet in the downfield region (δ 9.5-10.5 ppm). Three aromatic protons will appear as complex multiplets, with their chemical shifts and coupling patterns influenced by the adjacent bromine, fluorine, and aldehyde groups.
-
¹³C NMR: The spectrum will display seven distinct carbon signals. The aldehyde carbon will resonate significantly downfield (~185-195 ppm). The aromatic carbons will show characteristic C-F coupling constants, which are invaluable for structural assignment.
-
-
Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) will appear as a doublet with a characteristic 1:1 intensity ratio at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[10] The exact mass is 201.942947 u.[1]
Synthesis and Reactivity
Synthetic Protocols
This compound can be synthesized through several established routes. A common and efficient method involves the direct bromination of 4-fluorobenzaldehyde.
Protocol: Synthesis via Bromination of 4-Fluorobenzaldehyde [5][7][11]
This protocol outlines a general procedure for the electrophilic bromination of 4-fluorobenzaldehyde.
-
Dissolution: Dissolve 4-fluorobenzaldehyde (1 equivalent) in a suitable acid solvent system, such as a mixture of trifluoroacetic acid and sulfuric acid (e.g., 5:1 v/v).[7]
-
Bromination: Warm the solution to a controlled temperature (e.g., 50 °C). Add a brominating agent, such as dibromohydantoin (1-2 equivalents), portion-wise while stirring.[7]
-
Reaction Monitoring: Maintain the reaction at the set temperature for several hours (8-48 hours), monitoring the consumption of the starting material by an appropriate technique (e.g., TLC or GC).[7]
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it slowly into ice water.
-
Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., n-hexane or dichloromethane).[7][11]
-
Purification: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: Purify the crude material via distillation or recrystallization to obtain pure this compound.[11]
Caption: Synthetic pathway for this compound.
Key Reactivity
The utility of this compound stems from its predictable and versatile reactivity at two primary sites: the aldehyde group and the carbon-bromine bond.
-
Aldehyde Transformations: The aldehyde group can undergo a vast array of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, Wittig olefination, and formation of imines or oximes. These reactions are fundamental for elongating carbon chains or introducing new functional groups.
-
Cross-Coupling Reactions: The C-Br bond is highly susceptible to metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile formation of C-C, C-N, and C-O bonds, enabling the assembly of complex biaryl structures or the introduction of amine functionalities, which are common motifs in pharmacologically active molecules.[5] The relative inertness of the C-F bond under typical cross-coupling conditions allows for selective reaction at the C-Br site.
Applications in Drug Discovery and Materials Science
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in their synthesis.[2] Its structural features are frequently incorporated into drug candidates to modulate properties like metabolic stability, bioavailability, and binding affinity.
-
Pharmaceutical Synthesis: It is a key starting material in the synthesis of various therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[2] For example, it has been used in the preparation of benzyl amine-based histamine H₃ antagonists and novel oxazolidinone antimicrobials.[12]
-
Agrochemicals: In the agrochemical industry, it is used to synthesize herbicides, insecticides, and fungicides, contributing to crop protection and sustainable agriculture.[2]
-
Materials Science: The compound also finds use in the synthesis of dyes, pigments, and advanced polymers where its specific electronic and structural properties can be exploited.[2]
Safety and Handling
This compound is classified as an irritant and requires careful handling to avoid exposure.[2]
-
GHS Hazard Classification:
-
Handling Precautions:
-
Storage:
Conclusion
This compound is a strategically designed chemical intermediate of significant value to the scientific research community. Its molecular structure offers multiple, distinct points for chemical modification, providing a reliable and versatile platform for the synthesis of a wide array of complex organic molecules. Its established role in the development of pharmaceuticals and agrochemicals underscores its importance and promises continued relevance in the advancement of chemical and life sciences.
References
- 1. This compound | CAS#:59142-68-6 | Chemsrc [chemsrc.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C7H4BrFO | CID 2773319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 59142-68-6 | Benchchem [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound CAS#: 59142-68-6 [m.chemicalbook.com]
- 9. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 10. 2-Fluoro-4-bromobenzaldehyde [webbook.nist.gov]
- 11. CN109809977A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 12. 4-Bromo-2-fluorobenzaldehyde 96 57848-46-1 [sigmaaldrich.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
2-Bromo-4-fluorobenzaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an aldehyde functional group, offers a versatile scaffold for molecular elaboration. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable building block, offering in-depth analysis of the underlying chemical principles, detailed experimental protocols, and a comparative assessment of the various methodologies. The content herein is curated to empower researchers and process chemists with the knowledge to make informed decisions in the laboratory and at scale.
Introduction: The Strategic Importance of this compound
The strategic placement of halogen atoms and a reactive aldehyde group on a benzene ring makes this compound a highly sought-after precursor in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the bromine atom serves as a versatile handle for cross-coupling reactions. The aldehyde group provides a direct route for the formation of Schiff bases, the synthesis of alcohols and carboxylic acids, and a variety of condensation reactions.[2] This trifecta of functionality has led to its incorporation into a range of biologically active compounds.
This guide will dissect the most prevalent and effective strategies for the synthesis of this compound, focusing on the following core approaches:
-
Electrophilic Bromination of 4-Fluorobenzaldehyde: A direct and often high-yielding approach.
-
Oxidation of (2-Bromo-4-fluorophenyl)methanol: A reliable method contingent on the availability of the corresponding alcohol.
-
Formylation of 1-Bromo-3-fluorobenzene: A pathway that builds the aldehyde functionality onto a pre-existing halogenated scaffold.
Each of these routes will be examined through the lens of scientific integrity, providing not just the "how" but also the critical "why" behind the experimental design.
Synthetic Pathways and Mechanistic Insights
The choice of synthetic route to this compound is often dictated by factors such as starting material availability, scalability, and desired purity profile. This section will explore the intricacies of each major pathway.
Pathway 1: Electrophilic Aromatic Bromination of 4-Fluorobenzaldehyde
This is arguably the most direct and industrially relevant approach. The core principle involves the regioselective introduction of a bromine atom onto the electron-rich aromatic ring of 4-fluorobenzaldehyde. The fluorine atom is an ortho-, para-director; however, the para position is blocked by the aldehyde group. The aldehyde group is a meta-director and deactivating. The directing effects of the fluorine and aldehyde groups are therefore in opposition. The fluorine atom's activating effect, although modest, coupled with its ortho-directing nature, favors bromination at the position ortho to the fluorine.
Caption: Electrophilic Bromination of 4-Fluorobenzaldehyde.
A robust and scalable method employs 5,5-dibromohydantoin as the brominating agent in a mixture of trifluoroacetic acid and sulfuric acid.[3]
-
Expertise & Experience: The use of a mixed acidic solvent system serves a dual purpose. Sulfuric acid protonates the aldehyde, further deactivating the ring and enhancing the regioselectivity. Trifluoroacetic acid is an excellent solvent for both the substrate and the brominating agent. Dibromohydantoin is a solid, making it easier to handle than liquid bromine, especially on a large scale. The reaction is typically conducted at elevated temperatures to drive the reaction to completion.
-
Reaction Setup: To a 100 L autoclave equipped with a mechanical stirrer, add 50 L of a trifluoroacetic acid/H₂SO₄ mixed solvent (5:1 volume ratio) and cool to 0 °C.
-
Substrate Addition: Add 6.24 kg (25 mol) of 4-fluorobenzaldehyde.
-
Brominating Agent Addition: Raise the temperature to 50 °C and add 7.15 kg (25 mol) of dibromohydantoin solid in portions.
-
Reaction: Seal the reactor and maintain the temperature at 50 °C for 8 hours.
-
Second Addition: Add another 7.15 kg (25 mol) of dibromohydantoin and continue stirring at 50 °C for an additional 48 hours.
-
Work-up: Cool the reaction mixture to room temperature and slowly pour it into 500 L of ice water.
-
Extraction: Extract the aqueous phase with n-hexane (3 x 50 L).
-
Washing: Combine the organic phases and wash with 10 L of saturated sodium bicarbonate solution, followed by 10 L of saturated sodium chloride solution.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify by vacuum distillation to yield this compound.
Traditional electrophilic bromination using liquid bromine in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃) is also a viable, albeit more hazardous, method.[4]
-
Trustworthiness: The AlCl₃ catalyst polarizes the Br-Br bond, generating a potent electrophile that attacks the aromatic ring. The reaction is typically performed in a chlorinated solvent like dichloromethane. Careful control of the reaction temperature is crucial to minimize the formation of byproducts. The major drawback of this method is the generation of significant amounts of acidic waste, which poses environmental concerns.
Pathway 2: Oxidation of (2-Bromo-4-fluorophenyl)methanol
This pathway is an excellent alternative if the corresponding benzyl alcohol is readily available or can be synthesized efficiently. The oxidation of the primary alcohol to the aldehyde is a well-established transformation in organic synthesis.
Caption: Oxidation of (2-Bromo-4-fluorophenyl)methanol.
Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for converting benzylic alcohols to aldehydes.[5]
-
Expertise & Experience: This method is particularly advantageous due to its simplicity and the ease of product purification. The reaction is heterogeneous, and the solid MnO₂ and its reduced forms can be removed by simple filtration. The reaction is typically carried out in a chlorinated solvent at room temperature.
-
Reaction Setup: To a solution of (2-bromo-5-fluorophenyl)methanol (0.852 g, 4.156 mmol) in dichloromethane (15 mL), add manganese dioxide (4.254 g, 85%, 41.56 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 48 hours.
-
Work-up: Filter the solid and wash with dichloromethane.
-
Purification: Concentrate the filtrate to yield 2-bromo-5-fluorobenzaldehyde.
A more modern and rapid approach involves the use of ferric chloride hexahydrate (FeCl₃·6H₂O) and triphenylmethanol under microwave irradiation.[3]
-
Trustworthiness: Microwave synthesis offers significant advantages in terms of reduced reaction times and often improved yields. The mechanism is believed to involve an iron-catalyzed oxidation process. This method is particularly well-suited for rapid library synthesis and small-scale preparations.
Pathway 3: Formylation of 1-Bromo-3-fluorobenzene
This "bottom-up" approach involves the introduction of the aldehyde group onto the 1-bromo-3-fluorobenzene scaffold. This is typically achieved through ortho-metalation followed by quenching with a formylating agent.
Caption: Formylation via Ortho-Lithiation.
-
Expertise & Experience: The fluorine atom is a powerful ortho-directing group in lithiation reactions.[6][7] Treatment of 1-bromo-3-fluorobenzene with a strong lithium amide base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) results in regioselective deprotonation at the C2 position, ortho to the fluorine.[6] The resulting aryllithium species can then be trapped with an electrophilic formylating agent such as N,N-dimethylformamide (DMF) to yield the desired aldehyde.[8] This method offers excellent regiocontrol but requires strictly anhydrous conditions and inert atmosphere due to the highly reactive nature of the organolithium intermediate.
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-bromo-3-fluorobenzene in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C and add a solution of LiTMP in THF dropwise. Stir the mixture at this temperature for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise.
-
Quenching: After stirring for an appropriate time, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Allow the mixture to warm to room temperature, extract with an organic solvent, wash, dry, and purify by column chromatography.
Data Presentation: A Comparative Overview
| Pathway | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Electrophilic Bromination | 4-Fluorobenzaldehyde | Dibromohydantoin, H₂SO₄/TFA | 85%[3] | Direct, high-yielding, scalable | Use of strong acids, potential for over-bromination |
| Oxidation | (2-Bromo-4-fluorophenyl)methanol | MnO₂ | 92% (for 2-bromo-5-fluoro isomer)[5] | Mild conditions, simple work-up | Requires synthesis of the starting alcohol |
| Ortho-Lithiation & Formylation | 1-Bromo-3-fluorobenzene | LiTMP, DMF | Moderate to Good | Excellent regiocontrol | Requires cryogenic temperatures and inert atmosphere |
Conclusion and Future Outlook
The synthesis of this compound can be accomplished through several viable synthetic routes. For large-scale industrial production, the electrophilic bromination of 4-fluorobenzaldehyde remains the most economically attractive option due to its high yield and the relatively low cost of starting materials.[3] Oxidation of the corresponding benzyl alcohol provides a clean and high-yielding alternative, particularly for laboratory-scale synthesis where the precursor alcohol is accessible. The ortho-lithiation pathway, while more technically demanding, offers unparalleled regioselectivity and is a powerful tool for the synthesis of specifically substituted analogues.
Future research in this area will likely focus on the development of more environmentally benign bromination methods, potentially utilizing catalytic systems that avoid the use of stoichiometric amounts of strong acids. Additionally, the exploration of continuous flow technologies for the ortho-lithiation and formylation sequence could enhance the safety and scalability of this elegant synthetic strategy. As the demand for complex fluorinated and brominated building blocks continues to grow, robust and efficient syntheses of key intermediates like this compound will remain a cornerstone of modern chemical research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 59142-68-6 | Benchchem [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 7. chimia.ch [chimia.ch]
- 8. benchchem.com [benchchem.com]
starting materials for 2-Bromo-4-fluorobenzaldehyde synthesis
An In-depth Technical Guide to the Starting Materials for 2-Bromo-4-fluorobenzaldehyde Synthesis
Introduction
This compound (CAS No. 59142-68-6) is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional structure—comprising an aldehyde, a bromine atom, and a fluorine atom—offers a versatile scaffold for medicinal chemists and process development professionals. The strategic placement of these groups allows for a multitude of subsequent chemical transformations, making it an invaluable building block for creating novel compounds with specific biological activities.[1]
This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the selection, rationale, and chemical causality behind the choice of starting materials. We will explore three distinct and industrially relevant pathways, offering detailed protocols, comparative data, and field-proven insights to guide researchers in making informed decisions for both laboratory-scale synthesis and large-scale production.
Chapter 1: The Direct Approach: Electrophilic Bromination of 4-Fluorobenzaldehyde
This route is often the most straightforward, involving the direct installation of a bromine atom onto a commercially available, advanced intermediate. The success of this pathway hinges on controlling the regioselectivity of the electrophilic aromatic substitution.
Scientific Principle & Rationale
The synthesis is governed by the directing effects of the substituents on the benzene ring. The fluorine atom is an ortho-, para-director, while the aldehyde group is a meta-director. Both are deactivating groups. However, the strong activating effect of the fluorine atom at its ortho-positions outweighs the deactivating effect, directing the incoming electrophile (Br+) primarily to the 2-position. The challenge lies in achieving high selectivity and avoiding the formation of other isomers or di-substituted products.
Starting Material Analysis
-
Compound: 4-Fluorobenzaldehyde
-
CAS No: 459-57-4
-
Rationale for Use: This starting material is structurally very close to the final product, requiring only a single transformation. It is widely available from numerous commercial suppliers, which simplifies the supply chain for industrial applications.
Experimental Protocol: Bromination using Dibromohydantoin
This protocol is adapted from a large-scale synthesis method described in the patent literature, valued for its high yield and purity.[2][3]
Step-by-Step Methodology:
-
To a 100 L autoclave equipped with a mechanical stirrer, add 50 L of a trifluoroacetic acid/sulfuric acid mixed solvent (5:1 volume ratio).
-
Cool the solvent mixture to 0°C using an external cooling bath.
-
Slowly add 6.24 kg (25 mol) of 4-fluorobenzaldehyde to the cooled solvent while maintaining the temperature at 0°C.
-
Once the addition is complete, raise the temperature of the mixture to 50°C.
-
Under vigorous stirring, add 7.15 kg (25 mol) of 5,5-dibromohydantoin solid in portions through a feed port.
-
Seal the reactor and maintain the reaction at 50°C for 8 hours.
-
After 8 hours, carefully add another 7.15 kg (25 mol) of 5,5-dibromohydantoin and continue the reaction at 50°C for an additional 48 hours.
-
Upon completion (monitored by GC or TLC), cool the reaction mixture to room temperature.
-
Slowly pour the reaction liquid into 500 L of ice water with stirring.
-
Extract the aqueous phase with n-hexane (3 x 50 L).
-
Combine the organic phases and wash sequentially with 10 L of saturated sodium bicarbonate solution and 10 L of saturated sodium chloride solution.
-
Concentrate the organic phase under reduced pressure to remove the n-hexane and obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless viscous liquid.[2][3]
Data Presentation: Comparison of Bromination Conditions
| Brominating Agent/System | Catalyst/Solvent | Temperature | Reported Yield | Purity | Reference |
| 5,5-Dibromohydantoin | Trifluoroacetic acid / H₂SO₄ | 0 - 50°C | 85% | >98% | [2][3] |
| Bromine (Br₂) | Aluminum trichloride (AlCl₃) | 0°C to reflux | ~78% (conversion) | Not specified | [4] |
| Bromine (Br₂) | Oleum / Iodine / Zinc Bromide | 5 - 65°C | >90% | >95% | [5] |
| NaBr / HCl / NaClO | Dichloromethane / Water | 20 - 25°C | 91.9% | 99.4% | [6] |
Workflow Diagram
Caption: Synthesis from 4-Fluorobenzaldehyde.
Chapter 2: The Ortho-Lithiation Approach: Formylation of 1-Bromo-3-fluorobenzene
This pathway involves constructing the aldehyde functionality onto a pre-existing brominated and fluorinated scaffold. It offers excellent regiocontrol through a directed ortho-metalation mechanism.
Scientific Principle & Rationale
Directed ortho-metalation (DoM) is a powerful tool for regioselective synthesis. In 1-bromo-3-fluorobenzene, the fluorine atom is a modest director, but the bromine atom can effectively direct a strong organolithium base to deprotonate the C2 position. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a formylating agent (an electrophile) like N,N-dimethylformamide (DMF) or methyl formate to install the aldehyde group precisely at the desired location.
Starting Material Analysis
-
Compound: 1-Bromo-3-fluorobenzene
-
CAS No: 1073-06-9
-
Rationale for Use: This starting material sets the bromo-fluoro substitution pattern from the outset, guaranteeing the final product's regiochemistry. Its synthesis typically starts from fluorobenzene or 3-fluoroaniline, and it is commercially available.[7][8]
Experimental Protocol: Directed Ortho-Lithiation and Formylation
This protocol is based on a standard laboratory procedure for ortho-lithiation.[9]
Step-by-Step Methodology:
-
Set up a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Add N,N-diisopropylamine (1.1 eq) to dry tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.2 eq, typically 2.5M in hexanes) dropwise, keeping the internal temperature below -70°C. Stir for 30 minutes at -78°C to generate lithium diisopropylamide (LDA).
-
Add a solution of 1-bromo-4-fluorobenzene (1.0 eq) in dry THF dropwise to the LDA solution at -78°C.
-
Stir the resulting mixture at -78°C for 2 hours to ensure complete metalation.
-
Add methyl formate (1.1 eq) dropwise and continue stirring at -78°C for another 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 1 hour.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo.
-
Purify the residue by column chromatography (e.g., petroleum ether:EtOAc, 20:1) to yield the product.[9]
Data Presentation: Key Reaction Parameters
| Parameter | Condition | Rationale |
| Base | LDA (from n-BuLi and Diisopropylamine) | Strong, non-nucleophilic base to facilitate deprotonation without side reactions. |
| Temperature | -78°C | Crucial for the stability of the aryllithium intermediate and to prevent side reactions like benzyne formation. |
| Formylating Agent | Methyl Formate / DMF | Electrophilic source of the "-CHO" group. |
| Solvent | Anhydrous THF | Aprotic solvent stable to strong bases at low temperatures. |
Workflow Diagram
Caption: Synthesis via Ortho-Lithiation.
Chapter 3: The Foundational Route: Multi-step Synthesis from 4-Fluorotoluene
This pathway begins with a basic, inexpensive commodity chemical and builds the target molecule through a sequence of reactions. While longer, it can be economically advantageous for very large-scale production if the intermediate steps are high-yielding.
Scientific Principle & Rationale
This is a two-stage synthesis:
-
Ring Bromination: An electrophilic aromatic substitution on 4-fluorotoluene. The methyl (-CH₃) and fluoro (-F) groups are both ortho-, para-directing. This leads to a mixture of isomers, primarily 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene, which presents a significant purification challenge.[2][4]
-
Side-Chain Oxidation: The methyl group of the isolated 2-bromo-4-fluorotoluene is then oxidized to an aldehyde. This requires a selective oxidation method that does not affect the other functional groups or the aromatic ring and avoids over-oxidation to the carboxylic acid.
Starting Material Analysis
-
Compound: 4-Fluorotoluene
-
CAS No: 352-32-9
-
Rationale for Use: As a bulk chemical, 4-fluorotoluene is significantly less expensive than the other starting materials, making this route potentially the most cost-effective at scale, despite the additional synthetic steps.
Experimental Protocol
Part A: Bromination of 4-Fluorotoluene [4]
-
In a suitable reactor, prepare a solution of 110 g of 4-fluorotoluene in 40 ml of glacial acetic acid.
-
Add 1.1 g of iron powder and 1.1 g of iodine as catalysts.
-
In a separate vessel, prepare a solution of 160 g of bromine in 60 ml of glacial acetic acid.
-
Add the bromine solution to the toluene solution all at once. The reaction is exothermic.
-
Maintain the reaction temperature between 25-27°C, using cooling initially and gentle warming as needed.
-
Stir the mixture at this temperature for 3 hours.
-
After the reaction, distill off the glacial acetic acid and unreacted 4-fluorotoluene under vacuum.
-
Distill the remaining mixture to collect the monobrominated isomers. This will be a mixture of 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene.
-
Separate the isomers via fractional distillation. 2-bromo-4-fluorotoluene has a boiling point of 176-178°C.[4]
Part B: Oxidation of 2-Bromo-4-fluorotoluene
Several methods can be employed for the selective oxidation of the methyl group.
-
Method 1: Étard Reaction [8][10] This classic reaction uses chromyl chloride (CrO₂Cl₂) in an inert solvent like CCl₄ to form an intermediate Étard complex, which is then hydrolyzed to the aldehyde. While direct, the reaction can be low-yielding for substituted toluenes and involves highly toxic chromium reagents.
-
Method 2: Side-Chain Bromination and Hydrolysis [11]
-
React 2-bromo-4-fluorotoluene with two equivalents of N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) in CCl₄ under reflux to form 2-bromo-4-fluorobenzal bromide.
-
Hydrolyze the resulting gem-dibromide with aqueous acid or base to yield this compound.
-
Data Presentation: Isomer Distribution in Bromination
| Catalyst System | Solvent | 2-Bromo Isomer (%) | 3-Bromo Isomer (%) | Reference |
| Iron / Iodine | Glacial Acetic Acid | ~42% | ~57% | [4] |
| Iron | Carbon Tetrachloride | ~80% | ~20% | [2] |
| Aluminum Tribromide | Neat | ~80% | ~20% | [2] |
Workflow Diagram
Caption: Multi-step Synthesis from 4-Fluorotoluene.
Comparative Analysis & Conclusion
The optimal synthetic route to this compound depends heavily on the scale of production, available equipment, and economic targets.
| Feature | Route 1 (from 4-Fluorobenzaldehyde) | Route 2 (from 1-Bromo-3-fluorobenzene) | Route 3 (from 4-Fluorotoluene) |
| Starting Material Cost | Moderate | High | Low |
| Number of Steps | 1 | 1 | 2-3 (plus purification) |
| Overall Yield | High (85-92%) | Moderate (~54%) | Moderate to Low (variable) |
| Scalability | Excellent | Moderate (Cryogenics required) | Good (Isomer separation is a bottleneck) |
| Key Challenge | Regioselectivity | Handling of pyrophoric reagents (n-BuLi) and cryogenic temperatures | Isomer separation and selective oxidation |
| Ideal Application | Industrial production, lab synthesis | Lab-scale synthesis, medicinal chemistry | Large-scale industrial production where cost of raw materials is the primary driver |
For most applications, including laboratory research and moderate-scale industrial production, Route 1 (Direct Bromination of 4-Fluorobenzaldehyde) offers the best balance of simplicity, high yield, and scalability.[2][12][13] The starting material is readily available, and the process is robust.
Route 2 (Ortho-Lithiation) provides unparalleled regiocontrol but is hampered by the high cost of the starting material and the stringent requirements for cryogenic temperatures and handling of organolithium reagents, making it less suitable for large-scale manufacturing.
Route 3 (from 4-Fluorotoluene) is the most economically attractive on paper due to the low cost of the initial raw material. However, the formation of isomeric byproducts necessitates a difficult and costly separation step, and the subsequent multi-step oxidation adds complexity. This route is only viable if an efficient and high-resolution separation technology is in place.
Ultimately, the choice of starting material is a strategic decision that must align with the technical capabilities, safety protocols, and economic constraints of the organization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. etard reaction in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. Aldehyde - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. 1422-53-3|2-Bromo-4-fluorotoluene|BLD Pharm [bldpharm.com]
- 10. Étard reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
- 13. CN109809977A - A kind of preparation method of this compound - Google Patents [patents.google.com]
2-Bromo-4-fluorobenzaldehyde reactivity profile
An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-4-fluorobenzaldehyde
Abstract
This compound (CAS No: 59142-68-6) is a key bifunctional building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique electronic and steric properties, conferred by the ortho-bromo, para-fluoro, and aldehyde functionalities, provide a versatile platform for a wide array of chemical transformations. This guide offers a comprehensive analysis of its reactivity, detailing the mechanistic principles behind its participation in reactions at the aldehyde group and the aromatic ring. We will explore key transformations including nucleophilic additions, oxidations, reductions, and palladium-catalyzed cross-coupling reactions, supported by field-proven protocols and mechanistic diagrams to provide researchers and drug development professionals with a thorough understanding of this pivotal synthetic intermediate.
Structural and Physicochemical Profile
This compound is a white to light yellow solid at room temperature.[1] The strategic placement of its substituents dictates its chemical behavior. The aldehyde group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The fluorine atom, being highly electronegative, further enhances this electron deficiency. The bromine atom serves as an excellent leaving group in various cross-coupling reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFO | [1] |
| Molecular Weight | 203.01 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 61.5 °C | [2] |
| CAS Number | 59142-68-6 |
Synthesis of this compound
The most common and industrially scalable synthesis involves the direct bromination of 4-fluorobenzaldehyde.[3][4] The choice of brominating agent and reaction conditions is critical to achieving high regioselectivity and yield, targeting the position ortho to the activating aldehyde group and meta to the fluorine.
Established Synthetic Protocol: Bromination with Dibromohydantoin
This method offers good yields and is amenable to large-scale production.[3] The use of a strong acid medium like a sulfuric acid/trifluoroacetic acid mixture facilitates the electrophilic substitution.
Experimental Protocol:
-
Reaction Setup: In a 100 L reactor, charge a 5:1 (v/v) mixture of sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA). Cool the mixture to 0 °C.[3]
-
Substrate Addition: Slowly add 6.24 kg of 4-fluorobenzaldehyde to the cooled acid mixture.[3]
-
Bromination: Warm the mixture to 50 °C and add 7.15 kg of 1,3-Dibromo-5,5-dimethylhydantoin in two separate portions over a period of several hours. The reaction is monitored for completion.[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.[3]
-
Extraction: Extract the aqueous phase multiple times with n-hexane.[3]
-
Purification: Combine the organic phases and wash with saturated sodium bicarbonate solution, followed by a brine wash. Concentrate the organic phase under reduced pressure to yield the crude product. Further purification by vacuum distillation yields this compound as a colorless viscous liquid.[3]
Reactivity at the Aldehyde Functional Group
The aldehyde group is a primary site of reactivity, readily undergoing nucleophilic addition and oxidation-reduction reactions.
Oxidation to Carboxylic Acid
The aldehyde can be easily oxidized to the corresponding 2-bromo-4-fluorobenzoic acid using common oxidizing agents.[1] This transformation is often a key step in the synthesis of more complex molecules. While direct bromination of aldehydes can sometimes lead to oxidation as a side reaction, controlled conditions with reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in acetone/H₂SO₄) can achieve this transformation efficiently.[5]
Reduction to Benzyl Alcohol
The aldehyde is readily reduced to 2-bromo-4-fluorobenzyl alcohol. This can be accomplished using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent or a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an aprotic solvent like THF.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of the aldehyde with a phosphorus ylide.[6][7] This reaction is particularly useful for creating C=C double bonds with predictable stereochemistry. The reactivity of this compound is high due to the electrophilic nature of the carbonyl carbon.
Caption: Mechanism of the Wittig Reaction.
Experimental Protocol: Wittig Olefination [8]
-
Ylide Generation: In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C. Add n-butyllithium (1.05 eq) dropwise. The formation of the ylide is indicated by a distinct color change (often deep red or orange). Stir at 0 °C for 1 hour.[8]
-
Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.[8]
-
Reaction: Slowly add the aldehyde solution to the ylide mixture at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Condensation Reactions: Schiff Base Formation
This compound readily reacts with primary amines to form Schiff bases (imines).[1] These compounds are valuable intermediates themselves and have shown potential as antimicrobial agents.[1] The reaction is typically catalyzed by a weak acid and involves the removal of water to drive the equilibrium towards the product.
Reactivity of the Aryl Halide
The carbon-bromine bond is the most versatile handle for extending the molecular framework through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the aldehyde and fluorine groups influences the reactivity of the C-Br bond in these transformations.
Caption: Reactivity overview of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an aryl halide.[9][10] this compound is an excellent substrate for this reaction, allowing for the introduction of various aryl or vinyl groups at the 2-position. The reactivity order for halides in Suzuki couplings is generally I > Br > Cl, making the bromo-substituent highly suitable.[11]
Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.
-
Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to a temperature between 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and dilute with water. Extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the biphenyl product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[12][13][14] This reaction is highly efficient for creating arylalkynes from this compound.
Experimental Protocol: Sonogashira Coupling [12]
-
Reaction Setup: In a flask, dissolve this compound (1.0 eq) in a suitable solvent like THF or DMF.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper co-catalyst, like copper(I) iodide (CuI) (1-3 mol%).
-
Reagent Addition: Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 eq), followed by the terminal alkyne (1.1-1.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete.
-
Workup: Dilute the reaction mixture with ether and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
Heck Reaction
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, again using a palladium catalyst and a base.[15][16] This reaction provides a route to stilbene and cinnamate derivatives from this compound. The reaction typically favors substitution at the less substituted carbon of the alkene double bond.[17]
Applications in Drug Discovery and Medicinal Chemistry
The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals. The aldehyde can be used to build heterocyclic rings or be converted into other functional groups, while the bromo-substituent allows for the introduction of molecular complexity via cross-coupling. Derivatives have been investigated for a range of biological activities, including as antimicrobial and anticancer agents, and as histamine H3 antagonists.[1][18] The fluorine atom is often incorporated into drug candidates to improve metabolic stability, binding affinity, and pharmacokinetic properties.[19]
Conclusion
This compound exhibits a rich and versatile reactivity profile, with two distinct centers for chemical modification. The aldehyde group readily participates in nucleophilic additions and redox transformations, while the carbon-bromine bond provides a reliable handle for sophisticated palladium-catalyzed cross-coupling reactions. This dual reactivity, combined with the electronic influence of the fluorine substituent, makes it an indispensable tool for synthetic chemists in academia and industry. A thorough understanding of its reactivity, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of novel functional molecules.
References
- 1. This compound | 59142-68-6 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN109809977A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. 4-Bromo-2-fluorobenzaldehyde 96 57848-46-1 [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to Electrophilic Aromatic Substitution in 2-Bromo-4-fluorobenzaldehyde
This guide provides a comprehensive technical analysis of electrophilic aromatic substitution (EAS) on 2-bromo-4-fluorobenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who are looking to understand and predict the regiochemical outcomes of EAS reactions on this polysubstituted aromatic scaffold. This document delves into the theoretical underpinnings, provides field-proven insights, and outlines detailed experimental protocols for key transformations.
Executive Summary
This compound is a versatile intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications.[1] Its unique substitution pattern, featuring two halogen atoms and an aldehyde group, presents a compelling case study in the principles of electrophilic aromatic substitution. The interplay of the directing effects of these substituents governs the regioselectivity of incoming electrophiles, making a thorough understanding of these effects paramount for synthetic success. This guide will dissect the electronic and steric factors at play, predict the outcomes of common EAS reactions, and provide practical, validated protocols.
Theoretical Framework: Analysis of Substituent Effects
The regiochemical outcome of an electrophilic attack on this compound is determined by the cumulative influence of its three substituents: the 2-bromo group, the 4-fluoro group, and the 1-aldehyde group. The available positions for substitution are C-3, C-5, and C-6.
Individual Substituent Analysis
-
Aldehyde Group (-CHO) at C-1: The formyl group is a powerful deactivating, meta-directing group.[2][3] It withdraws electron density from the aromatic ring through both a strong negative inductive effect (-I) and a negative resonance effect (-M). This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles.[2][3] The meta-directing influence arises because the resonance structures of the carbocation intermediate (the sigma complex or arenium ion) are less destabilized when the electrophile adds to the meta positions (C-3 and C-5) compared to the ortho (C-2, C-6) and para (C-4) positions.[3][4] Attack at the ortho or para positions would place a positive charge on the carbon directly attached to the electron-withdrawing aldehyde group, which is highly unfavorable.[3][4]
-
Bromo Group (-Br) at C-2: Halogens are a unique class of substituents, acting as deactivators but ortho, para-directors.[2][5] The bromine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the ring.[6] However, it also possesses lone pairs of electrons that can be donated to the ring through a positive resonance effect (+M).[6] This resonance donation stabilizes the carbocation intermediates formed during ortho and para attack, making these positions more favorable for substitution than the meta position.[5]
-
Fluoro Group (-F) at C-4: Similar to bromine, fluorine is an ortho, para-directing deactivator.[2][5] Due to its high electronegativity, it has a strong -I effect. However, the resonance donation (+M effect) from fluorine's 2p orbitals to the carbon's 2p orbital is more effective than that of bromine's larger 4p orbitals. This makes fluorine a less deactivating group compared to other halogens.
Predicting Regioselectivity in this compound
When multiple substituents are present on a benzene ring, the directing effects can either reinforce or oppose each other. In the case of this compound, the situation is complex:
-
The aldehyde group strongly directs incoming electrophiles to the C-3 and C-5 positions.
-
The bromo group directs to its ortho (C-3) and para (C-6) positions.
-
The fluoro group directs to its ortho positions (C-3 and C-5).
A consensus of these directing effects is summarized in the table below:
| Position | Aldehyde (-CHO) Director | Bromo (-Br) Director | Fluoro (-F) Director | Overall Influence |
| C-3 | meta (Favored) | ortho (Favored) | ortho (Favored) | Strongly Favored |
| C-5 | meta (Favored) | meta (Disfavored) | ortho (Favored) | Moderately Favored |
| C-6 | ortho (Disfavored) | para (Favored) | meta (Disfavored) | Disfavored |
Based on this analysis, electrophilic attack is most likely to occur at the C-3 position , as it is electronically favored by all three substituents. The C-5 position is also activated by the aldehyde and fluoro groups, but not by the bromo group. The C-6 position is strongly disfavored due to being ortho to the deactivating aldehyde group and meta to the fluoro group, although it is para to the bromo group.
Furthermore, steric hindrance at the C-3 position, being situated between the bromo and aldehyde groups, might play a role, potentially allowing for some substitution at the less hindered C-5 position. However, the strong electronic consensus for C-3 suggests it will be the major site of substitution.
Key Electrophilic Aromatic Substitution Reactions and Protocols
This section details common EAS reactions and provides experimentally validated or predictively modeled protocols for this compound.
Nitration
The introduction of a nitro group (-NO₂) is a cornerstone of aromatic chemistry. For this compound, nitration has been shown to proceed regioselectively.
Predicted Major Product: 2-Bromo-4-fluoro-3-nitrobenzaldehyde
This outcome is strongly supported by the directing effects analysis, with the C-3 position being activated by all three substituents.
Experimental Protocol: Nitration of this compound
-
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add this compound to the cooled sulfuric acid while stirring, ensuring the temperature remains low.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to a portion of concentrated sulfuric acid, keeping the mixture cooled.
-
Add the nitrating mixture dropwise to the solution of the benzaldehyde in sulfuric acid, maintaining the reaction temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for a specified time (e.g., 2 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
-
-
Self-Validation: The regioselectivity can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The coupling patterns and chemical shifts of the remaining aromatic protons will definitively establish the position of the nitro group.
Halogenation (e.g., Bromination)
Further halogenation of this compound would introduce a third halogen atom onto the ring.
Predicted Major Product (Bromination): 2,3-Dibromo-4-fluorobenzaldehyde
The rationale follows that of nitration, with the C-3 position being the most electronically activated site.
Experimental Protocol: Bromination of a Dihalo-Substituted Benzaldehyde Derivative
This protocol is adapted from procedures for the bromination of similar substituted aromatic compounds.
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Concentrated Sulfuric Acid (H₂SO₄) or Iron(III) Bromide (FeBr₃) as a catalyst
-
Dichloromethane (CH₂Cl₂) or Acetic Acid as solvent
-
Ice
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in the chosen solvent (e.g., concentrated sulfuric acid or dichloromethane) in a round-bottom flask.
-
If using a catalyst like FeBr₃, add it to the mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the brominating agent (NBS portion-wise or a solution of Br₂ in the solvent dropwise) with vigorous stirring.
-
Allow the reaction to proceed at a controlled temperature (e.g., 0 °C to room temperature), monitoring by TLC.
-
Once the reaction is complete, quench by pouring onto ice. If Br₂ was used, add sodium thiosulfate solution to consume any excess bromine.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Self-Validation: Purity and identity of the product should be confirmed by GC-MS and NMR spectroscopy to verify the regiochemistry of the newly introduced bromine atom.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.
Predicted Major Product: 2-Bromo-4-fluoro-3-formylbenzenesulfonic acid
The C-3 position is the predicted site of attack for the SO₃ electrophile.
Experimental Protocol: Sulfonation
-
Materials:
-
This compound
-
Fuming Sulfuric Acid (H₂SO₄ containing dissolved SO₃)
-
Ice
-
Saturated Sodium Chloride Solution (NaCl)
-
-
Procedure:
-
In a flask, carefully add this compound to fuming sulfuric acid at a low temperature (e.g., 0-10 °C).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or by observing the solubility of a sample in water).
-
Carefully pour the reaction mixture onto crushed ice.
-
The sulfonic acid product may precipitate. If not, "salting out" by adding saturated sodium chloride solution can induce precipitation.
-
Filter the solid product and wash with cold brine.
-
Dry the product thoroughly. Recrystallization from water may be possible for further purification.
-
-
Self-Validation: The product can be characterized by conversion to a sulfonyl chloride or sulfonamide derivative, followed by spectroscopic analysis (NMR, IR, MS).
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated aromatic rings. The presence of the powerful electron-withdrawing aldehyde group on this compound makes the ring highly unreactive towards the carbocation or acylium ion electrophiles generated in these reactions. Therefore, Friedel-Crafts reactions are not expected to proceed under standard conditions.
Mechanistic Insights and Visualization
The preference for substitution at the C-3 position can be visualized by examining the stability of the sigma complex intermediates for attack at each available position.
Sigma Complex Stability
The stability of the carbocation intermediate is the key to determining the regioselectivity. Electron-donating groups stabilize the intermediate, while electron-withdrawing groups destabilize it.
-
Attack at C-3: The positive charge in the resonance structures is distributed to carbons C-2, C-4, and C-6. This avoids placing the positive charge on the carbon bearing the aldehyde group (C-1). The lone pairs on the adjacent bromine (at C-2) and fluorine (at C-4) can help stabilize the positive charge through resonance.
-
Attack at C-5: The positive charge is distributed to C-2, C-4, and C-6. This also avoids placing the positive charge on C-1. The fluorine at C-4 can stabilize the adjacent positive charge.
-
Attack at C-6: One of the resonance structures places the positive charge on C-1, which is highly destabilized by the adjacent, positively polarized carbonyl carbon of the aldehyde group. This pathway is therefore significantly higher in energy.
The following diagram illustrates the directing influences on the molecule.
The following workflow diagram summarizes the predicted electrophilic aromatic substitution pathway.
Conclusion
The electrophilic aromatic substitution of this compound is a prime example of how the interplay of electronic and steric effects dictates reaction outcomes. The combined directing influences of the meta-directing aldehyde group and the ortho, para-directing bromo and fluoro groups create a strong preference for substitution at the C-3 position. While the overall reactivity of the ring is diminished by the presence of three deactivating groups, reactions such as nitration and halogenation can be successfully carried out under appropriate conditions. Friedel-Crafts reactions, however, are unlikely to be viable. The protocols and theoretical analysis provided in this guide offer a robust framework for scientists working with this and similar polysubstituted aromatic compounds.
References
- 1. rsc.org [rsc.org]
- 2. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 3. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach | Semantic Scholar [semanticscholar.org]
- 6. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 2-Bromo-4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical exploration of the nucleophilic aromatic substitution (SNAr) reactions of 2-Bromo-4-fluorobenzaldehyde. As a key intermediate in the synthesis of pharmaceuticals and other functional materials, a deep understanding of its reactivity is paramount. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.
Introduction: The Strategic Importance of this compound
This compound is a polysubstituted aromatic compound featuring two distinct halogen atoms and a strongly electron-withdrawing aldehyde group. This unique arrangement of substituents activates the aromatic ring towards nucleophilic attack, making it a versatile platform for the synthesis of a wide array of derivatives. The aldehyde functionality serves as a versatile handle for further transformations, such as reductive amination, Wittig reactions, and aldol condensations. The selective substitution of one of the halogen atoms allows for the precise and controlled introduction of various functional groups, a critical aspect in the design and synthesis of novel drug candidates and complex organic molecules.
The Core Principles of Nucleophilic Aromatic Substitution (SNAr) on this compound
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis. Unlike nucleophilic substitution at saturated carbons (SN1 and SN2), SNAr reactions on aromatic rings typically proceed via a two-step addition-elimination mechanism.
The Addition-Elimination Mechanism
The SNAr reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring at the carbon atom bearing a leaving group. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the substitution product.
For a successful SNAr reaction, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. In this compound, the aldehyde group (-CHO) at position 1 acts as a powerful EWG, activating both the C2 (ortho) and C4 (para) positions for nucleophilic attack.
Regioselectivity: The Decisive Role of the Leaving Group
A critical consideration in the SNAr reactions of di- or polyhalogenated aromatic compounds is regioselectivity – which halogen atom is preferentially substituted. The general trend for leaving group ability in SNAr reactions is F > Cl ≈ Br > I. This is contrary to the trend observed in SN2 reactions and is a consequence of the rate-determining step. The more electronegative the halogen, the more it polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
In the case of this compound, both the bromine at C2 and the fluorine at C4 are activated by the aldehyde group. Based on the established principles of SNAr, the highly electronegative fluorine atom is expected to be the superior leaving group. Experimental evidence confirms this prediction. For instance, in the reaction of the isomeric 2-fluoro-4-bromobenzaldehyde with sodium methoxide, it is the fluorine atom that is displaced to yield 4-bromo-2-methoxybenzaldehyde. This provides strong evidence that in a system with both bromo and fluoro substituents activated by an EWG, the C-F bond is more readily cleaved in an SNAr reaction.
A patent describing the synthesis of 4-bromo-2-methoxybenzaldehyde from 2-fluoro-4-bromobenzaldehyde via an SNAr reaction with sodium methoxide reports a modest yield of 38%.[1][2] Another patent details a process where this reaction is carried out in methanol at 50°C in the presence of potassium carbonate to minimize side reactions, resulting in a 57% overall yield.[1][2]
Experimental Protocols and Methodologies
The following protocols are presented as a self-validating system, providing detailed, step-by-step methodologies for the selective nucleophilic substitution on this compound.
Reaction with Amine Nucleophiles: Synthesis of 2-Bromo-4-(piperidin-1-yl)benzaldehyde
This protocol demonstrates the selective substitution of the fluorine atom by a secondary amine, piperidine. The bromine atom at the C2 position remains intact under these conditions.
Experimental Workflow:
Caption: Workflow for the synthesis of 2-Bromo-4-(piperidin-1-yl)benzaldehyde.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Equivalents |
| This compound | 59142-68-6 | 203.01 g/mol | 2.0 g (9.9 mmol) | 1.0 |
| Piperidine | 110-89-4 | 85.15 g/mol | 1.03 mL (10.4 mmol) | 1.05 |
| Potassium Carbonate | 584-08-7 | 138.21 g/mol | 1.57 g (11.4 mmol) | 1.15 |
| Anhydrous DMF | 68-12-2 | 73.09 g/mol | 20 mL | - |
Procedure:
-
Combine this compound (2.0 g, 9.9 mmol), piperidine (1.03 mL, 10.4 mmol), potassium carbonate (1.57 g, 11.4 mmol), and anhydrous DMF (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the stirred reaction mixture at 110 °C under a nitrogen atmosphere for 18 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic phase, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product by flash chromatography on silica gel using a hexane:EtOAc gradient (100:0 to 60:40) to yield the title compound.
Expected Outcome:
This procedure affords 2-Bromo-4-(piperidin-1-yl)benzaldehyde as a yellow oil with a reported yield of 96% (2.55 g).[3]
Mechanistic Insights and Predictive Modeling
The regioselectivity observed in the nucleophilic substitution reactions of this compound can be rationalized by considering the electronic effects of the substituents and the stability of the Meisenheimer intermediate.
Reaction Mechanism Diagram:
Caption: General mechanism of SNAr on this compound.
The electron-withdrawing aldehyde group stabilizes the negative charge of the Meisenheimer complex through resonance, particularly when the nucleophile attacks at the ortho (C2) and para (C4) positions. The greater electronegativity of fluorine compared to bromine makes the C4 position more electrophilic and enhances the stability of the Meisenheimer complex formed upon nucleophilic attack at this position.
Computational studies on similar polyhalogenated benzaldehydes have shown that the Lowest Unoccupied Molecular Orbital (LUMO) lobes are more accessible at the carbon bearing the fluorine atom, further supporting the observed regioselectivity.[4]
Alternative and Complementary Synthetic Strategies
While SNAr offers a direct route for the functionalization of this compound, other transition-metal-catalyzed cross-coupling reactions can also be employed, particularly for the functionalization of the C-Br bond.
Palladium-Catalyzed Amination
Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of C-N bonds. These reactions typically proceed under milder conditions than SNAr and can be highly selective for the C-Br bond over the C-F bond, offering a complementary strategy for the synthesis of aminated derivatives where the fluorine atom is retained.
Copper-Catalyzed Cross-Coupling
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, can also be utilized for the formation of C-N, C-O, and C-S bonds. These reactions can be particularly effective for the amination of bromobenzoic acids, where the carboxylic acid group can direct the regioselectivity of the reaction.[5][6]
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its nucleophilic aromatic substitution reactions proceed with high regioselectivity, with the fluorine atom at the C4 position being the preferred leaving group. This predictable reactivity, coupled with the versatility of the aldehyde functionality, makes it an attractive starting material for the synthesis of a diverse range of complex molecules with potential applications in medicinal chemistry and materials science.
Future research in this area may focus on expanding the scope of nucleophiles used in these reactions, developing more sustainable and efficient reaction conditions, and exploring the utility of the resulting products in various biological and material science applications. The continued exploration of the rich chemistry of this compound is sure to yield exciting new discoveries and innovations.
References
- 1. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 2. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. 2-BROMO-4-PIPERIDIN-1-YL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
An In-depth Technical Guide to the Solubility of 2-Bromo-4-fluorobenzaldehyde in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-Bromo-4-fluorobenzaldehyde (CAS No. 59142-68-6), a critical building block in the synthesis of modern pharmaceuticals and agrochemicals.[1] Due to the conspicuous absence of specific quantitative solubility data in published scientific literature, this document establishes a framework for understanding and determining this vital physicochemical parameter. The guide focuses on the foundational principles governing solubility, offers predictive insights based on molecular structure, and provides detailed, field-proven experimental protocols for the precise determination of solubility in various organic solvents. This resource is designed to empower researchers to generate reliable, application-specific solubility data, thereby accelerating process development, reaction optimization, and formulation design.
Introduction: The Strategic Importance of this compound
This compound is a halogenated aromatic aldehyde of significant interest in medicinal and process chemistry. Its molecular architecture, featuring a reactive aldehyde group and strategically placed bromine and fluorine atoms, makes it a versatile precursor for complex molecular targets.[1][2] The compound serves as a key intermediate in the synthesis of a wide array of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[1]
In drug discovery and development, the solubility of a starting material or intermediate is a cornerstone parameter that dictates:
-
Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of reactants in the solvent.
-
Process Development & Scale-up: Solvent selection, reaction volume, and purification strategies (such as crystallization) are all governed by solubility profiles.
-
Formulation: For active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability and the choice of delivery vehicle.
A thorough understanding of the solubility of this compound is, therefore, not merely an academic exercise but a practical necessity for achieving reproducible, efficient, and scalable synthetic outcomes.
Core Physicochemical Properties
A molecule's solubility is intrinsically linked to its structural and physical characteristics. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 59142-68-6 | [3][4] |
| Molecular Formula | C₇H₄BrFO | [3][5] |
| Molecular Weight | 203.01 g/mol | [3][5] |
| Appearance | White to light yellow powder or crystal | [6] |
| Melting Point | 61.5 °C to 67.0 °C | [4][6][7] |
| Boiling Point | 234.9 ± 20.0 °C at 760 mmHg (Predicted) | [4] |
| Density | ~1.7 g/cm³ (Predicted) | [4] |
| Structure |
| [3] |
Predictive Analysis of Solubility
In the absence of explicit experimental data, a qualitative prediction of solubility can be made using the fundamental principle of "like dissolves like."[8] This principle posits that substances with similar polarities are more likely to be soluble in one another.
The molecular structure of this compound contains:
-
A polar aldehyde group (-CHO): Capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.
-
A largely nonpolar aromatic ring: Contributes to van der Waals forces.
-
Electronegative fluorine and bromine atoms: These introduce polarity but also increase the molecular weight and size, which can decrease solubility.
Based on this structure, we can make the following predictions:
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone. These solvents can effectively solvate the polar aldehyde group.
-
Good to Moderate Solubility: Expected in alcohols like Methanol and Ethanol, which can engage in hydrogen bonding, and in chlorinated solvents like Dichloromethane. Purification often involves recrystallization from ethanol or column chromatography using hexane/ethyl acetate, suggesting solubility in these systems.[2]
-
Low Solubility: Expected in nonpolar aliphatic solvents like Hexane and Cyclohexane. While the aromatic ring has nonpolar character, the strong polar contributions from the aldehyde and halogens will limit miscibility.
-
Insolubility: The compound is expected to be insoluble in water, a highly polar protic solvent. The large, nonpolar aromatic core outweighs the polarity of the single aldehyde group.
While these predictions offer a valuable starting point, they are not a substitute for empirical measurement, which is essential for precise process control.
Experimental Determination of Thermodynamic Solubility
For any rigorous scientific or developmental work, the equilibrium (or thermodynamic) solubility must be determined experimentally. The isothermal shake-flask method is the gold-standard technique for this purpose due to its reliability and direct measurement of the saturated state.[8]
Causality of the Shake-Flask Method
This protocol is designed as a self-validating system. The core principle is to create a saturated solution in thermodynamic equilibrium with an excess of the solid solute at a constant temperature. By ensuring an excess of solid is always present, we guarantee that the solvent is fully saturated. Sampling at multiple time points (e.g., 24, 48, and 72 hours) and finding a consistent concentration confirms that equilibrium has been reached, validating the result.
Mandatory Safety Precautions
Before commencing any experimental work, consult the Safety Data Sheet (SDS). This compound is classified as an irritant.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All handling of the solid compound and solvents should be performed in a certified chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, dark place, as recommended.[7]
Step-by-Step Experimental Protocol: Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (>98% purity)
-
High-purity (e.g., HPLC grade) organic solvents of interest
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated pipettes and volumetric flasks
-
Validated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound (e.g., 50-100 mg) to several glass vials. The presence of undissolved solid at the end of the experiment is crucial. b. Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the samples at a constant speed for a sufficient period to ensure equilibrium is reached. A minimum of 48-72 hours is recommended. To confirm equilibrium, samples can be taken at 24, 48, and 72 hours.
-
Sample Collection and Preparation: a. Once equilibrium is established, stop agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2-4 hours for the excess solid to settle. b. Carefully withdraw a small aliquot of the supernatant using a pipette. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Quantification: a. Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. b. Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or UV-Vis method.
-
Calculation of Solubility: a. The solubility (S) is calculated from the measured concentration (C) of the diluted sample, accounting for the dilution factor (DF). b. Formula: S = C × DF c. The results are typically expressed in units such as mg/mL, g/100 mL, or molarity (mol/L).
Visualization of the Experimental Workflow
The following diagram outlines the logical steps for the robust determination of thermodynamic solubility.
Conclusion and Future Outlook
While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary framework for researchers to determine this critical parameter. The predictive analysis based on molecular polarity serves as an effective tool for initial solvent screening. However, for the precision required in pharmaceutical and chemical development, the detailed isothermal shake-flask protocol provided herein is indispensable. By employing this robust methodology, scientists can generate the high-quality, reliable data needed to optimize synthetic routes, streamline purification processes, and accelerate the development of novel chemical entities derived from this valuable synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 59142-68-6 | Benchchem [benchchem.com]
- 3. This compound | C7H4BrFO | CID 2773319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:59142-68-6 | Chemsrc [chemsrc.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 59142-68-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 59142-68-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
The Strategic Application of 2-Bromo-4-fluorobenzaldehyde in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery and development, the strategic selection of starting materials and intermediates is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, 2-Bromo-4-fluorobenzaldehyde has emerged as a particularly versatile and valuable scaffold. Its unique trifunctional nature, featuring a reactive aldehyde, a strategically positioned bromine atom, and an electron-withdrawing fluorine atom, provides medicinal chemists with a powerful tool for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, delving into its role in the synthesis of key drug classes, detailing exemplary synthetic protocols, and elucidating the underlying principles that govern its reactivity and utility.
Introduction: The Versatility of a Trifunctional Scaffold
This compound (CAS No: 59142-68-6) is a crystalline solid with a molecular weight of 203.01 g/mol .[1] Its utility in medicinal chemistry stems from the orthogonal reactivity of its three key functional groups:
-
The Aldehyde Group: This versatile functional group serves as a handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.
-
The Bromine Atom: As a halogen, bromine is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and alkyl groups.
-
The Fluorine Atom: The presence of a fluorine atom can significantly impact the physicochemical properties of a molecule.[2][3] It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity and pKa.[4][5]
This unique combination of reactive sites makes this compound a coveted starting material for the synthesis of a wide range of bioactive molecules, including kinase inhibitors, histamine H3 antagonists, and novel antimicrobial agents.[6][7]
Core Applications in Medicinal Chemistry: Case Studies
The strategic deployment of this compound as a starting material has been instrumental in the development of several classes of therapeutic agents.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors
The epidermal growth factor receptor (EGFR) is a key target in oncology, and inhibitors of its kinase activity have proven to be effective cancer therapeutics. The quinazoline scaffold is a common feature in many EGFR inhibitors, and this compound serves as a valuable precursor for the synthesis of analogues of drugs like Gefitinib.[3] The bromo and fluoro substituents on the benzaldehyde ring can be elaborated to introduce functionalities that interact with key residues in the ATP-binding site of the EGFR kinase domain.
A general synthetic approach involves the initial conversion of this compound to a substituted aniline, which is then condensed with a quinazoline core. The bromine atom can be subsequently utilized in cross-coupling reactions to introduce further diversity.
Oxazolidinone Antimicrobials
The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. Oxazolidinones, such as Linezolid, are a critical class of synthetic antibiotics effective against a range of Gram-positive pathogens.[8] While the direct synthesis of Linezolid from this compound is not the standard route, the synthesis of analogues with a fluorophenyl-oxazolidinone core can be envisioned. The 2-bromo-4-fluorophenyl moiety can be incorporated to explore structure-activity relationships, where the fluorine atom can enhance potency and the bromine atom can serve as a handle for further derivatization.[6]
Histamine H3 Receptor Antagonists
Histamine H3 receptor antagonists are being investigated for the treatment of various neurological and cognitive disorders. The pharmacophore of many H3 antagonists often includes a substituted aromatic core. This compound can be utilized as a starting material to construct these complex molecules, with the aldehyde group being transformed into a key linking moiety and the bromo group allowing for the introduction of other essential structural features through cross-coupling reactions.
Key Synthetic Transformations: Protocols and Mechanistic Insights
The true power of this compound lies in its ability to undergo a variety of robust and well-established chemical reactions. The following sections provide detailed, exemplary protocols for key transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, enabling the formation of carbon-carbon bonds.[9] This reaction is instrumental in creating biaryl structures, which are prevalent in many drug molecules.
Experimental Protocol: Synthesis of 2-Aryl-4-fluorobenzaldehyde
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as potassium carbonate (2.0 mmol, 2.0 equiv). The choice of base is crucial and can influence the reaction rate and yield.[10]
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%). A variety of palladium catalysts and ligands can be employed, and the selection may need to be optimized for specific substrates.[11]
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The presence of water is often beneficial for the transmetalation step.[12]
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-fluorobenzaldehyde.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a carbon-carbon triple bond.[13] This reaction is highly valuable for introducing alkynyl moieties into molecules, which can serve as versatile handles for further transformations or as part of a larger conjugated system.
Experimental Protocol: Synthesis of 2-Alkynyl-4-fluorobenzaldehyde
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.06 mmol, 6 mol%). [14]
-
Add an anhydrous amine base, such as triethylamine or diisopropylamine, which also serves as the solvent or co-solvent. [15]
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the amine hydrobromide salt.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram of the Sonogashira Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[16][17] This reaction has revolutionized the synthesis of arylamines, which are key components of many pharmaceuticals.[18]
Experimental Protocol: Synthesis of 2-Amino-4-fluorobenzaldehyde Derivatives
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol, 1.0 equiv), the desired primary or secondary amine (1.2 mmol, 1.2 equiv), a strong base such as sodium tert-butoxide (1.4 mmol, 1.4 equiv), a palladium precursor like Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%). [19]
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectroscopic data of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 59142-68-6 | [1] |
| Molecular Formula | C₇H₄BrFO | [1] |
| Molecular Weight | 203.01 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [17] |
| Melting Point | 63-67 °C |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.3 (s, 1H, CHO), 7.9-7.8 (m, 1H, Ar-H), 7.4-7.3 (m, 2H, Ar-H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz). (Data for 4-fluorobenzaldehyde, illustrative of typical shifts)[7]
-
IR (Vapor Phase): Key absorptions for C=O stretch (aldehyde) around 1700 cm⁻¹, C-Br stretch, and C-F stretch.[20][21]
-
Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z 202/204 (characteristic isotopic pattern for bromine).[20]
Conclusion and Future Outlook
This compound is a powerful and versatile building block in medicinal chemistry. Its trifunctional nature allows for the efficient and strategic construction of complex molecular architectures that are central to a variety of therapeutic targets. The ability to perform selective transformations at the aldehyde, bromo, and fluoro-positions provides chemists with a high degree of control over the synthetic process, enabling the rapid generation of compound libraries for structure-activity relationship studies.
As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of strategically designed building blocks like this compound will only increase. Future applications are likely to expand into new therapeutic areas, driven by the development of novel cross-coupling methodologies and a deeper understanding of the role of fluorine in drug design. This guide serves as a foundational resource for researchers looking to harness the full potential of this remarkable intermediate in their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. rsc.org [rsc.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. benchchem.com [benchchem.com]
- 20. 2-Fluoro-4-bromobenzaldehyde [webbook.nist.gov]
- 21. spectrabase.com [spectrabase.com]
The Untapped Potential of 2-Bromo-4-fluorobenzaldehyde in the Design of Advanced Fluorescent Probes: A Technical Guide
Foreword: Charting New Territories in Fluorescence Sensing
In the dynamic field of chemical biology and drug discovery, the quest for novel fluorescent probes with tailored specificities and enhanced photophysical properties is relentless. These molecular tools are indispensable for visualizing complex biological processes and quantifying analytes of interest with high sensitivity and selectivity. While a plethora of building blocks for fluorophore synthesis are well-established, a select few remain promising yet underexplored. This technical guide illuminates the potential of one such molecule: 2-Bromo-4-fluorobenzaldehyde .
This document moves beyond a conventional review, offering a forward-looking perspective for researchers, medicinal chemists, and drug development professionals. We will dissect the unique chemical attributes of this compound and propose its strategic application in the development of a new class of fluorescent probes. By combining established principles of probe design with the distinct reactivity of this starting material, we aim to provide a roadmap for innovation in fluorescence sensing.
The Strategic Advantage of this compound: A Trifecta of Functionality
This compound is a commercially available aromatic aldehyde distinguished by a unique substitution pattern that offers a powerful platform for constructing sophisticated fluorescent probes.[1][2] Its utility stems from the synergistic interplay of its three key functional components:
-
The Aldehyde Group: This serves as a versatile reactive handle, most notably for the formation of Schiff bases through condensation with primary amines.[3][4][5][6] This reaction is a cornerstone in the design of "turn-on" fluorescent sensors, where the formation of the imine bond can modulate the electronic properties of a conjugated system, leading to a change in fluorescence.[5]
-
The Bromo Substituent: The bromine atom at the ortho-position to the aldehyde offers several strategic advantages. It can be used as a heavy atom to promote intersystem crossing and potentially tune the photophysical properties of the resulting fluorophore. Furthermore, it serves as a valuable site for post-synthetic modification via cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), allowing for the introduction of additional functional groups or the extension of the π-conjugated system.
-
The Fluoro Substituent: The fluorine atom at the para-position exerts a strong electron-withdrawing effect, which can significantly influence the electronic structure and, consequently, the spectral properties of the molecule. This can be leveraged to fine-tune the absorption and emission wavelengths of the final probe. Additionally, fluorine substitution can enhance the metabolic stability and bioavailability of molecules, a crucial consideration in the development of probes for in-vivo imaging.
The strategic placement of these three groups makes this compound a highly attractive, yet underutilized, starting material for the rational design of novel fluorescent sensors.
Proposed Design and Synthesis of a Novel Fluorescent Probe for Metal Ion Detection
To illustrate the potential of this compound, we propose the design and synthesis of a novel "turn-on" fluorescent probe for the detection of a specific metal ion, for instance, Al³⁺, a biologically relevant and environmentally significant analyte.[4][6][7] The proposed probe, hereafter designated as BFP-1 (Bromo-Fluoro Probe 1) , will be synthesized via a straightforward Schiff base condensation.
Synthetic Pathway
The proposed synthesis involves the reaction of this compound with an amino-functionalized coumarin derivative, 7-amino-4-methylcoumarin, a well-known fluorophore.
References
- 1. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. This compound | C7H4BrFO | CID 2773319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Two colorimetric fluorescent turn-on chemosensors for detection of Al3+and N3−: Synthesis, photophysical and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Wittig Olefination of 2-Bromo-4-fluorobenzaldehyde
Introduction: Synthesizing Halogenated Stilbenes
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds.[1] This application note provides a detailed guide for the olefination of 2-Bromo-4-fluorobenzaldehyde, a substrate of interest in the development of novel pharmaceutical agents and functional materials. The presence of both bromine and fluorine atoms on the aromatic ring offers unique electronic properties and provides handles for further synthetic transformations, such as cross-coupling reactions.
This document will delve into the mechanistic underpinnings of the Wittig reaction, offer two distinct, robust protocols for the synthesis of 2-bromo-4-fluoro-substituted stilbenes, and provide insights into the critical parameters that govern reaction success and stereoselectivity. The protocols are designed for researchers, scientists, and drug development professionals seeking a comprehensive and practical guide to this important transformation.
Mechanistic Overview: The Path to Olefin Formation
The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[2] This process is generally understood to involve a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane.[3] This intermediate rapidly collapses to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is a major thermodynamic driving force for the reaction.[2]
The stereochemical outcome of the Wittig reaction is heavily influenced by the nature of the ylide. Non-stabilized ylides (where the group attached to the ylidic carbon is alkyl or aryl) typically favor the formation of (Z)-alkenes under salt-free conditions.[3] Conversely, stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes. For the synthesis of stilbene derivatives from benzaldehydes using benzyltriphenylphosphonium salts (a semi-stabilized ylide), a mixture of (E) and (Z) isomers is often obtained, with the ratio being sensitive to reaction conditions.[4]
It has been noted that ortho-substituents on the benzaldehyde, such as the bromo group in our substrate, can exert a "cooperative effect" that may influence the (Z)/(E) selectivity.[5]
Experimental Workflow Overview
The overall process for the Wittig olefination of this compound involves two primary stages: the formation of the phosphorus ylide from a phosphonium salt and its subsequent reaction with the aldehyde.
Caption: Experimental workflow for the Wittig olefination.
Detailed Experimental Protocols
Two primary protocols are presented, offering flexibility based on available reagents and desired reaction scale. Protocol A utilizes a strong organolithium base under strictly anhydrous conditions, which often provides higher yields for non-stabilized ylides. Protocol B employs a two-phase system with a milder, inorganic base, which can be more convenient for larger-scale reactions.[6]
Protocol A: Anhydrous Conditions with n-Butyllithium
This method is recommended for achieving high reactivity and is particularly suitable for small to medium-scale syntheses where rigorous exclusion of water is feasible.
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equivalents)
-
This compound (1.0 equivalent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 eq.).
-
Add anhydrous THF via syringe to create a suspension.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-BuLi (1.05 eq.) dropwise via syringe. A distinct color change, typically to a deep orange or red, will signify the formation of the ylide.
-
Stir the resulting ylide solution at 0 °C for 1 hour to ensure complete formation.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over approximately 20 minutes.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of the desired stilbene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.
-
Protocol B: Two-Phase System with Aqueous Sodium Hydroxide
This protocol offers a simpler setup and avoids the use of pyrophoric organolithium reagents, making it potentially more amenable to larger-scale synthesis.[7]
Materials:
-
Benzyltriphenylphosphonium chloride (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Dichloromethane (DCM)
-
50% (w/w) aqueous sodium hydroxide (NaOH) solution (5-10 equivalents)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (1.2 eq.) and this compound (1.0 eq.).
-
Add dichloromethane and stir the mixture vigorously to dissolve the solids.
-
-
Reaction:
-
To the rapidly stirring biphasic mixture, slowly add the 50% aqueous NaOH solution (an excess, e.g., 5-10 eq.) dropwise. The phosphonium salt also acts as a phase-transfer catalyst.
-
A color change in the organic layer indicates ylide formation and subsequent reaction.
-
Continue to stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
-
Data Summary and Expected Outcomes
The choice of protocol will influence the reaction time, yield, and potentially the stereoselectivity. The following table provides a general guide for expected outcomes.
| Parameter | Protocol A (n-BuLi/THF) | Protocol B (NaOH/DCM) |
| Base | n-Butyllithium | Sodium Hydroxide |
| Solvent | Anhydrous THF | Dichloromethane / Water |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Reaction Time | 12-16 hours | 2-4 hours |
| Typical Yield | Good to Excellent | Moderate to Good |
| Stereoselectivity | Tends to favor (Z)-isomer | Often a mixture of (E)/(Z) |
| Key Advantage | High reactivity, good for less reactive substrates | Operational simplicity, non-pyrophoric base |
Troubleshooting and Key Considerations
-
Low Yield: Ensure all reagents for Protocol A are strictly anhydrous, as water will quench the n-BuLi and the ylide. For Protocol B, vigorous stirring is essential to maximize the interfacial area between the two phases.
-
Side Reactions: With strong bases, aldehydes lacking an α-hydrogen can potentially undergo the Cannizzaro reaction. While less common under these conditions, it is a possibility.
-
Purification Challenges: The primary byproduct, triphenylphosphine oxide, can sometimes co-elute with the product during chromatography. Careful selection of the eluent system is crucial. Alternatively, methods to precipitate the oxide, such as treatment with ZnCl₂, have been reported.[8]
-
Stereoisomer Separation: The (E) and (Z) isomers of the product stilbene may be separable by careful column chromatography or, in some cases, by fractional crystallization. Their identity can be confirmed by ¹H NMR, with the (E)-isomer typically showing a larger coupling constant for the vinylic protons.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Chemoselective Grignard Reactions with 2-Bromo-4-fluorobenzaldehyde
Introduction: Navigating Functionality in Grignard Synthesis
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1][2] This is achieved through the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon, such as that found in an aldehyde or ketone.[3][4][5] The substrate of interest, 2-Bromo-4-fluorobenzaldehyde, is a valuable building block in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom offers a handle for further cross-coupling reactions.
However, the bifunctional nature of this molecule—possessing both an aryl bromide and an aldehyde—presents a significant synthetic challenge. A standard Grignard reagent formation protocol, which involves reacting an organohalide with magnesium metal, is not feasible.[4] If a Grignard reagent were to form at the carbon-bromine bond, it would be immediately quenched by reacting with the highly electrophilic aldehyde of a neighboring molecule, leading to an uncontrolled polymerization.
This guide provides researchers, scientists, and drug development professionals with a detailed analysis of strategic approaches and validated protocols to successfully and chemoselectively perform Grignard reactions on this challenging substrate.
Strategic Analysis: Overcoming Intramolecular Reactivity
To achieve a clean, predictable outcome, one of three primary strategies must be employed. The choice depends on the desired final product.
-
Strategy A: Nucleophilic Addition to the Aldehyde. This is the most direct approach if the goal is to modify the aldehyde group while leaving the aryl bromide intact for subsequent transformations. A pre-formed, external Grignard reagent is added to the this compound.
-
Strategy B: Aldehyde Protection for Aryl Modification. If the objective is to form a Grignard reagent from the aryl bromide to react with a different electrophile, the aldehyde must first be "masked" with a protecting group. Acetals are ideal for this purpose as they are inert to the strongly basic and nucleophilic conditions of Grignard reagents but can be easily removed later.[6][7][8][9][10]
-
Strategy C: Halogen-Magnesium Exchange. A modern and often highly efficient alternative to classical Grignard formation is the halogen-magnesium exchange.[11] This method uses a commercially available and reactive Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), to swap the halogen on the substrate at low temperatures.[11][12] The low temperature can often prevent side reactions with the sensitive aldehyde group.[12]
The following sections provide detailed protocols for the most common and direct approach (Strategy A) and an overview of the protection strategy (Strategy B).
Protocol I: Synthesis of 1-(2-Bromo-4-fluorophenyl)alkanols via Nucleophilic Addition
This protocol details the addition of an external Grignard reagent (e.g., Methylmagnesium Bromide) to the aldehyde functionality of this compound.
Experimental Workflow Diagram
Caption: Workflow for nucleophilic addition of a Grignard reagent.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% Purity | Sigma-Aldrich | |
| Methylmagnesium Bromide (CH₃MgBr) | 3.0 M in Diethyl Ether | Sigma-Aldrich | Other Grignard reagents can be substituted. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Inhibitor-free. Use from a freshly opened bottle or solvent system. |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous Solution | Fisher Scientific | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | EMD Millipore | For drying the organic phase. |
| Brine (Saturated NaCl) | Aqueous Solution | Lab Prepared | For washing. |
| Nitrogen or Argon Gas | High Purity | Airgas | For maintaining an inert atmosphere. |
Equipment
| Equipment | Purpose |
| Three-neck round-bottom flask | Main reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Septa and needles | Inert atmosphere reagent transfer |
| Dropping funnel or Syringe pump | Controlled addition of reagents |
| Thermometer | Monitoring reaction temperature |
| Ice/water bath | Cooling the reaction |
| Separatory funnel | Extraction and washing |
| Rotary evaporator | Solvent removal |
| Glassware for column chromatography | Product purification |
Step-by-Step Methodology
1. Reaction Setup:
-
All glassware must be rigorously dried in an oven (120 °C) overnight and assembled while hot under a stream of dry nitrogen or argon gas.[13]
-
Equip a 100 mL three-neck flask with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet.
-
Maintain a positive pressure of inert gas throughout the reaction.
2. Reagent Preparation:
-
In the reaction flask, dissolve this compound (e.g., 2.03 g, 10.0 mmol, 1.0 equiv) in 20 mL of anhydrous THF.
3. Grignard Addition:
-
Cool the aldehyde solution to 0 °C using an ice bath.
-
Slowly add the Grignard reagent (e.g., 3.0 M Methylmagnesium Bromide in Et₂O, 3.7 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 5 °C.
-
Causality Note: A slow, cooled addition is critical. The reaction is exothermic, and rapid addition can lead to side reactions and reduced yield. The slight excess of the Grignard reagent ensures full conversion of the starting material.
4. Reaction Monitoring and Completion:
-
After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Stir for an additional 30-60 minutes.[13]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with 3:1 Hexanes:Ethyl Acetate. The product spot should be at a lower Rf than the starting aldehyde.
5. Quenching:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide intermediate.
-
Causality Note: Using saturated NH₄Cl provides a mild proton source that is less likely to cause side reactions than a strong acid, while also helping to break up the gelatinous magnesium salts. Direct addition of water can be too vigorous with unreacted Grignard reagent.
6. Work-up and Extraction:
-
Transfer the biphasic mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with water (20 mL) and then brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]
7. Purification:
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to yield the pure secondary alcohol product.
Protocol II Outline: Grignard Reaction via Aldehyde Protection
This strategy is employed when the aryl bromide is the desired site of Grignard formation.
Conceptual Workflow Diagram
Caption: Conceptual workflow for Grignard reaction via aldehyde protection.
-
Protection: The aldehyde is converted to a cyclic acetal by reacting this compound with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water. Acetals are stable under the strongly basic conditions of a Grignard reaction.[8][10]
-
Grignard Formation: The protected aryl bromide is then treated with magnesium turnings in anhydrous ether or THF to form the corresponding Grignard reagent.[4]
-
Reaction with Electrophile: The newly formed Grignard reagent is reacted with a desired electrophile (e.g., carbon dioxide to form a carboxylic acid, an aldehyde/ketone to form an alcohol, etc.).[14][15]
-
Deprotection: The acetal protecting group is removed by stirring the product in the presence of aqueous acid (e.g., dilute HCl or H₂SO₄) to regenerate the aldehyde functionality.[9]
Mechanism and Key Scientific Considerations
The core of the Grignard reaction is the nucleophilic attack of the carbanionic carbon from the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the aldehyde.[16][17] The C-Mg bond is highly polarized, rendering the carbon atom a potent nucleophile.[1][3]
Caption: Simplified mechanism of Grignard addition to a carbonyl.
Critical Parameters:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be irreversibly destroyed by protic sources, including water, alcohols, or even trace atmospheric moisture.[2][18] This is the single most common cause of reaction failure.
-
Magnesium Activation: For protocols involving the formation of a Grignard reagent, the magnesium metal is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction. Common activators include a small crystal of iodine, 1,2-dibromoethane, or mechanical stirring.[1][13]
-
Solvent Choice: Ethereal solvents like diethyl ether and THF are essential. They are not only anhydrous but also solvate and stabilize the Grignard reagent through coordination with the magnesium atom, forming a soluble complex.[1][2]
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. Acetal Protecting Groups | OpenOChem Learn [learn.openochem.org]
- 10. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Mild Mg – Halogen Exchange [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Grignard Reaction [organic-chemistry.org]
- 17. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. Grignard reaction - Wikipedia [en.wikipedia.org]
Synthesis of Quinazolines from 2-Bromo-4-fluorobenzaldehyde: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5][6] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have fueled extensive research into novel and efficient synthetic methodologies.[2][3][4][5][7] This document provides a detailed guide for the synthesis of quinazolines, specifically utilizing 2-Bromo-4-fluorobenzaldehyde as a key starting material. We will explore the underlying chemical principles, provide a step-by-step experimental protocol, and discuss the rationale behind the chosen synthetic strategy. This guide is intended to be a practical resource for researchers in organic synthesis and drug discovery.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a privileged scaffold in drug design.[1][7] The versatility of this heterocyclic structure allows for a wide range of substitutions, enabling the fine-tuning of its biological activity.[1][8] Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature the quinazoline core and are utilized in cancer therapy as tyrosine kinase inhibitors.[7] The continued exploration of new synthetic routes to access novel quinazoline derivatives is therefore of paramount importance for the development of next-generation therapeutics.
Synthetic Strategy: A Multi-Component Approach
The synthesis of quinazolines can be achieved through various methods. A common and effective strategy involves the condensation of a 2-aminobenzaldehyde or a related derivative with a nitrogen source, such as an amine or an amide, followed by cyclization and oxidation.[9][10][11] In this guide, we will focus on a versatile and efficient approach that leverages the reactivity of this compound. The bromine and fluorine substituents on the benzaldehyde ring offer opportunities for further functionalization, making this a valuable starting material for creating a diverse library of quinazoline compounds.
The general synthetic pathway can be conceptualized as a one-pot, multi-component reaction. This approach is highly desirable in medicinal chemistry as it streamlines the synthetic process, reduces waste, and allows for the rapid generation of a variety of analogs.
Reaction Workflow Diagram
Caption: A generalized workflow for the synthesis of quinazolines from this compound.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of a 2-aryl-6-fluoro-8-bromoquinazoline derivative. Researchers should note that reaction conditions may require optimization based on the specific amine used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Benzylamine | ≥99% | Commercially Available | Can be substituted with other primary amines. |
| Ammonium Acetate (NH₄OAc) | ≥98% | Commercially Available | Serves as the nitrogen source for the pyrimidine ring. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Reaction solvent. |
| Copper(I) Iodide (CuI) | 98% | Commercially Available | Catalyst. |
| L-proline | ≥99% | Commercially Available | Ligand. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Base. |
| Air | Oxidant. |
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), benzylamine (1.2 mmol), and ammonium acetate (2.0 mmol).
-
Addition of Catalyst and Solvent: Add copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and cesium carbonate (2.0 mmol) to the flask.
-
Solvent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction Conditions: The reaction mixture is stirred and heated to 120 °C under an air atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-aryl-6-fluoro-8-bromoquinazoline.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanistic Insights
The formation of the quinazoline ring in this multi-component reaction is believed to proceed through a cascade of reactions.
Caption: A simplified representation of the proposed reaction mechanism.
-
Initial Condensation: The reaction is initiated by the condensation of this compound with the primary amine (benzylamine) to form an imine intermediate.
-
Nucleophilic Addition: Ammonia, generated in situ from ammonium acetate, acts as a nucleophile and attacks the imine carbon.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks the aldehyde carbon, leading to the formation of a dihydroquinazoline ring.
-
Oxidation: The final step involves the oxidation of the dihydroquinazoline intermediate to the aromatic quinazoline product. In this protocol, atmospheric oxygen serves as the oxidant, a choice that aligns with the principles of green chemistry. The copper catalyst plays a crucial role in facilitating this oxidative process.[9][12]
Conclusion
The synthesis of quinazolines from this compound via a copper-catalyzed multi-component reaction represents a robust and efficient strategy for accessing a diverse range of these medicinally important heterocycles. The provided protocol is a starting point for researchers to explore the synthesis of novel quinazoline derivatives. The versatility of the starting materials and the one-pot nature of the reaction make it an attractive method for the generation of chemical libraries for drug discovery and development. Further investigation into the scope of this reaction with various amines and optimization of the reaction conditions can lead to the discovery of new bioactive molecules.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsi.org [ijpsi.org]
- 4. An overview of quinazolines: Pharmacological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazoline synthesis [organic-chemistry.org]
- 11. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Bromo-4-fluorobenzaldehyde
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of Schiff bases derived from 2-Bromo-4-fluorobenzaldehyde. Schiff bases, or imines, are a pivotal class of organic compounds whose versatility has established them as essential scaffolds in medicinal chemistry, catalysis, and materials science.[1] The unique substitution pattern of this compound, featuring both a reactive aldehyde function and strategically placed halogen atoms, makes it a valuable precursor for creating novel chemical entities with enhanced biological activity and further synthetic potential. This document details the underlying chemical principles, provides a robust step-by-step experimental protocol, offers benchmark characterization data, and presents a troubleshooting guide to ensure reproducible and high-yield synthesis. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage these important molecular structures.
Scientific Principles & Rationale
A deep understanding of the reaction mechanism and the role of each experimental parameter is critical for successful and optimized synthesis. This section explains the causality behind the chosen protocol.
Mechanism of Schiff Base Formation
The synthesis of a Schiff base is a condensation reaction between a primary amine and an aldehyde. The reaction proceeds via a two-step mechanism involving nucleophilic addition followed by dehydration.[1]
-
Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine performing a nucleophilic attack on the electrophilic carbonyl carbon of this compound. This forms an unstable tetrahedral intermediate known as a carbinolamine.[1]
-
Dehydration: The carbinolamine intermediate is not typically isolated. It undergoes a dehydration step—the elimination of a water molecule—to form the stable carbon-nitrogen double bond (C=N) characteristic of an imine. This dehydration is the rate-determining step of the reaction and is effectively catalyzed by a mild acid.[1]
References
Application Notes and Protocols: Palladium-Catalyzed Cyanation of 2-Bromo-4-fluorobenzaldehyde
<_>
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the palladium-catalyzed cyanation of 2-Bromo-4-fluorobenzaldehyde, a critical transformation for synthesizing 2-Cyano-4-fluorobenzaldehyde. This product is a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document delves into the mechanistic underpinnings of the reaction, discusses key considerations for catalyst and reagent selection, and offers a field-proven, step-by-step protocol. Furthermore, it emphasizes rigorous safety procedures for the handling and quenching of cyanide reagents, ensuring a self-validating and safe experimental design.
Introduction: The Significance of Aromatic Nitriles
Aromatic nitriles, or benzonitriles, are pivotal structural motifs in a vast array of functional molecules, including the antineoplastic drug Letrozole and the anti-HIV agent Etravirine.[3] The cyano group is a versatile functional handle that can be readily converted into amines, amides, carboxylic acids, and tetrazoles, making it a cornerstone in synthetic strategy.[4]
The target molecule, 2-Cyano-4-fluorobenzaldehyde, is a key building block in medicinal chemistry, notably in the synthesis of kinase inhibitors.[1] Traditional methods for introducing a cyano group onto an aromatic ring, such as the Sandmeyer and Rosenmund-von Braun reactions, often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[3][5] In contrast, palladium-catalyzed cross-coupling reactions offer milder conditions, superior functional group tolerance, and catalytic efficiency, representing a significant advancement in C-N bond formation.[6][7][8][9][10]
This guide focuses on the conversion of this compound, an important intermediate in its own right for synthesizing fluorinated drugs.[11] The palladium-catalyzed approach provides a reliable and scalable route to the desired cyanated product.
Mechanistic Rationale: The Palladium Catalytic Cycle
The palladium-catalyzed cyanation of aryl halides proceeds through a well-established catalytic cycle, analogous to the renowned Buchwald-Hartwig amination.[6][9] The reaction is initiated by the oxidative addition of the aryl bromide to a low-valent Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.
Figure 1: Catalytic cycle for palladium-catalyzed cyanation.
Key Steps in the Catalytic Cycle:
-
Oxidative Addition: A Pd(0) complex, stabilized by phosphine ligands, reacts with the aryl bromide (this compound) in the rate-determining step for aryl bromides to form a Pd(II) intermediate.[6]
-
Transmetalation: The bromide on the palladium complex is exchanged for a cyanide group from the cyanide source. The choice of cyanide source is critical; reagents like zinc cyanide (Zn(CN)₂) are often preferred due to their lower toxicity and controlled release of cyanide, which helps to mitigate catalyst poisoning.[3][12]
-
Reductive Elimination: The final step involves the formation of the C-CN bond and the regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle.[6] The rate of this step can be influenced by the electronic properties of the aryl group.[13]
A significant challenge in palladium-catalyzed cyanation is the potential for the cyanide anion to irreversibly bind to and deactivate the palladium catalyst.[3][6] This can be mitigated by using less soluble cyanide sources like Zn(CN)₂ or potassium ferrocyanide (K₄[Fe(CN)₆]), which maintain a low concentration of free cyanide in the reaction mixture.[3][12] The choice of sterically bulky and electron-rich phosphine ligands is also crucial to enhance catalyst activity and stability.[14][15]
Experimental Protocol: Cyanation of this compound
This protocol is designed to be a robust and reproducible method for the synthesis of 2-Cyano-4-fluorobenzaldehyde.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | - |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% | Strem Chemicals | Precatalyst |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | ≥98% | Sigma-Aldrich | Ligand |
| Zinc Cyanide (Zn(CN)₂) | 98% | Acros Organics | Cyanide Source |
| N,N-Dimethylacetamide (DMAC) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | For extraction |
| Ethyl Acetate | ACS Grade | VWR | For extraction/chromatography |
| Hexanes | ACS Grade | VWR | For chromatography |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore | Drying agent |
| Deionized Water | - | In-house | - |
| Saturated Sodium Bicarbonate Solution | - | In-house | For workup |
| Brine (Saturated NaCl Solution) | - | In-house | For workup |
| Schlenk Flasks and Condenser | - | VWR | For inert atmosphere reaction |
| Magnetic Stir Plate and Stir Bars | - | IKA | - |
| Nitrogen/Argon Gas Line with Bubbler | - | Airgas | For inert atmosphere |
| Syringes and Needles | - | Becton Dickinson | For reagent transfer |
| Rotary Evaporator | - | Büchi | For solvent removal |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring |
| Column Chromatography Supplies | Silica Gel | Sorbent Technologies | For purification |
Step-by-Step Procedure
Figure 2: Experimental workflow for the cyanation reaction.
Reaction Setup:
-
To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (2.03 g, 10.0 mmol, 1.0 equiv.), Zinc Cyanide (Zn(CN)₂, 0.71 g, 6.0 mmol, 0.6 equiv.), Palladium(II) Acetate (45 mg, 0.2 mmol, 2 mol %), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (222 mg, 0.4 mmol, 4 mol %).
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Via syringe, add anhydrous N,N-Dimethylacetamide (DMAC) (20 mL) to the flask.
Rationale: An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst, which is the active catalytic species. DMAC is an effective solvent for this transformation, promoting the dissolution of reagents and facilitating the reaction.[16][17] The use of a slight excess of ligand (dppf) relative to the palladium precatalyst ensures complete complexation and stabilization of the catalyst.
Reaction Execution and Monitoring:
-
Immerse the flask in a preheated oil bath at 110-120 °C and stir vigorously.[16][17]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
Rationale: Elevated temperatures are generally required to drive the reaction to completion.[17] TLC allows for qualitative monitoring of the consumption of the starting material and the formation of the product.
Workup and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene (50 mL) and filter through a pad of Celite® to remove insoluble inorganic salts. Wash the Celite® pad with additional toluene (2 x 20 mL).
-
Combine the organic filtrates and wash with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Rationale: The aqueous washes remove the DMAC solvent and any remaining water-soluble impurities. The bicarbonate wash ensures the removal of any acidic byproducts.
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting with 100% Hexanes and gradually increasing the polarity to 9:1 Hexanes:Ethyl Acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-Cyano-4-fluorobenzaldehyde as a solid.
Expected Yield: 85-95%.
Safety Protocols for Cyanide Handling
WARNING: Cyanide compounds are highly toxic and must be handled with extreme care in a well-ventilated chemical fume hood.[18][19] Exposure can be fatal.
Personal Protective Equipment (PPE):
-
Always wear a lab coat, chemical splash goggles, and double-glove with nitrile gloves when handling cyanide reagents.[20]
-
Ensure a safety shower and eyewash station are immediately accessible.[19]
Handling and Storage:
-
Store cyanide salts away from acids and moisture to prevent the formation of highly toxic and flammable hydrogen cyanide (HCN) gas.[18][19]
-
All manipulations of solid cyanide and cyanide-containing solutions must be performed in a certified chemical fume hood.[20]
-
Never work alone when using cyanides.[20]
Quenching and Waste Disposal:
-
Reaction Quench: The workup procedure described above effectively separates the organic product from the aqueous cyanide waste.
-
Aqueous Waste Treatment: All aqueous layers from the workup, as well as any solutions used to rinse contaminated glassware, must be treated as hazardous cyanide waste.
-
Decontamination: To neutralize residual cyanide, the aqueous waste should be treated with an oxidizing agent under alkaline conditions (pH > 10). A common and effective method is the addition of a freshly prepared 10% aqueous solution of sodium hypochlorite (bleach) with stirring.[18][21] The pH should be monitored and adjusted with NaOH if necessary. The reaction is exothermic and may produce gas; perform this procedure slowly in the fume hood.
-
Disposal: After complete oxidation (which can be tested with cyanide test strips), the treated waste should be collected in a designated hazardous waste container and disposed of according to institutional guidelines.[18]
Conclusion
The palladium-catalyzed cyanation of this compound is a highly efficient and reliable method for the synthesis of 2-Cyano-4-fluorobenzaldehyde. By understanding the reaction mechanism and adhering to the detailed protocol and stringent safety precautions outlined in this guide, researchers can confidently and safely perform this valuable transformation. The use of a well-defined catalyst system and a less toxic cyanide source like Zn(CN)₂ contributes to the robustness and practicality of this procedure for applications in drug discovery and materials science.
References
- 1. 2-Cyano-4-fluorobenzaldehyde | 77532-90-2 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
- 11. CN109809977A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. jst.chem.yale.edu [jst.chem.yale.edu]
- 19. unitedchemicalcn.com [unitedchemicalcn.com]
- 20. - Division of Research Safety | Illinois [drs.illinois.edu]
- 21. oasis.library.unlv.edu [oasis.library.unlv.edu]
Application Note & Protocol: Selective Reduction for the Synthesis of 2-Bromo-4-fluorobenzyl Alcohol
For: Researchers, scientists, and drug development professionals.
Abstract
2-Bromo-4-fluorobenzyl alcohol is a key structural motif and versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions and a fluorine atom for modulating physicochemical properties, makes it a valuable building block. This document provides a detailed, field-proven protocol for the synthesis of 2-Bromo-4-fluorobenzyl alcohol via the chemoselective reduction of 2-bromo-4-fluorobenzoic acid. We focus on the use of borane tetrahydrofuran complex (BH₃·THF), a reagent prized for its efficacy and selectivity in reducing carboxylic acids in the presence of other sensitive functional groups, such as aryl halides.[1] This guide explains the causal chemistry behind the procedural steps, offers a robust, step-by-step methodology, and includes critical safety and handling information.
Strategic Overview: The Choice of Reductant
The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, they lack chemoselectivity and will readily reduce a wide array of functional groups, including the aryl bromide present in our substrate.[1][2] Less reactive hydrides, such as sodium borohydride (NaBH₄), are generally unreactive towards carboxylic acids under standard conditions.[2][3]
This challenge highlights the necessity of a selective reagent. The borane tetrahydrofuran complex (BH₃·THF) is exceptionally well-suited for this purpose. Borane is an electrophilic reducing agent that exhibits high reactivity towards the electron-rich carbonyl oxygen of a carboxylic acid.[4] The initial, and rate-determining, step is the rapid reaction between the acidic proton of the carboxylic acid and the borane, which evolves hydrogen gas and forms a triacyloxyborane intermediate.[5] This intermediate is then further reduced to the primary alcohol. This mechanism allows borane to selectively reduce carboxylic acids even in the presence of esters, amides, and, crucially for this synthesis, aryl halides.[1]
Mechanism Spotlight: Borane Reduction of a Carboxylic Acid
The accepted mechanism involves several key stages:
-
Activation & Deprotonation: Three equivalents of the carboxylic acid react with one equivalent of borane (BH₃) to rapidly form a triacyloxyborane intermediate and three equivalents of hydrogen gas.[5]
-
Hydride Delivery: The carbonyl groups of the triacyloxyborane are now activated and are reduced by another equivalent of BH₃.
-
Intermediate Formation: This reduction proceeds through aldehyde-like intermediates that are immediately reduced further to the borate ester stage.
-
Hydrolysis (Work-up): The final addition of a protic solvent, such as methanol or water, hydrolyzes the borate esters to liberate the desired primary alcohol and boric acid byproducts.[6]
This pathway explains why borane is highly selective for carboxylic acids over esters; the initial fast, acid-base reaction does not occur with esters, making their reduction significantly slower.[7]
Experimental Protocol
This protocol details the reduction of 2-bromo-4-fluorobenzoic acid to 2-bromo-4-fluorobenzyl alcohol. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier Example |
| 2-Bromo-4-fluorobenzoic acid | 219.01 | 5.00 g | 22.8 | 1.0 | Sigma-Aldrich |
| Borane-THF complex (1 M solution) | 85.94 | 57 mL | 57.0 | ~2.5 | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - | - | Sigma-Aldrich |
| Methanol (MeOH) | 32.04 | 50 mL | - | - | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 88.11 | 200 mL | - | - | VWR |
| Saturated aq. NaCl (Brine) | - | 100 mL | - | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | - | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-fluorobenzoic acid (5.00 g, 22.8 mmol).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon). This is crucial as borane reacts with atmospheric moisture.[8]
-
Add anhydrous THF (100 mL) to dissolve the starting material. Stir until a clear solution is obtained.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Addition of Reducing Agent:
-
Slowly add the 1 M solution of borane-THF complex (57 mL, 57.0 mmol) to the stirred solution dropwise via a syringe or an addition funnel over 30-45 minutes.
-
Causality Note: A slow, controlled addition at 0 °C is critical to manage the initial exothermic reaction and the evolution of hydrogen gas.[4] A rapid addition can lead to a dangerous buildup of pressure and a runaway reaction.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-16 hours (overnight) at ambient temperature.
-
Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The product alcohol will have a lower Rf value than the starting carboxylic acid.
-
-
Quenching and Work-up:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.
-
CAUTION: The quenching process is exothermic and liberates flammable hydrogen gas. Perform this step slowly and with adequate ventilation.[8][9]
-
Slowly and carefully add methanol (50 mL) dropwise to the reaction mixture to quench the excess borane. Vigorous effervescence (H₂ gas) will be observed.[4] Continue adding methanol until the bubbling ceases.
-
Stir the mixture for an additional 30 minutes at room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Extraction and Purification:
-
To the resulting residue, add ethyl acetate (100 mL) and deionized water (50 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and then with saturated aqueous NaCl (brine) (1 x 50 mL).
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure 2-bromo-4-fluorobenzyl alcohol.
-
Expected Results
| Parameter | Expected Outcome |
| Physical State | White to off-white solid |
| Melting Point | 68-72 °C |
| Yield | 85-95% |
| Purity (by ¹H NMR) | >98% |
Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of 2-bromo-4-fluorobenzyl alcohol.
Safety and Handling
-
Borane Tetrahydrofuran Complex (BH₃·THF): This reagent is highly flammable, corrosive, and reacts violently with water and other protic substances to release flammable hydrogen gas.[10] It must be handled under an inert atmosphere at all times.[10] Store solutions refrigerated (0-5 °C) to minimize decomposition.[11] Decomposition can lead to pressure buildup in the storage bottle.[12][13]
-
Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon prolonged exposure to air.[10] Use only peroxide-free THF from a recently opened bottle or that has been freshly distilled.
-
Quenching: The quenching of excess borane with methanol is highly exothermic and produces hydrogen gas. This step must be performed slowly, with efficient cooling, and in a well-ventilated fume hood away from ignition sources.[8][9]
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 7. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Borane Tetrahydrofuran [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Item - Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols for the Oxidation of 2-Bromo-4-fluorobenzaldehyde to 2-Bromo-4-fluorobenzoic Acid
Abstract
This document provides a comprehensive guide for the selective oxidation of 2-bromo-4-fluorobenzaldehyde to its corresponding carboxylic acid, 2-bromo-4-fluorobenzoic acid. This transformation is a critical step in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[1] This application note details the rationale for selecting the Pinnick oxidation as the method of choice, elucidates its underlying mechanism, and presents a robust, step-by-step protocol for researchers and drug development professionals. Emphasis is placed on experimental causality, safety, and validation to ensure reliable and reproducible outcomes.
Introduction and Strategic Importance
2-Bromo-4-fluorobenzoic acid is a highly versatile synthetic intermediate.[2] The presence of orthogonal halogen substituents—a bromine atom amenable to cross-coupling reactions and a fluorine atom for modulating pharmacokinetic properties—makes it a valuable building block for complex molecular architectures. It serves as a key precursor in the synthesis of anti-inflammatory agents, anti-cancer drugs, and other active pharmaceutical ingredients (APIs).[1]
The conversion of the aldehyde functional group to a carboxylic acid is a fundamental transformation in organic synthesis. While several oxidative methods exist, the choice of reagent is paramount to avoid side reactions and ensure high yields, especially with electronically modified and sterically hindered substrates like this compound.
Rationale for Method Selection: A Comparative Overview
Several classical methods can achieve the desired aldehyde-to-carboxylic acid oxidation, but they come with significant drawbacks.
-
Potassium Permanganate (KMnO₄): A powerful and inexpensive oxidant, KMnO₄ can be overly aggressive, leading to potential degradation of the aromatic ring or other sensitive functional groups.[3][4] Controlling the reaction stoichiometry and conditions can be challenging.
-
Jones Oxidation (CrO₃/H₂SO₄): This method offers high efficiency for converting primary alcohols and aldehydes to carboxylic acids.[5][6][7] However, it relies on carcinogenic and environmentally hazardous chromium(VI) reagents, posing significant handling and waste disposal challenges.[8]
Given these limitations, the Pinnick oxidation emerges as the superior method for this specific application. It is renowned for its mild reaction conditions, high chemoselectivity for aldehydes, tolerance of a wide range of functional groups, and avoidance of toxic heavy metals.[9][10][11]
The Pinnick Oxidation: Mechanism and Key Parameters
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant under mildly acidic conditions.[10] Its efficacy hinges on a well-understood mechanism that minimizes side reactions.
Core Mechanism:
-
Formation of the Active Oxidant: In the presence of a mild acid proton source, such as the sodium dihydrogen phosphate (NaH₂PO₄) buffer, sodium chlorite is converted to the active oxidant, chlorous acid (HClO₂).[10]
-
Addition to Aldehyde: Chlorous acid undergoes a nucleophilic addition to the carbonyl of the aldehyde.
-
Pericyclic Fragmentation: The resulting intermediate rapidly undergoes a pericyclic fragmentation, yielding the desired carboxylic acid and a reactive byproduct, hypochlorous acid (HOCl).[9][10]
The Critical Role of the HOCl Scavenger: The hypochlorous acid (HOCl) byproduct is a strong oxidant that can engage in undesirable side reactions, such as chlorinating the aromatic ring or reacting with the sodium chlorite starting material, reducing overall efficiency.[10] To mitigate this, a scavenger is added to the reaction mixture. An electron-rich olefin, such as 2-methyl-2-butene , is highly effective as it readily reacts with and neutralizes the HOCl.[9] Hydrogen peroxide can also serve this purpose.[12]
Caption: The reaction mechanism of the Pinnick oxidation.
Detailed Experimental Protocol
This protocol is designed for the oxidation of this compound on a research scale. All operations involving oxidizing agents should be conducted in a well-ventilated chemical fume hood.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Recommended Purity |
| This compound | 139534-83-7 | 203.01 | >97% |
| Sodium chlorite (NaClO₂) | 7758-19-2 | 90.44 | 80% (Technical) |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 7558-80-7 | 119.98 | >99% |
| 2-Methyl-2-butene | 513-35-9 | 70.13 | >99% |
| tert-Butanol (t-BuOH) | 75-65-0 | 74.12 | Anhydrous |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Sodium Sulfite (Na₂SO₃) | 7757-83-7 | 126.04 | ACS Grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M solution |
| Brine (Saturated NaCl solution) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous |
Equipment
-
Round-bottom flask with stir bar
-
Ice-water bath
-
Addition funnel
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
Reaction Procedure
Reaction Stoichiometry Table
| Compound | M ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume |
|---|---|---|---|---|
| This compound | 203.01 | 10.0 | 1.0 | 2.03 g |
| tert-Butanol (t-BuOH) | 74.12 | - | - | 40 mL |
| Tetrahydrofuran (THF) | 72.11 | - | - | 10 mL |
| 2-Methyl-2-butene | 70.13 | 50.0 | 5.0 | 4.9 mL |
| NaH₂PO₄ | 119.98 | 30.0 | 3.0 | 3.60 g |
| Deionized Water (for buffer) | 18.02 | - | - | 15 mL |
| NaClO₂ (80% purity) | 90.44 | 15.0 | 1.5 | 1.70 g |
| Deionized Water (for oxidant) | 18.02 | - | - | 15 mL |
Step-by-Step Method:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.03 g, 10.0 mmol).
-
Dissolution: Add tert-butanol (40 mL) and tetrahydrofuran (10 mL) to the flask. Stir at room temperature until the aldehyde is fully dissolved.
-
Scavenger Addition: Add 2-methyl-2-butene (4.9 mL, 50.0 mmol) to the solution.
-
Buffering: In a separate beaker, dissolve sodium dihydrogen phosphate (3.60 g, 30.0 mmol) in deionized water (15 mL). Add this buffer solution to the reaction flask.
-
Cooling: Place the reaction flask in an ice-water bath and allow the contents to cool to 0-5 °C.
-
Oxidant Preparation: In another beaker, dissolve sodium chlorite (1.70 g of 80% technical grade, ~15.0 mmol) in deionized water (15 mL). Caution: Sodium chlorite is a strong oxidizer.
-
Slow Addition: Transfer the sodium chlorite solution to an addition funnel. Add the solution dropwise to the stirring reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting aldehyde spot and the appearance of a more polar spot for the carboxylic acid indicates completion.
Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) (~20 mL) until a KI-starch paper test is negative (indicates no remaining oxidant).
-
Solvent Removal: Remove the organic solvents (THF and t-BuOH) using a rotary evaporator.
-
Acidification: Transfer the remaining aqueous slurry to a separatory funnel. Acidify the mixture to pH ~2 by slowly adding 1 M HCl. A white precipitate of the carboxylic acid should form.[13]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).[13]
-
Washing: Combine the organic layers and wash with deionized water (1 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-bromo-4-fluorobenzoic acid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). The expected product is a white solid with a melting point of 172-176 °C.[2] An expected yield is typically in the range of 85-95%.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Safety and Handling of Oxidizing Agents
Chemical safety is of utmost importance when performing this protocol. Oxidizing chemicals can react violently with other substances and require specific handling procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[14][15][16]
-
Ventilation: Conduct all steps of the reaction, especially the handling of sodium chlorite and 2-methyl-2-butene, inside a certified chemical fume hood to prevent inhalation of vapors.[16][17]
-
Storage: Store oxidizing agents in a cool, dry, and well-ventilated area. They must be segregated from flammable, combustible, organic, or easily oxidized materials.[14][15][16]
-
Spill Management: In case of a spill, do not use combustible materials like paper towels for cleanup.[14] Use an inert absorbent material (like sand or vermiculite), and consult your institution's safety protocols for disposal.
-
Waste Disposal: Quench all residual oxidizing agents before disposal. Dispose of chemical waste in properly labeled hazardous waste containers according to institutional and local regulations. Never return unused chemicals to the original container to avoid contamination.[14][17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-4-fluorobenzoic acid 97 1006-41-3 [sigmaaldrich.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Jones Oxidation [organic-chemistry.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. scribd.com [scribd.com]
- 13. Page loading... [wap.guidechem.com]
- 14. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]
- 15. chemicals.co.uk [chemicals.co.uk]
- 16. umdearborn.edu [umdearborn.edu]
- 17. Oxidizing Agents – AFNS Safety [afns-safety.ualberta.ca]
Application Notes & Protocols: The Strategic Use of 2-Bromo-4-fluorobenzaldehyde in the Synthesis of PARP Inhibitors
Authored by: A Senior Application Scientist
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of 2-Bromo-4-fluorobenzaldehyde as a critical starting material in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. This document provides in-depth scientific context, validated experimental protocols, and mechanistic insights to facilitate the development of novel cancer therapeutics.
Introduction: The Role of PARP Inhibition and the Synthetic Utility of this compound
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the DNA repair machinery, primarily addressing single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancers with deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with BRCA1/2 mutations, the inhibition of PARP creates a state of "synthetic lethality".[1][2] When PARP is inhibited, unrepaired SSBs accumulate and degenerate into lethal DSBs during replication.[3] Since the HR pathway is already compromised, the cancer cells cannot repair these DSBs, leading to apoptosis and targeted tumor cell death.[2][3] This elegant therapeutic strategy has led to the approval of several PARP inhibitors, including Olaparib, Talazoparib, and Rucaparib, for treating various cancers.[4][5]
The molecular architecture of these inhibitors often features a complex heterocyclic core designed to mimic the nicotinamide portion of the NAD+ substrate, coupled with a substituted phenyl ring that engages with other regions of the enzyme's active site. The synthesis of these complex molecules requires versatile and strategically functionalized building blocks. This compound emerges as a valuable precursor for several reasons:
-
Orthogonal Reactivity: It possesses three distinct functional handles. The aldehyde group allows for classic carbonyl chemistry, such as condensations or reductive aminations. The bromo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The fluoro group can enhance metabolic stability and modulate the electronic properties of the final molecule.
-
Strategic Positioning: The ortho bromine and para fluorine substitution pattern is a recurring motif in various pharmaceutical scaffolds, allowing for precise control over the final molecular geometry.
-
Commercial Availability: The reagent is readily available, making it a practical choice for both small-scale discovery and larger-scale synthetic campaigns.[6]
This guide will explore the key transformations where this compound serves as a linchpin, providing both the "why" and the "how" for its effective use.
Core Synthetic Strategies & Mechanistic Rationale
The primary utility of this compound in PARP inhibitor synthesis lies in its application in carbon-carbon bond-forming reactions, which are fundamental for constructing the core molecular framework. The palladium-catalyzed cross-coupling reactions are paramount in this context.
Sonogashira Cross-Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base.[8]
Causality & Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles.[9] The palladium cycle involves the oxidative addition of the aryl bromide (this compound) to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product.[10] The reactivity of aryl halides follows the trend I > OTf > Br >> Cl, making the bromo group on the starting material highly suitable for this transformation.[9] The copper cycle facilitates the formation of the reactive copper(I) acetylide species.[10]
The workflow for this reaction is crucial for building precursors to complex heterocyclic systems found in many PARP inhibitors.
Caption: Experimental workflow for Sonogashira coupling.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Linkages
The Suzuki-Miyaura coupling is arguably one of the most versatile methods for creating C(sp²)-C(sp²) bonds, linking the 2-formyl-5-fluorophenyl moiety to another aryl or heteroaryl ring system.[11][12] This is particularly relevant for synthesizing PARP inhibitors where a biaryl core is often required for optimal binding.
Causality & Mechanistic Insight: The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) species.[12] The resulting Pd(II) complex then undergoes transmetalation with an organoboron species (e.g., a boronic acid or ester), which is activated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of ligand on the palladium catalyst is critical, especially for sterically hindered or electronically deactivated substrates.[12]
Caption: General catalytic cycle for Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol provides a validated, self-contained procedure for the Sonogashira coupling of this compound with a generic terminal alkyne.
Objective: To synthesize a 2-(alkynyl)-4-fluorobenzaldehyde derivative.
Materials and Reagents:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.1 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)
-
Copper(I) Iodide [CuI] (0.025 - 0.05 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (≥ 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).
-
Scientist's Note: Ensuring anhydrous and anaerobic conditions is crucial to prevent catalyst deactivation and unwanted side reactions like alkyne homocoupling (Glaser coupling).[7]
-
-
Solvent and Reagent Addition: Add anhydrous THF (or DMF) to dissolve the solids. Sequentially add the amine base (e.g., DIPEA, 7.0 eq) and the terminal alkyne (1.1 eq) via syringe.[10]
-
Scientist's Note: The amine acts as both a base to deprotonate the alkyne and a solvent. Using a larger excess can sometimes improve reaction rates.[13] The order of addition can be critical; adding the base and alkyne last is a common practice.
-
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Self-Validation: The reaction mixture will typically turn from a light yellow to a darker, heterogeneous mixture. A complete reaction is indicated by the consumption of the starting benzaldehyde. If the reaction is sluggish, gentle heating (e.g., 50-60 °C) can be applied.[9]
-
-
Work-up: Once the reaction is complete (typically 3-12 hours), dilute the mixture with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃ (if an acidic workup is needed), and brine.[10]
-
Scientist's Note: The NH₄Cl wash helps to remove the copper catalyst and excess amine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Summary and Application
The strategic use of this compound and its isomers is evident in the synthetic routes toward several approved and clinical-stage PARP inhibitors.
Case Study: Synthesis of a Talazoparib Precursor
Talazoparib is a highly potent PARP inhibitor.[14] Its synthesis involves intermediates derived from functionalized benzaldehydes. While the exact commercial synthesis may vary, published routes for Talazoparib derivatives demonstrate the use of a bromo-substituted phenyl moiety, which is critical for a key carbon-carbon bond formation step.[15][16] For instance, the synthesis of a bromo-derivative of Talazoparib (compound 3b in the cited literature) starts from methyl 2-(4-bromophenyl)-7-fluoro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxopyrido[2,3-d]pyridazine-5-carboxylate, which itself can be conceptually traced back to precursors like this compound.[15][17]
The following table summarizes typical conditions for the key cross-coupling reactions discussed.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Sonogashira | This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₂NH, Et₃N, DIPEA | THF, DMF | 25 - 60 | 75 - 95 | [10][13] |
| Suzuki-Miyaura | This compound | Arylboronic Acid | Pd(dppf)Cl₂, SPhos Pd G3 | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80 - 110 | 70 - 90 | [5][11] |
Conclusion
This compound is a powerful and versatile building block in the medicinal chemist's toolbox for the synthesis of PARP inhibitors. Its trifunctional nature allows for the sequential and controlled introduction of key pharmacophoric elements through robust and well-understood chemical transformations like the Sonogashira and Suzuki-Miyaura cross-coupling reactions. The protocols and mechanistic insights provided herein are intended to empower researchers to leverage this starting material effectively, paving the way for the discovery and development of the next generation of targeted cancer therapies.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. datapdf.com [datapdf.com]
- 6. CN109809977A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. medkoo.com [medkoo.com]
- 15. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application of 2-Bromo-4-fluorobenzaldehyde in the Synthesis of Potent Allosteric SHP2 Inhibitors
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling.[1] As a critical downstream mediator for multiple receptor tyrosine kinases (RTKs), SHP2 is integral to the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which governs cell proliferation, differentiation, and survival.[2][3] Dysregulation of SHP2 activity, often through gain-of-function mutations or overexpression, is implicated in various human cancers, including non-small cell lung cancer, breast cancer, and certain leukemias, as well as in developmental disorders like Noonan syndrome.[1][4] Consequently, SHP2 has emerged as a high-priority target for anticancer drug discovery.
Allosteric inhibitors of SHP2, which bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, have shown significant promise.[5][6] These inhibitors stabilize SHP2 in an auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[7][8] The unique chemical properties of 2-Bromo-4-fluorobenzaldehyde (CAS: 59142-68-6) make it a valuable and versatile starting material in the synthesis of complex heterocyclic scaffolds that form the core of many potent and selective allosteric SHP2 inhibitors.[9] Its aldehyde functionality allows for a variety of chemical transformations, while the bromo and fluoro substituents provide handles for further diversification and can enhance the pharmacological properties of the final compounds.[9]
This document provides detailed application notes and protocols for the synthesis of a pyrazolopyrimidinone-based SHP2 inhibitor, illustrating a potential synthetic route that highlights the utility of this compound as a key building block.
SHP2 Signaling Pathway and Mechanism of Inhibition
SHP2 acts as a central node in cellular signaling. Upon activation of RTKs by growth factors, SHP2 is recruited to phosphorylated tyrosine residues on the receptor or associated scaffolding proteins via its SH2 domains. This binding event relieves the auto-inhibition of the PTP domain, leading to the dephosphorylation of downstream substrates and the activation of the RAS-MAPK pathway. Allosteric inhibitors lock SHP2 in its inactive state, thereby blocking this signaling cascade.
References
- 1. WO2018081091A1 - Pyrazolo[3,4-b]pyrazine derivatives as shp2 phosphatase inhibitors - Google Patents [patents.google.com]
- 2. jk-sci.com [jk-sci.com]
- 3. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. WO2023114954A1 - Pyrazolopyrazine compounds as shp2 inhibitors - Google Patents [patents.google.com]
- 6. Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
improving yield in 2-Bromo-4-fluorobenzaldehyde Suzuki coupling
<Technical Support Center: Improving Yield in 2-Bromo-4-fluorobenzaldehyde Suzuki Coupling >
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the Suzuki-Miyaura cross-coupling reaction of this compound. The presence of both an electron-withdrawing aldehyde group and a halogen at the ortho position presents unique challenges that can often lead to lower-than-expected yields. This resource offers a structured approach to troubleshooting common issues and provides detailed protocols to enhance the success of your coupling reactions.
Core Challenge: The Substrate
This compound is a substrate that requires careful consideration of reaction conditions. The electron-withdrawing nature of the aldehyde group generally enhances the reactivity of the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[1] However, the aldehyde functionality can also coordinate to the metal center of the catalyst, potentially leading to inhibition or alternative reaction pathways.[2][3][4] Furthermore, the steric hindrance from the ortho-bromo substituent can impede later steps in the catalytic cycle.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My reaction has a very low yield or is not proceeding to completion. What are the first things I should check?
A1: Low conversion is a common issue and can often be traced back to several key factors. A systematic check of your setup and reagents is the first step.
-
Potential Cause 1: Inactive Catalyst
-
Explanation: The active Pd(0) species is crucial for the catalytic cycle to begin.[5] If you are using a Pd(II) precatalyst, it may not be reducing effectively in situ. Additionally, both Pd(0) catalysts and phosphine ligands are susceptible to oxidation if exposed to air.[6]
-
Solution:
-
Ensure an Inert Atmosphere: Rigorously degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes.[7][8] Maintain a positive pressure of inert gas throughout the reaction.
-
Use Fresh Reagents: Ensure your palladium source and phosphine ligands are fresh and have been stored properly under an inert atmosphere.[9] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 precatalyst) to ensure the presence of active Pd(0).[7][10]
-
-
-
Potential Cause 2: Inefficient Transmetalation
-
Explanation: The transfer of the organic group from the boronic acid to the palladium center (transmetalation) is a critical step that is highly dependent on the choice of base and solvent.[11] The base activates the boronic acid to form a more nucleophilic boronate species.[12][13]
-
Solution:
-
Base Selection: For substrates like this compound, a moderately strong base is often required. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[10] Ensure the base is finely powdered to maximize its surface area and solubility.
-
Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O or THF/H₂O) is often used to dissolve both the organic substrates and the inorganic base.[8][14] The water is crucial for activating the boronic acid with the base.
-
-
-
Potential Cause 3: Sub-optimal Temperature
-
Explanation: While the electron-withdrawing aldehyde should promote oxidative addition, subsequent steps like reductive elimination can have a significant energy barrier, especially with sterically hindered substrates.[15]
-
Solution: Gradually increase the reaction temperature. While many Suzuki couplings are run at 80-100 °C, some challenging substrates may require temperatures up to 120 °C, especially if using a high-boiling solvent like DMF or toluene.[8][14]
-
Q2: I am observing significant amounts of debrominated starting material (4-fluorobenzaldehyde). What is causing this side reaction?
A2: The formation of 4-fluorobenzaldehyde is a result of protodebromination, where the bromine atom is replaced by a hydrogen atom.
-
Potential Cause: Catalyst-Mediated Hydrodehalogenation
-
Explanation: Under certain conditions, the palladium catalyst can facilitate the reduction of the aryl-bromide bond. This is often more prevalent with highly active catalysts and in the presence of a hydrogen source.
-
Solution:
-
Re-evaluate Your Ligand: While bulky, electron-rich ligands are excellent for promoting oxidative addition, they can sometimes favor side reactions.[16] If hydrodehalogenation is a major issue, consider a less bulky ligand.
-
Control Reaction Time: Do not let the reaction run for an excessively long time after completion, as this can increase the likelihood of side reactions. Monitor the reaction by TLC or LC-MS.
-
-
Q3: My boronic acid is decomposing, leading to the formation of a homocoupled biaryl byproduct. How can I prevent this?
A3: The primary cause of boronic acid decomposition is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[17] Homocoupling of the boronic acid is another common side reaction.[5]
-
Potential Cause 1: Protodeboronation
-
Explanation: This side reaction is often catalyzed by the base and accelerated by high temperatures and the presence of water.[17][18] Electron-deficient boronic acids are particularly susceptible.[6]
-
Solution:
-
Use a More Stable Boron Reagent: Convert your boronic acid to a more stable derivative, such as a pinacol ester (BPin), an MIDA ester, or a trifluoroborate salt.[10][18][19] These reagents are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.
-
Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate.[10] Sometimes, a weaker base like KF can be effective.[12]
-
Anhydrous Conditions: For particularly sensitive boronic acids, strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be employed, although this is less common for standard Suzuki couplings.[10]
-
-
-
Potential Cause 2: Homocoupling
-
Explanation: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[5]
-
Solution: Ensure your reaction is rigorously degassed and maintained under a strict inert atmosphere to minimize oxygen levels.[6][7]
-
Frequently Asked Questions (FAQs)
What is the best catalyst system for this type of coupling?
For an electron-deficient and sterically hindered aryl bromide like this compound, a highly active catalyst system is generally required. While Pd(PPh₃)₄ can work, modern catalyst systems often provide better results.[9][14] Consider using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos (Buchwald ligands).[10][20] Alternatively, air-stable precatalysts like XPhos-Pd-G3 are highly effective and convenient to use.[7]
How does the aldehyde group affect the reaction?
The aldehyde group is strongly electron-withdrawing, which generally increases the rate of the oxidative addition step.[1] However, the carbonyl oxygen can also coordinate to the palladium center, which may inhibit the catalyst.[2][3][4] In some cases, under harsh conditions or with certain catalysts, the aldehyde can be reduced.[21][22] It is important to choose reaction conditions that are chemoselective for the C-C bond formation.
Which base should I choose?
The choice of base is critical. It must be strong enough to form the active boronate species but not so harsh that it promotes significant decomposition of the starting materials or products.[13][23] For this substrate, a good starting point is K₂CO₃ or K₃PO₄.[10][14] Cs₂CO₃ is also an excellent but more expensive option, often used for challenging couplings.[10][20]
What is the optimal solvent?
A polar, aprotic solvent, often in combination with water, is typically used. Common choices include:
-
1,4-Dioxane / Water[14]
-
Tetrahydrofuran (THF) / Water[8]
-
Toluene / Water[8]
-
N,N-Dimethylformamide (DMF)[8]
The aqueous component is crucial for dissolving the base and facilitating the formation of the boronate. A typical ratio is 4:1 or 5:1 organic solvent to water.[6][14]
Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane and Degassed Deionized Water (4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 219 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).[14]
-
Evacuate and backfill the flask with an inert gas three times.[7]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), to the reaction mixture under a positive flow of inert gas.
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.[14]
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[14]
Optimized Protocol for Challenging Couplings
This protocol uses a modern catalyst system and is designed for situations where the standard protocol gives low yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.3 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed Tetrahydrofuran (THF) and Degassed Deionized Water (10:1 v/v)
-
Inert gas (Argon)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add this compound (1.0 mmol, 219 mg), the arylboronic acid pinacol ester (1.3 mmol), potassium phosphate (3.0 mmol, 637 mg), and XPhos Pd G3 (0.02 mmol, 16.9 mg) to an oven-dried reaction vessel with a magnetic stir bar.
-
Seal the vessel, remove it from the glovebox (if used), and add degassed THF (10 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Follow the workup and purification steps outlined in the standard protocol.
Data & Visualization
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Inactive Catalyst | Use fresh/air-stable precatalysts; ensure rigorous degassing. |
| Inefficient Transmetalation | Use a stronger base (K₃PO₄, Cs₂CO₃); optimize solvent system. | |
| Sub-optimal Temperature | Gradually increase reaction temperature (e.g., to 100-120 °C). | |
| Protodebromination | Catalyst-Mediated Side Reaction | Re-evaluate ligand choice; monitor reaction to avoid long reaction times. |
| Boronic Acid Decomposition | Protodeboronation | Use a more stable boronic ester (pinacol, MIDA); use a milder base. |
| Homocoupling | Ensure a strictly anaerobic environment through thorough degassing. |
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. wwjmrd.com [wwjmrd.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Protodeboronation - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Products in Grignard Reactions of 2-Bromo-4-fluorobenzaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Bromo-4-fluorobenzaldehyde in Grignard reactions. The unique electronic and steric properties of this substrate, namely the ortho-bromo substituent and the acidic formyl proton, can lead to several competing side reactions. This document provides in-depth, field-tested troubleshooting advice in a direct question-and-answer format to help you diagnose issues, optimize your reaction conditions, and maximize the yield of your desired secondary alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is disappointingly low, and upon analysis (TLC, NMR), I see a large amount of unreacted this compound. What is the likely cause?
A1: Recovering a significant amount of starting material is a classic issue that typically points to two primary problems: premature quenching of the Grignard reagent or the Grignard reagent acting as a base rather than a nucleophile.
-
Cause 1: Grignard Reagent Quenching The Grignard reagent is a potent base and will react preferentially with any available acidic protons, most commonly from residual water.[1][2] This deactivates your nucleophile before it can react with the aldehyde.
-
Troubleshooting:
-
Rigorous Anhydrous Technique: All glassware must be flame-dried or oven-dried (>120 °C) under vacuum and cooled under a positive pressure of an inert gas (Nitrogen or Argon).[3]
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Ethers like THF and diethyl ether are hygroscopic and should be dried over a suitable agent (e.g., sodium/benzophenone ketyl) prior to use.[3]
-
Substrate Purity: Ensure your this compound is dry. If necessary, dissolve it in a dry solvent and dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo before use.
-
-
-
Cause 2: Enolization (Formyl Proton Abstraction) While aldehydes without α-hydrogens cannot form typical enolates, the formyl proton itself is weakly acidic. A sterically hindered or highly basic Grignard reagent can deprotonate the aldehyde.[1][4] The resulting intermediate is unreactive towards further nucleophilic attack. During aqueous workup, this intermediate is protonated, regenerating the starting aldehyde.
-
Troubleshooting:
-
Lower Reaction Temperature: Perform the addition of the aldehyde to the Grignard reagent at a lower temperature (e.g., -78 °C to 0 °C). This favors the kinetically controlled nucleophilic addition over the thermodynamically controlled deprotonation.[5]
-
Inverse Addition: Add the Grignard reagent slowly to a solution of the aldehyde. While counterintuitive for preventing other side reactions, this can sometimes minimize the time the aldehyde spends in a high concentration of the Grignard base.
-
Reagent Choice: If possible, use less sterically hindered Grignard reagents (e.g., MeMgBr vs. t-BuMgBr).
-
-
Q2: My TLC analysis shows a major non-polar byproduct spot with a high Rf value, often running near the solvent front. What is this impurity?
A2: This observation is highly characteristic of a Wurtz-type coupling reaction .[1][6] This side reaction produces a homocoupled dimer (R-R) from your organic halide (R-X) during the formation of the Grignard reagent itself.
-
Mechanism: The newly formed Grignard reagent (R-MgX) is a potent nucleophile that can react with a molecule of unreacted organic halide (R-X) in an SN2-like fashion.[7] R-MgX + R-X → R-R + MgX₂
-
Root Causes & Prevention:
-
High Local Concentration of Halide: Rapidly adding the organic halide to the magnesium turnings creates localized areas of high concentration, dramatically increasing the probability of the coupling reaction.[8] The solution is to add the halide dropwise, ensuring it reacts with the magnesium surface before it can react with another Grignard molecule.
-
Elevated Temperature: The Grignard formation is exothermic. If the reaction is not cooled, hotspots can develop, which accelerates the Wurtz coupling.[8] Maintain a gentle reflux or use an ice bath to moderate the reaction.
-
Magnesium Activation: An unreactive magnesium surface (due to an oxide layer) slows the rate of Grignard formation, leaving more unreacted halide in solution. Always activate the magnesium surface before starting the slow addition. (See Protocol 2).
-
Q3: I've isolated a byproduct identified as 2-Bromo-4-fluorobenzyl alcohol. How is my aldehyde being reduced?
A3: This is a classic case of aldehyde reduction by the Grignard reagent. This side reaction is only possible if the Grignard reagent possesses a hydrogen atom on its β-carbon (e.g., ethylmagnesium bromide, isopropylmagnesium bromide).
-
Mechanism: The reaction proceeds through a cyclic, six-membered transition state, similar to a Meerwein-Ponndorf-Verley reduction. A hydride is delivered from the β-carbon of the Grignard reagent to the carbonyl carbon of the aldehyde.[4]
-
Troubleshooting:
-
Select a Different Grignard Reagent: The most straightforward solution is to use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide, phenylmagnesium bromide, or benzylmagnesium bromide.
-
Lower Temperature: As with other side reactions, reducing the temperature can increase the selectivity for the desired nucleophilic addition over the reduction pathway.
-
Q4: My product mixture is complex, containing what appears to be a biaryl product or a product from double addition. What could cause this?
A4: This points towards a halogen-metal exchange reaction occurring between your Grignard reagent (R-MgX) and the C-Br bond of your this compound substrate.
-
Mechanism: Ar-Br + R-MgX ⇌ Ar-MgX + R-Br This equilibrium generates a new aryl Grignard reagent (in situ). This new reagent can then react with a starting aldehyde molecule, leading to a dimeric product after workup.
-
Factors Influencing this Reaction:
-
Grignard Reagent Stability: The equilibrium favors the formation of the more stable organomagnesium species.
-
Temperature: Higher temperatures can facilitate this exchange.
-
-
Troubleshooting:
-
Use Low Temperatures: Perform the reaction at the lowest practical temperature (e.g., -78 °C) to suppress the exchange reaction.
-
Rapid Consumption: Ensure the desired 1,2-addition reaction is fast. Using a less hindered Grignard reagent can help it react with the aldehyde before the slower halogen-metal exchange can occur.
-
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the three most common competing side reactions discussed.
Caption: Competing pathways in the Grignard reaction.
Data Summary: Influence of Grignard Reagent Structure
The choice of Grignard reagent has a profound impact on the product distribution. The following table provides a qualitative guide for common reagents.
| Grignard Reagent (R-MgX) | Structure of R-Group | Primary Side Reaction Concern(s) | Recommended Strategy |
| Methylmagnesium Bromide | CH₃- | Minimal side reactions. | Ideal choice for minimizing reduction and enolization. |
| Ethylmagnesium Bromide | CH₃CH₂- | Reduction (due to β-hydrogens). | Use at low temperatures (-20 °C to 0 °C). |
| Phenylmagnesium Bromide | C₆H₅- | Minimal side reactions. | Excellent choice, no β-hydrogens. |
| tert-Butylmagnesium Chloride | (CH₃)₃C- | Enolization (due to high basicity and steric bulk). | Use only if necessary; perform at very low temperatures (-78 °C). |
Validated Experimental Protocols
Protocol 1: Optimized Grignard Reaction with this compound
This protocol incorporates best practices to minimize the side reactions discussed above.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine and gently warm the flask with a heat gun until the purple vapor sublimes and coats the magnesium. The disappearance of the iodine color indicates activation.[9] Allow the flask to cool.
-
Grignard Reagent Formation: Add anhydrous diethyl ether or THF to the flask to cover the magnesium. Dissolve the organic halide (R-X, 1.1 equivalents) in anhydrous ether/THF and load it into the dropping funnel. Add a small portion (~5-10%) of the halide solution to the magnesium to initiate the reaction (observe bubbling or gentle reflux). Once initiated, add the remainder of the halide solution dropwise at a rate that maintains a gentle, controllable reflux. Use a water bath for cooling if necessary. After the addition is complete, stir for an additional 30-60 minutes at room temperature.
-
Addition to Aldehyde: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous ether/THF and add it dropwise to the stirred Grignard solution over 30 minutes.
-
Reaction & Quenching: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for another 1-2 hours. Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Workup & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting Workflow
Use this logical diagram to diagnose and resolve issues during your experiment.
Caption: A step-by-step troubleshooting decision tree.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. reddit.com [reddit.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-4-fluorobenzaldehyde
Welcome to the dedicated technical support center for the purification of 2-Bromo-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity material essential for successful downstream applications.
Introduction
This compound is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields, and compromised biological activity in subsequent steps. This guide provides a comprehensive resource for tackling the common challenges encountered during the purification of this versatile building block.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
Q1: Why is the purity of my this compound low after the initial work-up, and what are the likely impurities?
A1: Low purity after the initial work-up is common and typically results from unreacted starting materials, side-products from the bromination reaction, and subsequent degradation. The primary impurities to consider are:
-
Unreacted 4-Fluorobenzaldehyde: The starting material for the bromination may not have fully reacted.[2]
-
2-Bromo-4-fluorobenzoic acid: Aldehydes are susceptible to oxidation, especially when exposed to air or certain reaction conditions. This acidic impurity can interfere with subsequent reactions, particularly those involving basic or organometallic reagents.[3]
-
Over-brominated species: Although the directing effects of the aldehyde and fluorine groups favor bromination at the 2-position, minor amounts of di-brominated products can form, especially with prolonged reaction times or excess brominating agent.
-
Isomeric Impurities: Depending on the synthetic route, other positional isomers of bromofluorobenzaldehyde might be present.[4]
Q2: I performed a basic wash (e.g., with sodium bicarbonate solution) to remove acidic impurities, but my product is still not pure. What went wrong?
A2: While a basic wash is effective for removing the bulk of acidic impurities like 2-Bromo-4-fluorobenzoic acid, its success depends on several factors:
-
Insufficient Washing: One wash may not be enough. It is recommended to perform at least two to three washes with a saturated sodium bicarbonate solution.
-
Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, trapping impurities in the organic layer. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.
-
Hydrolysis of the Aldehyde: While unlikely under mild basic conditions, prolonged exposure to strong bases could potentially lead to undesired reactions. It is crucial to use a mild base like sodium bicarbonate and not a strong base like sodium hydroxide.
Q3: My attempt at purification by column chromatography resulted in poor separation and low yield. How can I optimize this?
A3: Poor separation and low yield in column chromatography can be frustrating. Here are the key parameters to check and optimize:
-
Choice of Solvent System: The polarity of the eluent is critical. For this compound, a non-polar solvent system like a mixture of hexanes and ethyl acetate is a good starting point. The ideal solvent system should give a retention factor (Rf) of 0.25-0.35 for the desired product on a TLC plate.[5]
-
Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight.
-
Dry Loading vs. Wet Loading: If your crude product is not very soluble in the chromatography eluent, it is better to "dry load" it. This involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[6]
-
Acid Sensitivity: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation on the column.[5] If you suspect this is an issue, you can use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina.[6]
Q4: I tried to purify this compound by distillation, but the product came over with a yellowish tint. What does this indicate?
A4: A yellowish tint in the distilled product often suggests the presence of minor, colored impurities or some thermal decomposition. To mitigate this:
-
Use Vacuum Distillation: this compound has a relatively high boiling point, and heating it to its atmospheric boiling point can cause decomposition. Vacuum distillation allows the compound to boil at a much lower temperature, minimizing thermal stress.[7][8]
-
Check for Oxygen: Ensure your distillation apparatus is free of leaks and consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures.
-
Fractional Distillation: If there are impurities with boiling points close to that of your product, a simple distillation may not be sufficient. Using a fractionating column (e.g., a Vigreux column) will provide better separation.[8]
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound on a large scale?
A1: For large-scale purification, vacuum distillation is often the most practical and economical method.[7][9] It is efficient at removing non-volatile impurities and can be scaled up more easily than chromatography. For achieving very high purity, a final recrystallization step after distillation is recommended.
Q2: How can I best store purified this compound to maintain its purity?
A2: To prevent degradation, this compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and protected from light.[10][11] Refrigeration at 0-8 °C is also recommended to slow down any potential decomposition or oxidation.[1]
Q3: Can I use the bisulfite adduct method to purify this compound?
A3: Yes, the formation of a bisulfite adduct is a classic and effective method for purifying aldehydes. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities in an aqueous layer. The aldehyde can then be regenerated by treating the aqueous layer with a base. This method is particularly useful for removing impurities that are difficult to separate by other means.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of techniques is ideal for a comprehensive purity assessment:
-
Gas Chromatography (GC): Excellent for determining the percentage purity and detecting volatile impurities. A GC-MS (Gas Chromatography-Mass Spectrometry) can help in identifying unknown impurities.[4][10][12]
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities, such as the corresponding carboxylic acid.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the structure of the product and identifying impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[14]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude mixture.
-
Preparation of the Column:
-
Select a column of appropriate size for the amount of crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow the silica to pack under gentle pressure, ensuring no air bubbles are trapped.[1]
-
Add a protective layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the column.[6]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle air pressure to start the elution.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Vacuum Distillation
Safety Note: Always use a safety screen when performing vacuum distillation. Ensure all glassware is free of cracks or defects.
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus. A short path distillation head is suitable for small quantities. For better separation, a Vigreux column can be used between the distillation flask and the distillation head.
-
Use a suitable heating mantle and a magnetic stirrer.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation Procedure:
-
Place the crude this compound in the distillation flask with a stir bar.
-
Slowly apply vacuum and begin heating and stirring.
-
Collect a forerun fraction which may contain volatile impurities.
-
Collect the main fraction of this compound at its boiling point under the applied vacuum.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive peroxides (if present).
-
-
Product Collection:
-
Allow the apparatus to cool completely before releasing the vacuum to avoid any potential backflow or oxidation of the hot product.
-
Protocol 3: Recrystallization
-
Solvent Selection:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Hypothetical Impurity Profile of Crude this compound by GC Analysis
| Retention Time (min) | Compound | Area % (Crude) | Area % (After Purification) |
| 5.8 | 4-Fluorobenzaldehyde | 5.2 | < 0.1 |
| 8.2 | This compound | 92.5 | > 99.5 |
| 9.5 | 2-Bromo-4-fluorobenzoic acid | 1.8 | < 0.1 |
| 11.3 | Dibromo-4-fluorobenzaldehyde | 0.5 | < 0.1 |
Visualizations
Caption: Decision workflow for selecting the appropriate purification strategy.
Caption: Step-by-step workflow for purification by flash column chromatography.
References
- 1. Purification [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. CN109809977A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 10. This compound | 59142-68-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. 59142-68-6|this compound|BLD Pharm [bldpharm.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: A Guide to Understanding and Managing Impurities in Commercial 2-Bromo-4-fluorobenzaldehyde
Welcome to the Technical Support Center for 2-Bromo-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical reagent in their synthetic endeavors. The purity of this compound is paramount for the success and reproducibility of your experiments. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate issues arising from common impurities.
Introduction: The Synthetic Importance and Purity Challenges of this compound
This compound is a key building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its utility stems from the orthogonal reactivity of the aldehyde, bromo, and fluoro functional groups, which allows for a variety of chemical transformations. However, like many specialized reagents, the purity of commercially available this compound can vary, and the presence of even minor impurities can have a significant impact on reaction outcomes, leading to lower yields, unexpected side products, and difficulties in purification. This guide will equip you with the knowledge to proactively address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in commercial this compound?
A1: Based on its primary synthetic routes, which typically involve the bromination of 4-fluorobenzaldehyde, the most common impurities can be categorized as follows:
-
Unreacted Starting Material: The presence of residual 4-fluorobenzaldehyde is a common process-related impurity.
-
Isomeric Impurities: The bromination of 4-fluorobenzaldehyde can sometimes lead to the formation of other bromo-fluorobenzaldehyde isomers. Due to the directing effects of the fluorine and aldehyde groups, these are often present in trace amounts but can be challenging to separate due to their similar physical properties. The separation of up to 10 isomers of bromofluoro benzaldehyde has been studied, highlighting the complexity of this issue.[1]
-
Oxidation Product: Aldehydes are susceptible to oxidation, and this compound is no exception. Exposure to air can lead to the formation of 2-bromo-4-fluorobenzoic acid.[2] This is often the most problematic impurity for many common reactions.
-
Over-brominated Products: Although typically less common in well-controlled manufacturing processes, the formation of dibromo-fluorobenzaldehyde species is a possibility.
Q2: My reaction yield is significantly lower than expected when using this compound. Could an impurity be the cause?
A2: Absolutely. A lower-than-expected yield is a classic indicator of an impurity issue, particularly the presence of 2-bromo-4-fluorobenzoic acid. Many common organometallic reactions, such as Grignard or organolithium additions, and ylide-based reactions like the Wittig reaction, utilize strongly basic reagents. These reagents will be quenched by the acidic proton of the carboxylic acid impurity, leading to a stoichiometric loss of your expensive reagent and a corresponding decrease in the yield of your desired product.[3]
Q3: I am observing unexpected spots on my TLC and peaks in my crude NMR/LC-MS. How can I identify if these are related to impurities in my starting material?
A3: The first step is to perform a thorough analysis of the starting this compound. We recommend running a high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) analysis to identify volatile impurities like the starting material and isomeric byproducts. For non-volatile acidic impurities like 2-bromo-4-fluorobenzoic acid, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3] By comparing the analytical data of your starting material with that of your reaction mixture, you can often identify which unexpected signals are carried over or are derivatives of the initial impurities.
Q4: How can I remove the acidic impurity, 2-bromo-4-fluorobenzoic acid, from my this compound?
A4: A simple and effective method for removing acidic impurities is a liquid-liquid extraction. The procedure is as follows:
-
Dissolve the commercial this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will react with the acidic 2-bromo-4-fluorobenzoic acid to form its water-soluble sodium salt, which will partition into the aqueous layer.
-
Separate the aqueous layer.
-
Repeat the washing step one or two more times to ensure complete removal of the acidic impurity.
-
Wash the organic layer with brine to remove any residual water.
-
Dry the organic layer over an anhydrous salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic solution under reduced pressure to obtain the purified this compound.
It is crucial to re-analyze the purified material to confirm the absence of the acidic impurity before proceeding with your reaction.
Q5: Are the isomeric impurities a significant concern for my reaction?
A5: The impact of isomeric impurities depends on the specific requirements of your synthesis. If the subsequent steps are sensitive to the position of the bromo and fluoro substituents, or if the final product requires very high isomeric purity, then these impurities can be a major issue. Isomeric impurities will likely undergo similar reactions to the desired this compound, leading to a mixture of isomeric products that can be very difficult to separate.[3] For applications where isomeric purity is critical, it is advisable to source a high-purity grade of the starting material or develop a robust purification method for the final product.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered when using commercial this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low or no product formation in reactions with basic reagents (e.g., Grignard, Wittig) | Presence of acidic 2-bromo-4-fluorobenzoic acid impurity. | 1. Analyze for Acidity: Test a small sample of the starting material for acidity. A simple method is to dissolve a small amount in a suitable solvent and check the pH. 2. Purify the Aldehyde: Perform a liquid-liquid extraction with a mild base (e.g., NaHCO₃ solution) as described in FAQ Q4 to remove the acidic impurity. 3. Use Excess Reagent: If purification is not feasible, a carefully calculated excess of the basic reagent can be used to compensate for the amount of acidic impurity. This is less ideal as it can complicate purification. |
| Formation of unexpected side products with similar mass to the desired product | Presence of isomeric bromo-fluorobenzaldehyde impurities. | 1. High-Resolution Analysis: Utilize GC-MS to identify and quantify isomeric impurities in the starting material.[3] 2. Reaction Optimization: Adjust reaction conditions (e.g., temperature, reaction time) to potentially favor the reaction of the desired isomer. 3. Chromatographic Purification: Be prepared for challenging purification of the final product. Techniques like preparative HPLC or careful column chromatography may be necessary. |
| Inconsistent reaction outcomes between different batches of this compound | Variation in the impurity profile between batches. | 1. Batch-Specific Analysis: Analyze each new batch of the starting material to confirm its purity and impurity profile before use. 2. Standardize Supplier: If possible, source the material from a single, reliable supplier with consistent quality control. 3. Robust Reaction Design: Develop reaction conditions that are tolerant to minor variations in starting material purity. |
| Starting material appears discolored (yellowish) or has a sharp odor | Oxidation of the aldehyde to 2-bromo-4-fluorobenzoic acid. | 1. Confirm Oxidation: Analyze the material by HPLC to quantify the amount of the corresponding carboxylic acid. 2. Purify Before Use: If the level of oxidation is significant, purify the material using the acid-base extraction method. 3. Proper Storage: Store this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a cool temperature to minimize oxidation. |
Summary of Common Impurities and Analytical Methods
| Impurity | Potential Source | Recommended Analytical Technique |
| 4-Fluorobenzaldehyde | Incomplete reaction during synthesis | GC, GC-MS |
| Isomeric Bromo-fluorobenzaldehydes | Non-selective bromination | GC, GC-MS |
| 2-Bromo-4-fluorobenzoic acid | Oxidation of the aldehyde | HPLC, ¹H NMR |
| Dibromo-fluorobenzaldehydes | Over-bromination during synthesis | GC, GC-MS |
Experimental Protocols
Protocol 1: GC-MS Analysis for Volatile Impurities
This method is suitable for the detection and quantification of volatile impurities such as 4-fluorobenzaldehyde and isomeric bromo-fluorobenzaldehydes.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-350 amu.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
Protocol 2: HPLC Analysis for Non-Volatile Impurities
This method is ideal for the separation and quantification of non-volatile impurities like 2-bromo-4-fluorobenzoic acid.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.
-
Column: A reverse-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 30% B.
-
5-20 min: 30% to 90% B.
-
20-25 min: 90% B.
-
25-26 min: 90% to 30% B.
-
26-30 min: 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.
Visualizations
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting impurity-related issues.
References
preventing over-bromination in 2-Bromo-4-fluorobenzaldehyde synthesis.
Welcome to the technical support center for the synthesis of 2-Bromo-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis, with a particular focus on preventing over-bromination.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
The most common side product is the di-brominated species, 2,6-Dibromo-4-fluorobenzaldehyde. This arises from the electrophilic aromatic substitution continuing beyond the desired mono-bromination. The starting material, 4-fluorobenzaldehyde, is activated towards electrophilic substitution, and the introduction of the first bromine atom does not sufficiently deactivate the ring to prevent a second substitution.
Q2: Which brominating agents are typically used, and how do they influence over-bromination?
Common brominating agents include N-Bromosuccinimide (NBS), 5,5-dibromohydantoin, and elemental bromine (Br₂).[1]
-
N-Bromosuccinimide (NBS): Often preferred for its ability to provide a low, steady concentration of bromine, which can help in controlling the reaction and minimizing over-bromination.[2][3][4] It is considered a milder and more selective reagent.[5]
-
5,5-Dibromohydantoin: A solid, stable source of bromine that can be used effectively, often in acidic media like a mixture of sulfuric and trifluoroacetic acid.[6][7] Careful control of stoichiometry is crucial.
-
Elemental Bromine (Br₂): Highly reactive and can easily lead to over-bromination if not used with caution.[8] Its addition needs to be slow and at a controlled temperature, often in the presence of a Lewis acid catalyst.[9][10]
Q3: What is the role of the solvent system in controlling selectivity?
The solvent system plays a critical role in modulating the reactivity of the brominating agent and the substrate. A common system is a mixture of a strong acid like sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA).[6][7] This acidic medium protonates the aldehyde, deactivating the ring towards further electrophilic attack and thus improving selectivity for mono-bromination. The use of oleum (fuming sulfuric acid) has also been reported, but requires precise control to prevent unwanted side reactions.[7][11]
Q4: How can I monitor the progress of the reaction to avoid over-bromination?
Regular monitoring of the reaction by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) is essential. By comparing the reaction mixture to standards of the starting material, the desired product, and potential di-bromo byproducts, you can stop the reaction at the optimal time to maximize the yield of this compound and minimize the formation of impurities.
Troubleshooting Guide
Problem 1: Excessive Formation of Di-bromo Side Product
The formation of 2,6-Dibromo-4-fluorobenzaldehyde is a primary challenge.
Potential Causes:
-
Incorrect Stoichiometry: Using an excess of the brominating agent.
-
High Reaction Temperature: Elevated temperatures increase the reaction rate and can lead to loss of selectivity.
-
Rapid Addition of Brominating Agent: A high local concentration of the brominating agent promotes multiple substitutions.
-
Insufficient Deactivation of the Aromatic Ring: The reaction conditions may not be sufficiently deactivating to prevent a second bromination.
Solutions:
-
Stoichiometric Control: Carefully control the molar ratio of the brominating agent to 4-fluorobenzaldehyde. A slight excess of the aldehyde may be used to ensure the complete consumption of the brominating agent.
-
Temperature Management: Maintain a low and consistent reaction temperature. A typical range is 0-50°C, but the optimal temperature may vary depending on the specific reagents and solvent system.[6][7]
-
Slow Reagent Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture.
-
Solvent System Optimization: Employ a strongly acidic solvent system, such as a mixture of sulfuric acid and trifluoroacetic acid, to protonate the aldehyde group.[6][7] This deactivates the aromatic ring, making the second bromination less favorable.
Problem 2: Incomplete Reaction or Low Yield
Low conversion of the starting material can be another significant issue.
Potential Causes:
-
Insufficient Brominating Agent: Not enough brominating agent to fully convert the starting material.
-
Low Reaction Temperature: While good for selectivity, a temperature that is too low can significantly slow down or stall the reaction.
-
Poor Reagent Quality: The brominating agent may have degraded over time. For instance, NBS can decompose and should be purified if it appears yellow or brown.[4]
-
Inadequate Mixing: Poor agitation can lead to localized reactions and incomplete conversion.
Solutions:
-
Optimize Stoichiometry: Ensure at least one equivalent of the brominating agent is used. A small excess might be necessary, but this should be balanced against the risk of over-bromination.
-
Adjust Temperature: If the reaction is sluggish, a modest increase in temperature may be required. Monitor the reaction closely by TLC or HPLC to find the optimal balance between reaction rate and selectivity.
-
Use High-Purity Reagents: Use freshly opened or purified reagents. The purity of the starting 4-fluorobenzaldehyde is also important.
-
Ensure Efficient Stirring: Use a suitable stirrer and flask size to ensure the reaction mixture is homogeneous.
Problem 3: Difficulty in Product Purification
Separating the desired this compound from the di-bromo impurity and unreacted starting material can be challenging.
Potential Causes:
-
Similar Physical Properties: The mono- and di-brominated products may have similar polarities, making chromatographic separation difficult.
-
Co-crystallization: The products might co-crystallize, making purification by recrystallization ineffective.
Solutions:
-
Column Chromatography: This is a common method for purification.[6] Optimization of the solvent system (e.g., ethyl acetate/n-heptane) is key to achieving good separation.[12]
-
Distillation: The product can be purified by distillation under reduced pressure.[6]
-
Recrystallization: If chromatography is not providing adequate separation, recrystallization from a suitable solvent system may be attempted, possibly after an initial purification step.
Data Presentation: Impact of Reaction Parameters on Selectivity
| Parameter | Effect on Over-bromination | Recommended Control Strategy |
| Stoichiometry of Brominating Agent | Excess leads to increased di-bromination. | Use a 1:1 or slightly less than 1:1 molar ratio relative to 4-fluorobenzaldehyde. |
| Reaction Temperature | Higher temperatures decrease selectivity. | Maintain a controlled temperature, typically between 0°C and 50°C.[6][7] |
| Rate of Addition | Rapid addition increases local concentrations, promoting over-bromination. | Add the brominating agent slowly and portion-wise over time. |
| Solvent System | Strongly acidic solvents deactivate the ring, improving selectivity. | Use a mixture of H₂SO₄ and trifluoroacetic acid.[6][7] |
Experimental Protocols
Protocol 1: Bromination using 5,5-Dibromohydantoin
This protocol is adapted from a large-scale synthesis procedure.[6][7]
-
To a suitable reactor, add a 5:1 volume ratio of trifluoroacetic acid and sulfuric acid.
-
Cool the mixture to 0°C with stirring.
-
Slowly add 4-fluorobenzaldehyde (1 equivalent).
-
Warm the reaction mixture to 50°C.
-
Add 5,5-dibromohydantoin (0.5 equivalents) in portions over several hours.
-
Maintain the reaction at 50°C and monitor its progress by HPLC or GC.
-
After a significant portion of the starting material is consumed (e.g., 8 hours), add another portion of 5,5-dibromohydantoin (0.5 equivalents).
-
Continue stirring at 50°C for an extended period (e.g., 48 hours), monitoring regularly.
-
Upon completion, cool the reaction to room temperature and slowly pour it into a large volume of ice water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., n-hexane).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Reaction Pathway
Caption: Desired mono-bromination vs. undesired over-bromination.
Troubleshooting Workflow
References
- 1. CN109809977A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 59142-68-6 | Benchchem [benchchem.com]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 10. youtube.com [youtube.com]
- 11. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Protodeborylation in Suzuki Reactions of 2-Bromo-4-fluorobenzaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions, specifically addressing the persistent challenge of protodeborylation with substrates like 2-Bromo-4-fluorobenzaldehyde. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you minimize this undesired side reaction and maximize your product yield.
Understanding the Challenge: Protodeborylation
Protodeborylation, also known as protodeboronation, is a common side reaction in Suzuki-Miyaura couplings where the boronic acid is converted to a simple arene (Ar-H) instead of participating in the desired cross-coupling (Ar-Ar').[1] This occurs through the protonolysis of the carbon-boron bond, effectively consuming your starting material and reducing the overall efficiency of your synthesis. The propensity for protodeborylation is highly dependent on the substrate and the reaction conditions.[1]
For a substrate like this compound, the electron-withdrawing nature of the fluoro and aldehyde groups can influence the electronic properties of the system, potentially impacting the relative rates of the desired catalytic cycle versus the off-cycle protodeborylation pathway.
The Competing Pathways
The desired Suzuki-Miyaura coupling and the undesired protodeborylation are competing reactions. The success of your synthesis hinges on favoring the kinetics of the catalytic cycle over the decomposition of the boronic acid.
References
Technical Support Center: Troubleshooting Failed Wittig Reactions with 2-Bromo-4-fluorobenzaldehyde
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the olefination of 2-Bromo-4-fluorobenzaldehyde. The unique electronic and steric properties of this substrate can lead to unexpected outcomes. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with this compound is not proceeding to completion, and I'm recovering a significant amount of starting aldehyde. What are the likely causes?
A1: Several factors can lead to incomplete conversion of this compound in a Wittig reaction. The primary culprits are often related to the ylide generation and stability, as well as the reactivity of the aldehyde itself.
-
Inefficient Ylide Formation: The first critical step is the quantitative generation of the phosphonium ylide. This requires a sufficiently strong base to deprotonate the phosphonium salt.[1][2][3]
-
Base Strength: For unstabilized or semi-stabilized ylides (e.g., those derived from benzyltriphenylphosphonium halides), strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are necessary.[4] If the base is not strong enough or has degraded due to improper storage, ylide formation will be incomplete.
-
Moisture: The presence of water will quench both the strong base and the highly reactive ylide.[2][5] It is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Ylide Instability: Unstabilized ylides are highly reactive and can decompose over time, especially at room temperature.[6] It is often best to generate the ylide in situ and add the aldehyde promptly.[4][7]
-
Reduced Aldehyde Electrophilicity: While the para-fluoro group is electron-withdrawing, the ortho-bromo substituent can exert a mild electron-donating effect through resonance and also introduces steric hindrance around the carbonyl group. This combination can slightly reduce the electrophilicity of the aldehyde carbonyl carbon, making it less susceptible to nucleophilic attack by the ylide.
-
Side Reactions: Although less common for aldehydes lacking alpha-hydrogens, under very strong basic conditions, side reactions can occur.
A systematic approach to troubleshooting should begin with ensuring the quality and stoichiometry of your base and the rigorous exclusion of moisture.
Q2: I am observing the formation of byproducts and the yield of my desired alkene is low. What are the potential side reactions?
A2: The most significant byproduct in a Wittig reaction is triphenylphosphine oxide (TPPO).[8][9] Its formation is the thermodynamic driving force for the reaction.[7] However, other byproducts can arise from issues with the substrate and reaction conditions.
-
Triphenylphosphine Oxide (TPPO): This is an unavoidable byproduct of the Wittig reaction. The challenge with TPPO is often its removal during purification, as it can have similar polarity to the desired alkene product.[10]
-
Homocoupling of the Ylide: In the absence of the aldehyde, or if the aldehyde is particularly unreactive, the ylide can potentially undergo side reactions, although this is less common.
-
Aldehyde Decomposition: While this compound is generally stable, prolonged exposure to very strong bases and high temperatures could lead to decomposition.
Low yields are frequently a consequence of incomplete ylide formation or ylide decomposition, as discussed in Q1. Optimizing the ylide generation step is crucial for improving the yield of the desired alkene.
Q3: The purification of my product is challenging due to the presence of triphenylphosphine oxide (TPPO). How can I effectively remove it?
A3: The removal of triphenylphosphine oxide is a common challenge in Wittig reaction workups. Several strategies can be employed:
-
Crystallization: If your alkene product is a solid, recrystallization can be an effective method for purification. TPPO is often more soluble in common organic solvents than the desired alkene, allowing for its removal.[11]
-
Column Chromatography: Flash column chromatography is a standard method for purification. However, the polarity of TPPO can be very similar to that of the alkene product, leading to co-elution.[10] Careful selection of the eluent system is critical. A non-polar solvent system, such as hexanes or petroleum ether with a small amount of a slightly more polar solvent, can sometimes improve separation.
-
Chemical Conversion of TPPO: A clever strategy involves the selective chemical modification of the phosphorus-containing impurities to alter their polarity.[10] For instance, treating the crude reaction mixture with hydrogen peroxide or iodomethane can convert triphenylphosphine and any remaining ylide into more polar compounds (TPPO or a phosphonium salt), which are then more easily separated by chromatography or extraction.[10]
-
Aqueous Extraction for HWE Reactions: If you are using a Horner-Wadsworth-Emmons (HWE) reaction, the phosphate byproduct is typically water-soluble and can be easily removed by an aqueous workup.[12][13]
Q4: I am using a semi-stabilized ylide and obtaining a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity of the reaction?
A4: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[7][8]
-
Unstabilized Ylides: These ylides (e.g., from alkyltriphenylphosphonium halides) typically favor the formation of the (Z)-alkene.[7][14] This is generally attributed to the kinetic control of the reaction, where the initial cycloaddition to form the oxaphosphetane intermediate is irreversible.[15]
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and the initial cycloaddition is often reversible.[6][8][14] This allows for equilibration to the thermodynamically more stable anti-oxaphosphetane, which leads to the (E)-alkene.[7]
-
Semi-stabilized Ylides: Ylides, such as the one derived from benzyltriphenylphosphonium bromide, fall into this category. They often give poor (E)/(Z) selectivity.[15]
To improve stereoselectivity:
-
Schlosser Modification: For obtaining the (E)-alkene from an unstabilized or semi-stabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to equilibrate it to the more stable threo-betaine, which then proceeds to the (E)-alkene.[7][15]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is often the preferred method for the stereoselective synthesis of (E)-alkenes.[12][15][16] The HWE reaction utilizes phosphonate esters, and the resulting phosphate byproduct is water-soluble, simplifying purification.[12][13] The Still-Gennari modification of the HWE reaction can be used to obtain (Z)-alkenes.[15][17]
Q5: I am considering alternatives to the Wittig reaction for the olefination of this compound due to persistent issues. What are some viable alternatives?
A5: When the Wittig reaction proves problematic, especially with sterically hindered or electronically challenging aldehydes, several other olefination methods are available.
-
Horner-Wadsworth-Emmons (HWE) Reaction: As mentioned previously, the HWE reaction is an excellent alternative that often provides higher yields and better (E)-selectivity.[12][13][16] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding Wittig reagents.[13]
-
Julia Olefination: This reaction involves the reaction of a phenyl sulfone with an aldehyde or ketone, followed by reductive elimination to form the alkene. It is particularly useful for the synthesis of trans-alkenes.
-
Peterson Olefination: This method uses α-silyl carbanions, which react with aldehydes and ketones to form a β-hydroxysilane intermediate. Subsequent elimination can be controlled to yield either the (E) or (Z) alkene.
-
Tebbe Olefination: For the specific case of methylenation (introducing a =CH₂ group), the Tebbe reagent is highly effective, even with sterically hindered ketones.[18]
The choice of an alternative method will depend on the desired stereochemistry, the functional group tolerance of the substrate, and the availability of the necessary reagents. For this compound, the Horner-Wadsworth-Emmons reaction is a highly recommended starting point for an alternative approach.[16][19]
Troubleshooting Workflow
Here is a logical workflow for troubleshooting your Wittig reaction with this compound.
References
- 1. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. tandfonline.com [tandfonline.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 18. Olefination of carbonyls with alkenes enabled by electrophotocatalytic generation of distonic radical cations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-4-fluorobenzaldehyde
Introduction 2-Bromo-4-fluorobenzaldehyde is a key bifunctional building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity is dictated by the interplay of three distinct functional groups: an electrophilic aldehyde, a carbon-bromine bond amenable to organometallic chemistry and cross-coupling reactions, and a carbon-fluorine bond that can participate in nucleophilic aromatic substitution (SNAr). The success, yield, and even the reaction pathway are critically dependent on the choice of solvent. This guide provides in-depth technical support for researchers, addressing common issues and frequently asked questions related to solvent effects on the reactivity of this versatile intermediate.
Section 1: Troubleshooting Guide by Reaction Class
This section addresses specific problems users may encounter during common transformations of this compound, with a focus on solvent-based solutions.
Grignard Reagent Formation and Subsequent Reactions
The conversion of the aryl bromide to a Grignard reagent is a powerful strategy for C-C bond formation. However, it is highly sensitive to reaction conditions, especially the solvent.
Q1: My Grignard reaction with this compound fails to initiate. What is the most likely solvent-related cause?
A1: The primary culprit is almost always the presence of trace amounts of protic contaminants, especially water, in the solvent or on the glassware.[1][2] Grignard reagents are potent bases and are instantly quenched by water.[2][3]
-
Core Problem: Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential for Grignard reactions. They are aprotic and stabilize the Grignard reagent by coordinating to the magnesium atom.[4] However, these solvents are hygroscopic and can contain peroxides.
-
Troubleshooting Steps:
-
Solvent Purity: Use freshly opened anhydrous grade solvent or distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF) immediately before use.[2]
-
Glassware Preparation: Ensure all glassware is rigorously dried overnight in an oven (>120 °C) or flame-dried under vacuum and cooled under a stream of inert gas (Argon or Nitrogen).[1]
-
Magnesium Activation: The magnesium surface can have a passivating oxide layer.[4] Use of a small iodine crystal or a few drops of 1,2-dibromoethane can chemically activate the surface.[1]
-
Initiation: Add only a small amount of the this compound solution in anhydrous ether to the activated magnesium. A localized increase in concentration can facilitate initiation. Gentle warming or sonication may also help. Once an exothermic reaction is observed (cloudiness, gentle reflux), the remaining solution should be added dropwise.[1]
-
dot
Caption: Troubleshooting workflow for Grignard reaction initiation.
Q2: My Grignard reaction forms, but adding my electrophile gives a low yield of the desired product along with significant biphenyl side products. How can solvent choice mitigate this?
A2: This issue often points to Wurtz coupling, where the Grignard reagent reacts with the starting aryl bromide. While this is an inherent challenge, solvent and addition technique play a crucial role.
-
Core Problem: The concentration of the aryl bromide starting material needs to be kept low relative to the Grignard reagent being formed.
-
Solvent Considerations:
-
THF vs. Diethyl Ether: THF is generally a better solvent for Grignard reagents due to its superior solvating power, which can sometimes reduce side reactions by keeping the organometallic species in solution.[4]
-
Solvent Volume: Using a sufficient volume of solvent to ensure dilution can help minimize bimolecular side reactions like Wurtz coupling.
-
-
Procedural Optimization:
-
Slow Addition: Add the solution of this compound very slowly (dropwise) to the magnesium suspension. This ensures that the aryl bromide reacts with the magnesium as soon as it is introduced, keeping its concentration in the flask low.[2]
-
Temperature Control: Maintain a gentle reflux during the addition to ensure a steady reaction rate without excessive heat buildup that could promote side reactions.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a go-to method for forming biaryl structures from the C-Br bond. Solvent selection is critical as it influences the solubility of all components (organic halide, boronic acid, base, and catalyst) and modulates the stability and activity of the palladium catalyst.[5][6]
Q1: My Suzuki-Miyaura coupling of this compound is slow and gives low yields. What solvent systems should I try?
A1: A common cause for failure in Suzuki couplings is poor solubility of the reagents or an inappropriate solvent-base combination. The aldehyde group also adds complexity.
-
Core Problem: The reaction is multiphasic, often involving an organic solvent, an aqueous base solution, and a solid catalyst. Efficient mixing and appropriate phase transfer are key.
-
Recommended Solvent Systems:
-
Toluene/Water or Dioxane/Water: These are classic, robust solvent systems. They provide a nonpolar organic phase to dissolve the aryl bromide and a polar aqueous phase to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄).
-
2-MeTHF: This ether-based solvent is a greener alternative to THF and Dioxane and has shown excellent performance in Suzuki couplings, sometimes leading to higher yields.[7]
-
Polar Aprotic Solvents (DMF, NMP): For particularly challenging or electron-poor substrates, solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) can be effective, although they require higher temperatures for purification due to their high boiling points.[8]
-
-
Troubleshooting Steps:
-
Degassing: Ensure the solvent and reaction mixture are thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) to prevent oxidation and deactivation of the Pd(0) catalyst.[6]
-
Base Solubility: The choice of base is linked to the solvent. For example, K₃PO₄ is often more soluble in water than K₂CO₃ and can be more effective. Cs₂CO₃ is soluble in some organic solvents like dioxane and can be used in anhydrous conditions.[7]
-
| Reaction Type | Recommended Solvents | Key Considerations | Potential Issues |
| Grignard Formation | Anhydrous THF, Anhydrous Diethyl Ether | Must be rigorously free of water and peroxides.[4] | Reaction fails to initiate; low yield due to quenching.[1] |
| Suzuki Coupling | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF, DMF | Requires thorough degassing. Solvent/base pairing is critical.[6][7] | Sluggish reaction; catalyst deactivation; side reactions.[8] |
| SNAr (at C-F) | DMSO, DMF, NMP | Polar aprotic solvents accelerate the reaction by desolvating the nucleophile.[9] | Difficult to remove high-boiling solvents post-reaction. |
| Aldehyde Protection | Toluene, Dichloromethane | Depends on the protection chemistry (e.g., acetal formation with ethylene glycol). | Water removal is often necessary (e.g., Dean-Stark trap). |
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the aldehyde group and the ortho-bromine activates the C-F bond towards SNAr. Solvent choice is the most critical factor in determining the rate of this reaction.
Q: I am attempting to displace the fluoride with an amine nucleophile, but the reaction is incredibly slow in THF. What is a better solvent choice?
A: This is a classic example of solvent effects in SNAr reactions. THF is generally a poor choice. You must use a polar aprotic solvent.
-
Core Problem: SNAr reactions proceed through a negatively charged intermediate (a Meisenheimer complex).[9][10]
-
Polar Protic Solvents (e.g., ethanol, water) will solvate and stabilize the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP) solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself. This "naked" nucleophile is highly reactive, leading to dramatic rate accelerations.[9][10]
-
-
Solution: Switch the solvent to DMSO or DMF. You should observe a significant increase in the reaction rate. The rate increase from a protic to a dipolar aprotic solvent can be several orders of magnitude.[9]
dot
Caption: Solvent effects on nucleophile reactivity in SNAr reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: Based on its structure—a moderately polar aromatic ring with halogen substituents—this compound exhibits the following general solubility:
-
High Solubility: In common chlorinated solvents (Dichloromethane, Chloroform), ethers (THF, Diethyl Ether), and polar aprotic solvents (Acetone, Ethyl Acetate, DMF).
-
Moderate Solubility: In aromatic hydrocarbons (Toluene) and alcohols (Ethanol, Methanol).
-
Low to Insoluble: In non-polar aliphatic hydrocarbons (Hexanes, Heptane) and water.
Q2: The aldehyde group is sensitive to oxidation, especially under bromination conditions. How can I use a solvent to my advantage if I need to perform an electrophilic substitution?
A2: This is a valid concern, as reagents like bromine can oxidize aldehydes to carboxylic acids.[12]
-
Solvent Choice: Use an inert solvent like dichloromethane or carbon tetrachloride, which will not participate in the reaction.
-
Protecting Groups: The most reliable strategy is to protect the aldehyde, typically as an acetal (e.g., by reacting it with ethylene glycol in toluene with a catalytic amount of acid and a Dean-Stark trap to remove water). Once protected, the acetal is stable to many reagents. After the desired electrophilic substitution is complete, the aldehyde can be deprotected under acidic aqueous conditions.
Q3: How do I choose a starting solvent for a novel reaction with this substrate?
A3: A logical approach is to consider the mechanism of the intended reaction:
-
Organometallic Intermediates (Grignard, Lithiation): Your only choice is an anhydrous ethereal solvent (THF, Et₂O).[4]
-
Reactions Involving Charged Intermediates (SNAr): A polar aprotic solvent (DMSO, DMF) is the best starting point to maximize the rate.[9]
-
Palladium-Catalyzed Reactions: A non-polar aromatic (Toluene) or ether (Dioxane, 2-MeTHF), often with an aqueous co-solvent for the base, is a standard starting point.[7][13]
-
Reactions with Neutral Reagents/Intermediates: A general-purpose, moderately polar and inert solvent like Dichloromethane (DCM) or THF is a reasonable first choice.
Section 3: Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a standard set of conditions for the coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Argon/Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Add toluene and water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water for a 1 mmol scale reaction).
-
Thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and transfer to a separatory funnel.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. leah4sci.com [leah4sci.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. | Semantic Scholar [semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Reactions of 2-Bromo-4-fluorobenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support hub for palladium-catalyzed cross-coupling reactions involving 2-Bromo-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic endeavors. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you diagnose and resolve common issues related to catalyst poisoning and reaction failure.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem
This section addresses the fundamental questions surrounding catalyst deactivation when using this compound as a substrate.
Q1: What exactly is catalyst poisoning, and why is this compound a potentially problematic substrate?
A1: Catalyst poisoning refers to the deactivation of a catalyst by a chemical compound that binds to its active sites, rendering it inactive for the desired transformation.[1][2] This is a chemical deactivation, distinct from physical degradation.[1] For palladium catalysts, this often involves strong adsorption of impurities onto the metal's surface.[3][4]
This compound is a challenging substrate for two primary reasons:
-
Inherent Reactivity of the Aldehyde: The aldehyde functional group itself can coordinate to the palladium center, potentially forming off-cycle, inactive complexes or leading to unwanted side reactions like decarbonylation or reduction.[5]
-
Impurities in the Starting Material: Commercial aryl halides can contain impurities from their synthesis that are potent catalyst poisons.[6] For this specific substrate, common culprits include sulfur compounds, residual starting materials like 4-fluorobenzaldehyde, and over-oxidation products like 2-bromo-4-fluorobenzoic acid.[6][7]
Q2: My reaction has stalled or failed completely. How can I determine if catalyst poisoning is the cause?
A2: Differentiating catalyst poisoning from other issues (like poor reagent quality or suboptimal conditions) is key. Here are the classic symptoms of catalyst poisoning:[4]
-
Complete Lack of Conversion: Despite using a previously successful protocol, the reaction shows no product formation.
-
Stalled Reaction: The reaction begins, as observed by TLC or LC-MS, but stops prematurely, leaving significant amounts of starting material.
-
Inconsistent Results: You observe significant variability in yield and reaction time between different batches of the same starting material. This often points to intermittent contamination.[4]
-
Formation of Palladium Black: A rapid change in the reaction mixture's color to black is a strong indicator of catalyst decomposition to inactive palladium(0) metal, often triggered by poisons or exposure to oxygen.[8]
Q3: What are the most common poisons for palladium catalysts in these types of reactions?
A3: Palladium catalysts are sensitive to a range of chemical species that can be present as impurities in reagents or solvents. The table below summarizes the most common offenders.
| Poison Class | Common Examples | Probable Source | Mechanism of Poisoning |
| Sulfur Compounds | Thiols, sulfides, thiophenes, elemental sulfur | Impurities in starting materials or solvents from industrial synthesis.[3][6] | Strong, often irreversible, adsorption to the palladium surface, blocking active sites for catalysis.[3] |
| Nitrogen Compounds | Certain N-heterocycles (e.g., pyridine), primary amines, nitro compounds | Substrates, reagents, or impurities.[1][8] | Coordination to the palladium center, occupying sites needed for the catalytic cycle.[8] |
| Phosphorus Compounds | Phosphites, excess phosphine ligands | Reagents, ligand degradation products.[1] | Strong binding to palladium can inhibit substrate coordination or reductive elimination. |
| Halides & Cyanides | Excess Cl⁻, CN⁻ | Impurities, reagents (e.g., from cyanide-based syntheses).[1][9] | Can form stable, inactive palladium complexes like [(CN)₄Pd]²⁻, disrupting every stage of the catalytic cycle.[9][10] |
| Acidic/Basic Impurities | Carboxylic acids (e.g., 2-bromo-4-fluorobenzoic acid) | Oxidation of the aldehyde starting material.[7] | Can react with the base, altering reaction stoichiometry and pH, or interfere with the catalyst itself. |
| Water & Oxygen | Atmospheric contamination, wet solvents/reagents | Improper reaction setup. | Oxygen can oxidize the active Pd(0) to inactive Pd(II) oxides. Water can facilitate catalyst decomposition and side reactions.[8][11] |
Q4: Can the aldehyde group on my substrate directly inhibit the palladium catalyst?
A4: Yes, it is possible. The aldehyde's oxygen atom has lone pairs of electrons that can coordinate to the electron-deficient palladium center. While this interaction is typically weaker than that of a phosphine ligand, it can contribute to the formation of catalytically inactive or less active species, especially if the desired cross-coupling reaction is slow. Furthermore, under certain conditions, particularly at high temperatures, palladium can catalyze the decarbonylation of aldehydes, leading to byproduct formation and consumption of the catalyst.
Q5: My reaction mixture turned black immediately upon heating. What does this signify?
A5: The rapid formation of a black precipitate, commonly known as "palladium black," indicates the agglomeration and precipitation of the palladium catalyst from the solution.[8] This is a classic sign of catalyst death. The active catalyst is typically a soluble, molecular species. When it decomposes, it forms bulk palladium metal, which has very low catalytic activity in solution. This is often caused by:
-
High Temperatures: Running the reaction at too high a temperature can accelerate decomposition pathways.
-
Presence of Oxygen: Failure to properly degas solvents and maintain an inert atmosphere allows for oxidation of the active Pd(0) catalyst.[11]
-
Potent Poisons: Certain impurities can trigger rapid catalyst decomposition.
Part 2: Troubleshooting Guides - A Systematic Approach to Failure
When a reaction fails, a structured approach is necessary to identify and solve the problem.
Issue: Low or No Conversion of this compound
This is the most common failure mode. Follow this diagnostic workflow to pinpoint the root cause.
Caption: A logical workflow for troubleshooting low or no conversion.
Detailed Troubleshooting Steps:
-
Verify the Reaction Setup:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel was thoroughly purged with an inert gas (argon or nitrogen) and maintained under a positive pressure.[11]
-
Solvent Degassing: Solvents must be rigorously degassed before use. Common methods include sparging with argon for 30-60 minutes or performing at least three freeze-pump-thaw cycles.
-
-
Assess Reagent Purity:
-
Analyze the Aldehyde: Use HPLC to check for non-volatile impurities like the corresponding carboxylic acid and GC-MS for volatile impurities.[7] The presence of even minor impurities can be detrimental.
-
Purify the Aldehyde: If impurities are detected, purify the this compound. Recrystallization is often effective. For acidic impurities, washing a solution of the aldehyde in a non-polar solvent (like ether or DCM) with a saturated sodium bicarbonate solution can be effective.[7]
-
Check Other Reagents: Ensure the boronic acid/ester is not degraded (protodeboronation is a common issue) and that the base is anhydrous and of high purity.
-
-
Re-evaluate Reaction Conditions:
-
Base Selection: The base is critical for the transmetalation step. If you are using a weaker base like Na₂CO₃, consider switching to a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃, which are often more effective for challenging substrates.[12]
-
Solvent Effects: The solvent's polarity influences reaction rates. Aprotic polar solvents like 1,4-dioxane, 2-MeTHF, or toluene/water mixtures are standard for Suzuki reactions. Ensure the chosen solvent is appropriate for your specific catalyst system and temperature.
-
Temperature Control: While many cross-coupling reactions require heat (80-110 °C), excessive temperatures can lead to catalyst decomposition and side reactions. If you suspect thermal instability, try running the reaction at a lower temperature for a longer period.
-
-
Optimize the Catalyst System:
-
Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may not be robust enough.[12] Consider using modern, highly active pre-catalysts like Buchwald-type palladacycles (e.g., SPhos-G3, XPhos-G3), which are more resistant to deactivation.
-
Ligand Selection: The ligand stabilizes the palladium center. For electron-rich aryl bromides or substrates with inhibiting functional groups, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior as they accelerate the rate-limiting reductive elimination step.[8][12]
-
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for analysis, purification, and reaction setup.
Protocol 1: Purity Analysis of this compound by HPLC
This method is ideal for quantifying non-volatile impurities like 2-bromo-4-fluorobenzoic acid.
-
Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 40% B
-
19-22 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Detector Wavelength: 254 nm
-
Sample Preparation: Dissolve ~1 mg of the aldehyde in 1 mL of acetonitrile.
Protocol 2: Purification of this compound by Recrystallization
This procedure can remove many common impurities.
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., hexanes or an ethanol/water mixture).
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight. Verify purity using the HPLC method above or by melting point.
Protocol 3: Robust Suzuki-Miyaura Coupling Protocol
This protocol uses a modern catalyst system designed to overcome many common issues.
-
To an oven-dried reaction vial, add the boronic acid (1.2 eq), this compound (1.0 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Add the SPhos-G3 pre-catalyst (2 mol%) and the SPhos ligand (4 mol%).
-
Seal the vial with a septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (to make a ~0.2 M solution) via syringe.
-
Place the vial in a preheated heating block at 100 °C and stir vigorously for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Part 4: Mechanistic Insights into Catalyst Poisoning
Understanding how a catalyst is poisoned is crucial for preventing it. Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle.
Caption: The Pd(0) catalytic cycle and key points of interruption by common poisons.
As the diagram illustrates:
-
Sulfur Compounds: These act as "site blockers," adsorbing so strongly to the Pd(0) active catalyst that the aryl halide (Ar-X) cannot approach for the initial oxidative addition step.[3]
-
Coordinating Species: The aldehyde on the substrate, excess phosphine ligand, or nitrogen-containing impurities can compete with the aryl halide for coordination sites on the palladium, slowing or stopping oxidative addition.[8][9]
-
Strongly Binding Anions: Species like cyanide can intercept the catalytic cycle at multiple points. For example, they can displace phosphine ligands after oxidative addition to form highly stable, coordinatively saturated complexes that are reluctant to undergo the subsequent steps of transmetalation or reductive elimination.[9][10][13]
By understanding these failure modes, researchers can make more informed decisions about reagent purification, reaction setup, and catalyst selection to ensure successful and reproducible outcomes.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
byproduct formation in the synthesis of 2-Bromo-4-fluorobenzaldehyde
Technical Support Center: Synthesis of 2-Bromo-4-fluorobenzaldehyde
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges and byproduct formation during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield and Presence of Multiple Isomers in the Final Product
Question: I attempted the direct bromination of 4-fluorobenzaldehyde, but my yield is low, and NMR analysis indicates the presence of an isomeric byproduct. What is the likely isomeric impurity, and how can I improve the regioselectivity and yield?
Answer:
This is a common issue in the electrophilic aromatic substitution of substituted benzene rings. The starting material, 4-fluorobenzaldehyde, has two substituents that influence the position of the incoming bromine atom: the fluorine atom and the aldehyde group.
-
Directing Effects:
-
The fluorine atom is an ortho, para-director due to its lone pairs of electrons, although it is deactivating overall due to its high electronegativity.
-
The aldehyde group is a meta-director and is strongly deactivating.
-
The desired product, this compound, results from bromination at the position ortho to the fluorine atom and meta to the aldehyde group. However, bromination can also occur at the 3-position (ortho to the aldehyde and meta to the fluorine), leading to the formation of the 3-bromo-4-fluorobenzaldehyde isomer.
Troubleshooting Steps:
-
Choice of Brominating Agent and Catalyst: The selectivity of the bromination reaction is highly dependent on the reagents used.
-
Using a milder brominating agent like N-Bromosuccinimide (NBS) in the presence of a catalytic amount of acid can sometimes offer better control than using elemental bromine with a Lewis acid.
-
A patent describes the use of dibromohydantoin in a mixture of trifluoroacetic acid and sulfuric acid, which can provide good yields.[1][2]
-
-
Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of electrophilic aromatic substitution reactions. Running the reaction at 0°C or even lower may favor the formation of the desired 2-bromo isomer.
-
Solvent System: The choice of solvent can influence the reactivity and selectivity. Highly polar solvents can stabilize charged intermediates, potentially affecting the isomer ratio. Experimenting with different solvents, such as chlorinated hydrocarbons or strong acid media like trifluoroacetic acid, is recommended.[1][2]
Workflow for Improving Regioselectivity:
Caption: Workflow to enhance regioselectivity in the bromination of 4-fluorobenzaldehyde.
Issue 2: Presence of an Acidic Impurity in the Final Product
Question: After purification, my sample of this compound is showing an acidic character, and I see a corresponding impurity in my analysis. What is this impurity, and how can I prevent its formation and remove it?
Answer:
The most likely acidic impurity is 2-bromo-4-fluorobenzoic acid . This byproduct forms due to the over-oxidation of the aldehyde group in this compound.
Causes of Formation:
-
Harsh Reaction Conditions: The presence of strong oxidizing agents or prolonged reaction times at elevated temperatures can lead to the oxidation of the aldehyde.
-
Air Oxidation: Aldehydes can be susceptible to air oxidation, especially if stored improperly or during workup procedures where they are exposed to air for extended periods, particularly in the presence of light or metal impurities.[3]
Prevention and Removal:
| Strategy | Details |
| Prevention during Synthesis | If your synthesis involves an oxidation step (e.g., from 2-bromo-4-fluorotoluene), carefully control the stoichiometry of the oxidizing agent and the reaction time.[4][5] For direct bromination of 4-fluorobenzaldehyde, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. |
| Workup Procedure | During the workup, a wash with a mild base, such as a saturated sodium bicarbonate solution, can effectively remove the acidic byproduct by converting it to its water-soluble sodium salt.[1][2] Be cautious not to use a strong base, which could potentially react with the product. |
| Purification | If the acidic impurity persists, column chromatography can separate the more polar 2-bromo-4-fluorobenzoic acid from the desired aldehyde. Alternatively, recrystallization might be effective if a suitable solvent system is found. |
Troubleshooting Flowchart for Acidic Impurity:
Caption: Decision-making process for addressing acidic impurities.
Issue 3: Synthesis via 2-Bromo-4-fluorotoluene Route Results in a Mixture of Isomers
Question: I am synthesizing this compound starting from 4-fluorotoluene. The first step, bromination of 4-fluorotoluene, gives me a mixture of isomers that are difficult to separate. How can I improve the selectivity of this step?
Answer:
The bromination of 4-fluorotoluene is another example of an electrophilic aromatic substitution where regioselectivity is key. The methyl group is activating and an ortho, para-director, while the fluorine is deactivating but also an ortho, para-director. This leads to the formation of two main isomers:
-
2-Bromo-4-fluorotoluene (desired)
-
3-Bromo-4-fluorotoluene (byproduct)
Literature suggests that the bromination of 4-fluorotoluene in glacial acetic acid with bromine, catalyzed by iron and iodine, can produce a mixture where the 3-bromo isomer can be a significant component.[6]
Improving Selectivity and Managing Isomers:
-
Catalyst System: The choice of catalyst can influence the isomer ratio. While iron and iodine are common, exploring other Lewis acids might alter the selectivity. A patent suggests that using iron and iodine in glacial acetic acid can surprisingly favor the 3-bromo isomer, so alternative conditions should be sought for the 2-bromo product.[7]
-
Purification: The boiling points of 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene are very close, making separation by simple distillation difficult. Fractional distillation using a column with high theoretical plates is necessary to separate these isomers.[6]
-
Alternative Starting Material: If obtaining a pure isomer from the bromination of 4-fluorotoluene proves too challenging, consider alternative synthetic routes that avoid this isomeric mixture. For example, starting with a material that already has the desired substitution pattern.
Summary of Isomer Formation and Separation:
| Starting Material | Reaction | Products | Separation Method |
| 4-Fluorotoluene | Bromination (Br₂, Fe/I₂, Acetic Acid) | 2-Bromo-4-fluorotoluene & 3-Bromo-4-fluorotoluene | Fractional Distillation[6] |
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN109809977A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 5. (v). p-Fluorotoluene to p-fluorobenzaldehyde (vi). But-2-ene to ethanal. .. [askfilo.com]
- 6. prepchem.com [prepchem.com]
- 7. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Challenges for Reactions Involving 2-Bromo-4-fluorobenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluorobenzaldehyde. This guide provides in-depth, field-proven insights into the common challenges encountered when scaling reactions involving this versatile chemical intermediate. Our focus is on providing not just solutions, but a foundational understanding of the chemical principles behind them to empower your process development.
Section 1: General FAQs (Frequently Asked Questions)
Q1: What are the most common industrial-scale reactions involving this compound?
A1: this compound is a crucial building block, primarily utilized in reactions that form new carbon-carbon or carbon-heteroatom bonds. The most prevalent large-scale applications include:
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura couplings are exceptionally common for creating biaryl structures. The bromine atom provides a reactive site for such transformations.[1]
-
Grignard Reactions: The aldehyde functional group is a target for nucleophilic addition by Grignard reagents to produce secondary alcohols, which are precursors to many active pharmaceutical ingredients (APIs).[2][3]
-
Condensation Reactions: Formation of Schiff bases (imines) via reaction with primary amines is a straightforward transformation leading to various heterocyclic compounds and ligands.[4][5]
-
Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol, expanding its utility in multi-step syntheses.[4]
Q2: What are the primary safety concerns when handling bulk quantities of this compound?
A2: On a laboratory scale, standard personal protective equipment (PPE) is sufficient. However, scaling up introduces increased risks that require stringent engineering controls. Key safety concerns include:
-
Irritant Properties: The compound is a known skin, eye, and respiratory irritant.[6][7][8] Handling kilogram quantities necessitates the use of well-ventilated fume hoods, glove boxes, or full-face respirators to minimize exposure.[9]
-
Combustible Dust: As a solid powder, it may form combustible dust concentrations in the air.[6] All equipment used for transfer and reaction at scale must be properly grounded to prevent static discharge, a potential ignition source.
-
Air Sensitivity: The compound is noted to be air-sensitive, which can affect its stability over long-term storage in a production environment.[10][11] It should be stored under an inert atmosphere (e.g., nitrogen or argon).[6]
Q3: How critical is the purity of the starting material for a successful scale-up?
A3: Purity is paramount. Impurities that are negligible in a 100 mg lab-scale reaction can become catastrophic at a 10 kg scale.[9] They can poison expensive catalysts, introduce unforeseen side reactions that complicate purification, and ultimately compromise the yield and purity of the final product.[9] It is essential to source high-purity this compound (>98%) for any process development work.
Q4: What are the typical impurities found in this compound and how do they interfere with common reactions?
A4: The primary impurities arise from the synthesis of the material itself, which is often prepared by the bromination of 4-fluorobenzaldehyde.[4][12]
| Impurity Name | Typical % (Area) | Potential Interference in Scale-Up Reactions |
| 3-Bromo Isomer | ~0.7% | Can lead to regioisomeric byproducts in coupling reactions that are often difficult to separate from the desired product. |
| Di-brominated Species | ~0.2% | May react twice in cross-coupling or Grignard reactions, leading to complex mixtures and yield loss. |
| Unreacted 4-fluorobenzaldehyde | Variable | Can compete in reactions involving the aldehyde group, leading to impurities that lack the bromine handle for subsequent steps. |
Data adapted from typical GC-MS analysis.[4]
Section 2: Troubleshooting Guide for Specific Reactions
This section addresses specific issues that frequently arise during the scale-up of common reaction classes.
2.1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Problem: My Suzuki-Miyaura reaction stalls or shows low conversion at a large scale, despite working perfectly in the lab.
-
Potential Cause A: Inefficient Mass and Heat Transfer.
-
Causality: In large reactors, inefficient stirring creates non-homogenous mixtures with localized "hot spots" or areas of high reagent concentration. This can lead to catalyst decomposition or the formation of side products. The lower surface-area-to-volume ratio in large vessels makes heat dissipation much more challenging than in lab glassware.[13]
-
Troubleshooting Actions:
-
Optimize Agitation: Ensure the stirrer design (e.g., impeller, pitched-blade turbine) is appropriate for the reactor geometry and provides adequate mixing.
-
Control Addition Rates: Add reagents, especially the base or boronic acid solution, slowly and sub-surface to prevent localized high concentrations.
-
Use a Reaction Calorimeter: For critical scale-up work, use a reaction calorimeter to study the heat flow of the reaction and identify any dangerous exotherms before moving to the pilot plant.
-
-
-
Potential Cause B: Catalyst Deactivation via Agglomeration.
-
Causality: The formation of a black precipitate, known as "palladium black," is a common sign of catalyst death.[9] This occurs when the soluble Pd(0) species agglomerates and precipitates out of solution, rendering it inactive. This is often triggered by localized overheating or impurities.[9]
-
Troubleshooting Actions:
-
Select a Robust Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[14][15] These ligands form more stable complexes with palladium, protecting it from agglomeration.
-
Maintain Strict Inert Atmosphere: Thoroughly degas all solvents and reagents. Oxygen can promote the formation of palladium oxides and homocoupling of the boronic acid.[15]
-
Lower Catalyst Loading (Counterintuitive): Sometimes, high catalyst loadings can accelerate decomposition. Test a range of catalyst loadings at the pilot scale.
-
-
2.2 Grignard Reactions (Addition to the Aldehyde)
Problem: My Grignard reaction is difficult to initiate in a large reactor, and when it finally starts, I have a dangerous exotherm.
-
Potential Cause: Passivated Magnesium Surface.
-
Causality: The surface of magnesium turnings is coated with a thin, passivating layer of magnesium oxide. On a small scale, a few crystals of iodine or mechanical grinding can activate the surface. In a large, thick bed of magnesium in a reactor, this activation can be non-uniform, leading to a dangerous delayed initiation and subsequent runaway reaction.
-
Troubleshooting Actions:
-
Chemical Activation: Add a small amount of an activator like iodine or 1,2-dibromoethane to a small portion of the magnesium in the reactor with a concentrated solution of the organohalide to confirm initiation before adding the bulk of the reagents.[3]
-
Use of Continuous Flow Reactors: For industrial-scale production, transitioning from batch to a continuous packed-bed reactor offers superior control. The constant flow over a fixed bed of magnesium ensures consistent initiation and excellent heat transfer, preventing dangerous exotherms and improving selectivity.[16]
-
-
Problem: I'm observing significant formation of a biphenyl byproduct (Wurtz coupling) upon scale-up.
-
Potential Cause: High Local Concentration of Organohalide.
-
Causality: The Wurtz coupling side reaction occurs when a newly formed Grignard reagent molecule reacts with an incoming organohalide molecule.[3][16] This is favored by high concentrations of the organohalide. In a large batch reactor, slow subsurface addition is critical to keep the instantaneous concentration of the halide low.[3]
-
Troubleshooting Actions:
-
Slow, Dilute Addition: Add the organohalide as a dilute solution in an appropriate solvent (e.g., THF) over a prolonged period.
-
Maintain Gentle Reflux: Ensure the addition rate is just fast enough to maintain a gentle reflux, indicating the reaction is consuming the halide as it is added. Use an external cooling bath to moderate the reaction if it becomes too vigorous.[3]
-
-
Section 3: Protocols and Methodologies
3.1 Protocol: Scalable Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for each specific boronic acid partner.
-
Reactor Setup: To a clean, dry, and inerted 20L glass-lined reactor, add the arylboronic acid (1.2 eq.), a suitable base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst system (e.g., Pd(OAc)₂ at 1-2 mol% and SPhos at 2-4 mol%).[15]
-
Inerting: Seal the reactor and purge thoroughly with argon or nitrogen for at least 30 minutes.
-
Solvent Addition: Add degassed solvents (e.g., a mixture of toluene and water) via a pump under a positive pressure of inert gas.
-
Reagent Addition: Add this compound (1.0 eq.) as a solution in the degassed organic solvent.
-
Heating: Begin agitation and slowly heat the reaction mixture to the target temperature (e.g., 90-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique such as HPLC or GC-MS.
-
Work-up: Once complete, cool the mixture, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[15]
3.2 Protocol: Purification by Recrystallization
This method is effective for achieving high purity (>99.5%) for many derivatives of this compound.[4]
-
Dissolution: In a reactor suitable for the scale, dissolve the crude product in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add water to the hot ethanol solution with stirring until the solution becomes cloudy (the cloud point). Add a small amount of ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration using a Nutsche filter.
-
Washing: Wash the crystals with a cold ethanol/water mixture.
-
Drying: Dry the purified product under vacuum.
Section 4: References
-
This compound | 59142-68-6 | Benchchem. (URL not available)
-
How can this compound be synthesized and applied effectively? - FAQ. (URL not available)
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (URL not available)
-
This compound | C7H4BrFO | CID 2773319 - PubChem. --INVALID-LINK--
-
4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications. (URL not available)
-
This compound | 59142-68-6 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL not available)
-
This compound, 5G - Labscoop. (URL not available)
-
This compound, 25g, Each - CP Lab Safety. (URL not available)
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (URL not available)
-
Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. (URL not available)
-
CN109809977A - A kind of preparation method of this compound - Google Patents. --INVALID-LINK--
-
How can I do dibromination on 2-fluorobenzaldehyde? - ResearchGate. --INVALID-LINK--
-
Comparative Analysis of Synthetic Routes to 2-Bromo-3'-fluoro-5'-methylbenzophenone - Benchchem. (URL not available)
-
US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents. --INVALID-LINK--
-
A Comparative Guide to Catalysts in 4-Fluorobenzaldehyde Reactions for Researchers and Drug Development Professionals - Benchchem. (URL not available)
-
Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde - Benchchem. (URL not available)
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (URL not available)
-
Application Notes and Protocols: The Role of 4-Fluorobenzaldehyde in Liquid Crystal Synthesis - Benchchem. (URL not available)
-
59142-68-6|this compound|BLD Pharm. --INVALID-LINK--
-
Application Note: A Scalable Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde via Suzuki-Miyaura Coupling - Benchchem. (URL not available)
-
Technical Support Center: Scale-Up of Reactions Involving 2-Bromo-4-methylpyridine - Benchchem. (URL not available)
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. --INVALID-LINK--
-
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde - Benchchem. (URL not available)
-
Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde - Benchchem. (URL not available)
-
This compound 59142-68-6 - TCI Chemicals. --INVALID-LINK--
-
This compound, 5g, Each - CP Lab Safety. (URL not available)
-
The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide - Benchchem. (URL not available)
-
Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents. --INVALID-LINK--
-
Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives - Benchchem. (URL not available)
-
Technical Support Center: Scaling Up 3-Chlorobenzaldehyde Reactions - Benchchem. (URL not available)
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 59142-68-6 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. This compound | C7H4BrFO | CID 2773319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 5G | Labscoop [labscoop.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. CN109809977A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Analytical Techniques for Monitoring 2-Bromo-4-fluorobenzaldehyde Reaction Progress
Introduction
Welcome to the Technical Support Center for monitoring chemical reactions involving 2-Bromo-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance on the selection and application of analytical techniques to monitor the progress of reactions utilizing this key intermediate. Understanding reaction kinetics and ensuring the complete consumption of starting materials is paramount for process optimization, yield maximization, and impurity profiling.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.
This compound is a versatile reagent used in the synthesis of a variety of pharmaceutical compounds and fine chemicals.[2][3][4] Its reactions, such as nucleophilic additions, Wittig reactions, and various cross-coupling reactions, require careful monitoring to ensure desired outcomes. This guide will focus on the practical application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time and offline reaction monitoring.
Core Principles of Reaction Monitoring
Effective reaction monitoring provides critical insights into:
-
Reaction Completion: Determining the point at which the starting material is fully consumed.
-
Product Formation: Tracking the appearance and concentration of the desired product over time.
-
Intermediate and Byproduct Identification: Detecting transient species or undesired side products that can affect yield and purity.[1][5]
-
Kinetic Analysis: Gathering data to understand the rate of the reaction, which is crucial for process scale-up and optimization.[1][5][6]
Analytical Techniques Overview
The choice of analytical technique is dictated by the specific reaction, the properties of the compounds involved, and the level of detail required.
| Technique | Principle | Application for this compound Reactions | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | Rapid, qualitative monitoring of the disappearance of starting material and appearance of products.[7][8][9] | Fast, inexpensive, simple setup, requires minimal sample. | Limited resolution, not quantitative, can be affected by sample matrix.[10] |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase packed in a column. | Quantitative analysis of reaction mixtures, providing accurate concentrations of reactants, products, and byproducts.[2] | High resolution and sensitivity, quantitative, automatable. | More complex instrumentation, requires method development, solvent consumption. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column. | Analysis of volatile starting materials, products, and byproducts. Often coupled with Mass Spectrometry (GC-MS) for identification.[11][12][13][14] | High resolution for volatile compounds, excellent sensitivity, can be coupled with MS for structural elucidation. | Limited to thermally stable and volatile compounds, derivatization may be required for polar analytes.[11][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantitative data. | In situ or offline monitoring, providing structural confirmation of products and intermediates, and quantitative analysis without the need for calibration curves.[6][15][16] | Provides rich structural information, inherently quantitative, non-destructive, can be used for in situ monitoring.[1][6] | Lower sensitivity compared to other techniques, more expensive instrumentation, requires deuterated solvents for high-resolution spectra. |
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Thin-Layer Chromatography (TLC)
Frequently Asked Questions (FAQs)
Q1: How do I select the right mobile phase (eluent) for my TLC analysis?
A1: The goal is to find a solvent system that provides good separation between your starting material (this compound), your product, and any significant byproducts. A good starting point for many organic reactions is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate).[8] Aim for an Rf value of 0.3-0.4 for your starting material to allow for clear separation from both more and less polar compounds.[17]
Q2: What is a "co-spot" and why is it important in reaction monitoring?
A2: A co-spot involves spotting your reaction mixture directly on top of your starting material reference spot on the TLC plate.[17] This is crucial when the Rf values of the starting material and product are very similar. If the two spots resolve into one elongated spot or a "snowman" shape, it can help confirm the presence or absence of the starting material in your reaction mixture.[10][17]
Q3: My spots are streaking on the TLC plate. What's causing this and how can I fix it?
A3: Streaking can be caused by several factors:
-
Sample Overloading: The most common cause. Try diluting your sample before spotting it on the plate.[18][19][20][21][22]
-
High Polarity: The compound may be interacting too strongly with the silica gel. Adding a small amount of a more polar solvent (like methanol) to your spotting solvent can improve solubility.[18]
-
Acidic or Basic Compounds: If your compound is acidic or basic, it can interact ionically with the silica. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluting solvent can often resolve this.[18][21]
Troubleshooting Guide: TLC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots visible under UV light | 1. Compound is not UV-active. 2. Sample concentration is too low.[18][20][21] 3. Spotting line was below the solvent level.[18][20] | 1. Use a chemical stain for visualization (e.g., potassium permanganate or a 2,4-dinitrophenylhydrazine (DNP) stain for aldehydes).[18] 2. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[18][20][21] 3. Ensure the origin line is always above the solvent level in the developing chamber.[18][20] |
| Spots remain at the baseline (Low Rf) | The eluting solvent is not polar enough.[18] | Increase the polarity of the eluting solvent. For a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[18] |
| Spots run to the solvent front (High Rf) | The eluting solvent is too polar.[21] | Decrease the polarity of the eluting solvent by increasing the proportion of the non-polar component.[21] |
| Uneven solvent front | 1. The TLC plate is touching the side of the chamber or the filter paper.[20] 2. The bottom of the TLC plate is not level in the chamber. | 1. Ensure the plate is centered in the chamber and not touching the sides.[20] 2. Make sure the chamber is on a level surface and the plate is placed flat on the bottom. |
High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for a reaction involving this compound?
A1: A reversed-phase C18 column is a versatile choice for many organic molecules. A good initial mobile phase could be a gradient of water (often with a small amount of acid like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. A UV detector set at a wavelength where both the starting material and expected product absorb (e.g., around 254 nm) is a common starting point.
Q2: My peaks are tailing or fronting. What should I do?
A2:
-
Tailing peaks can be caused by interactions between basic analytes and acidic silanol groups on the silica-based column packing.[23] Adding a competing base (like triethylamine) to the mobile phase or operating at a lower pH to suppress silanol ionization can help.[23] Overloading the column can also cause tailing.[23]
-
Fronting peaks are often a sign of column overloading or a sample solvent that is too strong.[23] Try injecting a smaller volume or diluting your sample in the mobile phase.[24]
Q3: I'm seeing a drift in retention times. What could be the cause?
A3: Retention time drift can be caused by:
-
Changes in mobile phase composition: Ensure your solvents are well-mixed and degassed. If preparing the mobile phase online, check that the mixing device is working correctly.[24][25]
-
Column temperature fluctuations: Use a column oven to maintain a constant temperature.[25]
-
Column degradation: The stationary phase can degrade over time, especially at extreme pH values.
-
Inconsistent flow rate: Check for leaks in the system or issues with the pump seals.[26]
Troubleshooting Guide: HPLC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High backpressure | 1. Blockage in the system (e.g., inlet frit, guard column, or column itself).[27] 2. Salt precipitation from buffers.[27] 3. Sample precipitation on the column. | 1. Systematically remove components (starting from the detector and moving backward) to identify the source of the blockage. Back-flush the column if recommended by the manufacturer.[27] 2. Flush the system with water to dissolve precipitated salts.[27] 3. Use a guard column to protect the analytical column.[24] Ensure the sample is fully dissolved in the mobile phase. |
| Baseline noise or drift | 1. Air bubbles in the system.[25][27] 2. Contaminated mobile phase or detector cell.[25] 3. Detector lamp failing.[25] | 1. Degas the mobile phase and purge the pump.[25][27] 2. Use fresh, high-purity solvents and flush the detector cell.[25] 3. Replace the detector lamp.[25] |
| Poor peak resolution | 1. Suboptimal mobile phase composition. 2. Column is overloaded.[27] 3. Unsuitable column. | 1. Optimize the mobile phase composition or gradient profile. 2. Reduce the injection volume or sample concentration.[27] 3. Try a column with a different stationary phase or particle size. |
Experimental Protocols & Workflows
Workflow for Reaction Monitoring
Caption: A generalized workflow for monitoring a chemical reaction.
Step-by-Step Protocol: TLC Monitoring
-
Chamber Preparation: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor, then cover and allow it to equilibrate for 5-10 minutes.[18]
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).[17][18]
-
Spotting:
-
In the 'SM' lane, use a capillary tube to apply a small spot of a dilute solution of this compound.
-
In the 'C' lane, apply a spot of the starting material, and then carefully spot the reaction mixture directly on top.
-
In the 'RM' lane, apply a spot of your reaction mixture.
-
Ensure all spots are small (1-2 mm in diameter) and the solvent has evaporated completely before development.[19]
-
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level.[18] Cover the chamber and allow the solvent to ascend the plate.
-
Analysis: When the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the 'RM' lane.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 59142-68-6 | FB15489 [biosynth.com]
- 3. amiscientific.com [amiscientific.com]
- 4. This compound | C7H4BrFO | CID 2773319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In situ reaction monitoring in photocatalytic organic synthesis [research-explorer.ista.ac.at]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. youtube.com [youtube.com]
- 10. Chromatography [chem.rochester.edu]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. commons.und.edu [commons.und.edu]
- 14. researchgate.net [researchgate.net]
- 15. asahilab.co.jp [asahilab.co.jp]
- 16. magritek.com [magritek.com]
- 17. How To [chem.rochester.edu]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. bitesizebio.com [bitesizebio.com]
- 21. silicycle.com [silicycle.com]
- 22. microbiozindia.com [microbiozindia.com]
- 23. hplc.eu [hplc.eu]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 25. HPLC Troubleshooting Guide [scioninstruments.com]
- 26. labcompare.com [labcompare.com]
- 27. aelabgroup.com [aelabgroup.com]
Technical Support Center: Purification of 2-Bromo-4-fluorobenzaldehyde Derivatives by Column Chromatography
Welcome to the technical support center for the purification of 2-Bromo-4-fluorobenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for successful column chromatography purification of this important class of chemical intermediates.
Introduction
This compound and its derivatives are key building blocks in the synthesis of pharmaceuticals and materials science research. Achieving high purity of these compounds is critical for the success of subsequent synthetic steps and for ensuring the quality of the final products. Column chromatography is a fundamental technique for this purpose, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][2] This guide will address common challenges and questions that arise during the purification process.
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate stationary phase for purifying this compound derivatives?
A1: For the purification of moderately polar compounds like this compound derivatives, silica gel (SiO2) is the most common and effective stationary phase.[1][3][4] It is a polar adsorbent, which allows for good separation of compounds based on their polarity.[5][6] Alumina (Al2O3) can also be used and is available in acidic, neutral, or basic forms.[2] Given that aldehydes can sometimes be sensitive to acidic conditions, neutral alumina might be considered if you encounter issues with sample degradation on silica gel.[4]
| Stationary Phase | Mesh Size | Acidity | Typical Applications |
| Silica Gel | 60-120 or 230-400 | Slightly Acidic | General purpose, good for moderately polar compounds.[4] |
| Neutral Alumina | 50-200 | Neutral | Good for acid-sensitive compounds. |
| Basic Alumina | 50-200 | Basic | Used for purification of basic compounds. |
| Acidic Alumina | 50-200 | Acidic | Used for purification of acidic compounds. |
Q2: What is a good starting mobile phase system for the purification of these derivatives?
A2: A mixture of a non-polar solvent and a slightly more polar solvent is a typical starting point. For this compound derivatives, a hexane/ethyl acetate solvent system is highly recommended.[4] You can determine the optimal solvent ratio by first running a Thin Layer Chromatography (TLC) analysis.[1] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[7][8] An Rf in this range generally ensures good separation and a reasonable elution time from the column.[8][9]
The Rf value is calculated as follows: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [8][10][11]
Q3: Should I use isocratic or gradient elution?
A3: The choice between isocratic and gradient elution depends on the complexity of your reaction mixture.
-
Isocratic Elution: Uses a constant mobile phase composition throughout the separation.[12] This method is simpler but can lead to peak broadening for compounds that are strongly retained.[12][13] It is suitable for separating mixtures with components of similar polarity.[14]
-
Gradient Elution: The composition of the mobile phase is changed during the separation, typically by increasing the proportion of the more polar solvent.[12] This is advantageous for complex mixtures containing compounds with a wide range of polarities, as it can improve peak resolution and reduce analysis time.[13][14]
For a typical reaction mixture containing non-polar impurities and the moderately polar this compound product, a step or linear gradient elution is often more efficient.[12][13] You can start with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) to elute non-polar byproducts and then gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute your target compound.[4]
Q4: How much silica gel should I use for my column?
A4: The amount of silica gel depends on the amount of crude product and the difficulty of the separation. A general guideline is a silica-to-crude product weight ratio of 30:1 to 100:1 .[7] For simple separations, a lower ratio may be sufficient, while more challenging separations will require a higher ratio to achieve good resolution.
Troubleshooting Guide
Problem 1: My compound is not moving off the baseline on the TLC plate.
-
Cause: The mobile phase is not polar enough to displace the compound from the polar silica gel stationary phase.[2]
-
Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. Try a series of TLC plates with increasing ethyl acetate concentrations (e.g., 90:10, 80:20, 70:30 hexane:ethyl acetate) to find a system that gives the desired Rf value of 0.2-0.4.
Problem 2: All my spots, including the product, are running at the solvent front on the TLC plate.
-
Cause: The mobile phase is too polar. The compounds are spending too much time in the mobile phase and not interacting sufficiently with the stationary phase.[2]
-
Solution: Decrease the polarity of your mobile phase. Reduce the percentage of the more polar solvent (e.g., ethyl acetate) in your hexane/ethyl acetate mixture.
Problem 3: During the column run, the bands are cracking and running unevenly.
-
Cause: This is often due to improper packing of the column. Air bubbles or channels in the silica gel bed can cause the solvent to flow unevenly, leading to poor separation.[3][7]
-
Solution:
-
Proper Packing Technique: Ensure the silica gel is packed as a uniform slurry.[3][7] Gently tap the column as the silica settles to dislodge any air bubbles.[3]
-
Avoid Letting the Column Run Dry: Never let the solvent level drop below the top of the silica gel, as this will introduce air and cause cracking.[15]
-
Problem 4: I see a new spot on the TLC after running the column that wasn't in my crude mixture.
-
Cause: The compound may be degrading on the silica gel. Benzaldehyde derivatives can be susceptible to oxidation to the corresponding carboxylic acid, especially if the silica is too acidic or if the compound is left on the column for an extended period.[4][16]
-
Solution:
-
Use Neutralized Silica or Alumina: Consider using a less acidic stationary phase like neutral alumina.[4]
-
Add a Small Amount of Triethylamine: Adding a small amount (e.g., 0.1-1%) of triethylamine to the mobile phase can help to neutralize the acidic sites on the silica gel and prevent degradation of sensitive compounds.[4]
-
Work Quickly: Do not let the column run unnecessarily long.
-
Problem 5: The separation between my product and an impurity is poor.
-
Cause: The chosen mobile phase may not have the optimal selectivity for the two compounds.
-
Solution:
-
Fine-tune the Solvent System: Try small adjustments to the solvent ratio.
-
Try a Different Solvent System: Sometimes, changing one of the solvents can dramatically improve separation. For example, you could try a hexane/dichloromethane or a hexane/diethyl ether system.
-
Use a Longer Column: A longer column provides more surface area for interactions, which can improve the separation of closely eluting compounds.
-
Experimental Protocols
Protocol 1: Step-by-Step Guide to Packing a Silica Gel Column
-
Column Selection: Choose a column with an appropriate diameter and length for the amount of silica gel you will be using.
-
Plugging the Column: Place a small piece of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out.[3][7] Add a thin layer of sand on top of the cotton.[7]
-
Preparing the Slurry: In a separate beaker, mix the required amount of silica gel with your initial, low-polarity mobile phase to create a slurry.[3][7] Swirl to remove air bubbles.[3]
-
Packing the Column: Pour the silica gel slurry into the column.[7] Gently tap the side of the column to ensure even packing and to dislodge any trapped air bubbles.[3]
-
Adding Sand: Once the silica has settled, add a thin layer of sand on top to protect the silica bed from being disturbed when you add the solvent or your sample.[7]
-
Equilibrating the Column: Run 2-3 column volumes of your initial mobile phase through the column to ensure it is fully equilibrated and packed. Never let the solvent level drop below the top layer of sand.[15]
Protocol 2: Sample Loading and Elution
-
Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder.[7][17]
-
Loading the Sample: Carefully add the silica-adsorbed sample to the top of the packed column.[7]
-
Elution:
-
Begin eluting with your starting, low-polarity mobile phase.
-
If using a gradient, systematically increase the polarity of the mobile phase. This can be done in a stepwise fashion (e.g., 100 mL of 95:5 hexane:ethyl acetate, then 100 mL of 90:10, etc.) or as a continuous linear gradient if you are using an automated chromatography system.[12]
-
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or vials.[18][19] The size of the fractions will depend on the column size and the separation, but a good starting point is to collect fractions that are about 10-20% of the column volume.[19]
-
Monitoring Fractions: Analyze the collected fractions by TLC to determine which ones contain your pure product.[19]
-
Combining and Evaporating: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound derivative.
Visualizations
Troubleshooting Logic for Poor Separation
Caption: A decision tree for troubleshooting poor separation in column chromatography.
Column Chromatography Workflow
Caption: A typical workflow for purifying a compound using column chromatography.
Safety Information
This compound and its derivatives should be handled with care. Always consult the Safety Data Sheet (SDS) before use.[20] General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[20][21]
-
Ventilation: Use only in a well-ventilated area, such as a fume hood.[20][21]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[20][21]
-
Storage: Store in a cool, well-ventilated place with the container tightly closed.[20][21] Some derivatives may be air-sensitive and require storage under an inert atmosphere.[22][23]
The solvents used in column chromatography (e.g., hexane, ethyl acetate, dichloromethane) are flammable and/or toxic. Handle them with appropriate care in a well-ventilated area, away from ignition sources.[21]
References
- 1. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. columbia.edu [columbia.edu]
- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. hix.ai [hix.ai]
- 11. studymind.co.uk [studymind.co.uk]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmaguru.co [pharmaguru.co]
- 15. How do I prepare column chromatography? | AAT Bioquest [aatbio.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. gilson.com [gilson.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. This compound - Safety Data Sheet [chemicalbook.com]
- 21. fishersci.com [fishersci.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. fishersci.com [fishersci.com]
Validation & Comparative
A Senior Application Scientist's Guide to Reactivity: 2-Bromo-4-fluorobenzaldehyde vs. 2-Chloro-4-fluorobenzaldehyde
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, halogenated benzaldehydes are indispensable building blocks. Their unique electronic properties and multiple reactive sites—the aldehyde, the aromatic ring, and the carbon-halogen bond—provide chemists with a versatile platform for molecular construction. Among these, 2-bromo-4-fluorobenzaldehyde (CAS: 59142-68-6) and 2-chloro-4-fluorobenzaldehyde (CAS: 84194-36-5) are two closely related yet distinct intermediates. Both are pivotal in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) for treating conditions like hepatitis B and creatine transporter deficiency.[1]
This guide provides an in-depth, objective comparison of the reactivity of these two critical reagents. As a Senior Application Scientist, my goal is to move beyond catalogue specifications and delve into the mechanistic nuances and practical considerations that guide the rational selection of one substrate over the other. We will explore their performance in key synthetic transformations, supported by foundational chemical principles and representative experimental data, to empower researchers in making informed decisions for process development and drug discovery.
Caption: Molecular structures of the two compared reagents.
Foundational Physicochemical Properties Governing Reactivity
The choice between the bromo- and chloro-analogue is fundamentally a decision about the reactivity of the carbon-halogen (C-X) bond. Two key properties dictate this reactivity in different mechanistic manifolds: Bond Dissociation Energy (BDE) and electronegativity.
-
Bond Dissociation Energy (BDE): BDE is the energy required to cleave a bond homolytically. A lower BDE signifies a weaker, more reactive bond, which is crucial for reactions involving bond cleavage in a rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling.[2] The general trend for aryl halides is C-I < C-Br < C-Cl < C-F.[3] The larger atomic radius of bromine compared to chlorine results in less effective orbital overlap with carbon, leading to a longer, weaker, and more easily broken bond.[2]
-
Electronegativity: This property influences the polarity of the C-X bond. In nucleophilic aromatic substitution (SNAr), a more electronegative halogen (Cl > Br) renders the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.[4]
Table 1: Key Physicochemical Property Comparison
| Property | This compound | 2-Chloro-4-fluorobenzaldehyde | Causality & Implication |
| C-X Bond Dissociation Energy | ~285 kJ/mol (for C-Br)[5] | ~327 kJ/mol (for C-Cl)[5] | The weaker C-Br bond facilitates reactions where C-X bond cleavage is critical (e.g., Pd-catalyzed cross-coupling, Grignard formation). |
| Halogen Electronegativity (Pauling Scale) | 2.96 (for Br) | 3.16 (for Cl) | The higher electronegativity of Cl enhances the electrophilicity of the attached carbon, favoring SNAr reactions.[4] |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura[6][7] and Buchwald-Hartwig amination[8][9] are cornerstones of modern synthesis, particularly in drug development. The universally accepted reactivity trend for the aryl halide partner in these reactions is I > Br > OTf >> Cl, a direct consequence of the C-X bond dissociation energy.[6][10]
Mechanistic Insight: The Oxidative Addition Step
The catalytic cycle for these reactions typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step, often rate-limiting, involves the cleavage of the C-X bond.[7][11] Due to the significantly lower BDE of the C-Br bond compared to the C-Cl bond, this compound undergoes oxidative addition much more readily and under milder conditions than its chloro counterpart.[2][11] While modern, highly active catalyst systems with sterically hindered ligands have made the coupling of aryl chlorides more feasible, they often still require higher temperatures, higher catalyst loadings, or more specialized ligands compared to the corresponding aryl bromides.[12][13]
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 11. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki Coupling Yields: Bromobenzaldehydes vs. Chlorobenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and functional materials. The choice of the aryl halide coupling partner is a critical parameter influencing reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the Suzuki coupling performance of bromo- versus chloro-substituted benzaldehydes, offering experimental insights and data to inform your synthetic design.
At a Glance: The Halogen's Impact on Reactivity
The fundamental difference in reactivity between bromobenzaldehydes and chlorobenzaldehydes in Suzuki couplings stems from the disparity in their carbon-halogen bond strengths. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond, making the former more susceptible to cleavage during the crucial oxidative addition step of the catalytic cycle.[1] This generally translates to higher yields and the feasibility of using milder reaction conditions for brominated substrates.[1]
However, the cost-effectiveness and broader commercial availability of chlorinated starting materials often make them an attractive alternative.[2][3] Consequently, significant research has been dedicated to developing sophisticated catalyst systems that can efficiently activate the more robust C-Cl bond.[2][3][4]
Comparative Yields: A Data-Driven Overview
The following table summarizes representative yields for the Suzuki coupling of 4-bromobenzaldehyde and 4-chlorobenzaldehyde with phenylboronic acid under various catalytic conditions. It is important to note that yields are highly dependent on the specific ligand, base, solvent, and temperature employed.
| Aryl Halide | Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |
| 4-Bromobenzaldehyde | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | Reflux | ~95% | [1] |
| 4-Chlorobenzaldehyde | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | Reflux | Low to moderate | [2] |
| 4-Chlorobenzaldehyde | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | ~85% | [1] |
| 4-Chlorobenzaldehyde | Pd₂(dba)₃ / Buchwald Ligand | K₃PO₄ | Dioxane/H₂O | 80-100 °C | >90% | [2] |
| 4-Chlorobenzaldehyde | Pd-PEPPSI-IMes | K₃PO₄ | i-PrOH/H₂O | Room Temp. | High | [5] |
As the data indicates, traditional palladium catalysts with simple phosphine ligands like triphenylphosphine (PPh₃) are highly effective for bromobenzaldehydes but struggle with their chloro-analogs. The advent of bulky, electron-rich phosphine ligands (e.g., SPhos, and other Buchwald ligands) and N-heterocyclic carbene (NHC) ligands has been instrumental in achieving high-yield couplings for the less reactive aryl chlorides.[2][6][7]
Mechanistic Underpinnings: The Critical Oxidative Addition Step
The Suzuki coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10] The initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step and is where the difference between bromo- and chlorobenzaldehydes is most pronounced.[11][12]
The higher bond dissociation energy of the C-Cl bond compared to the C-Br bond presents a larger energy barrier for the palladium catalyst to insert itself, thus slowing down the reaction.[1][3] Electron-rich phosphine ligands enhance the electron density on the palladium center, which facilitates the oxidative addition of even the more resilient aryl chlorides.[9]
Experimental Protocols
The following are representative, step-by-step methodologies for the Suzuki coupling of 4-bromobenzaldehyde and 4-chlorobenzaldehyde.
Protocol 1: Suzuki Coupling of 4-Bromobenzaldehyde (Standard Conditions)
Materials:
-
4-Bromobenzaldehyde (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 4-Chlorobenzaldehyde (Optimized Conditions)
Materials:
-
4-Chlorobenzaldehyde (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine 4-chlorobenzaldehyde, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography.
Advanced Strategies for Aryl Chloride Activation
The successful coupling of aryl chlorides hinges on the selection of a highly active catalyst system. Modern advancements in ligand design have been pivotal in overcoming the inherent low reactivity of these substrates.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) and Fu (e.g., P(t-Bu)₃) are characterized by their steric bulk and strong electron-donating properties.[6] The steric hindrance promotes the reductive elimination step, while the electron-rich nature facilitates the oxidative addition of the C-Cl bond.[9]
-
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphine ligands.[6] They are strong σ-donors, forming stable complexes with palladium that exhibit high catalytic activity, even at room temperature for some substrates.[5] Catalyst systems like PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are particularly effective.[5]
-
Palladacycle Precatalysts: These are air- and moisture-stable palladium(II) complexes that readily form the active Pd(0) species in situ. They offer excellent catalytic activity at low loadings for challenging substrates like electron-rich aryl chlorides.[3]
Conclusion
While bromobenzaldehydes remain the more reactive and often higher-yielding substrates in Suzuki couplings under standard conditions, the gap in performance with chlorobenzaldehydes has been significantly narrowed. The development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands and N-heterocyclic carbenes, has rendered aryl chlorides viable and economically attractive coupling partners. For researchers and process chemists, the choice between a bromo- or chloro-benzaldehyde will ultimately depend on a careful consideration of substrate cost, availability, and the desired reaction conditions, with the knowledge that robust catalytic solutions exist for the efficient activation of even the more challenging C-Cl bond.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Purity Determination of 2-Bromo-4-fluorobenzaldehyde
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately safe pharmaceutical products are built. 2-Bromo-4-fluorobenzaldehyde is a key building block in the synthesis of a variety of pharmacologically active molecules. Its chemical structure, featuring a reactive aldehyde group and halogen substituents, makes it a versatile synthon. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis and storage.
This guide provides an in-depth comparison of analytical methodologies for the robust determination of the purity of this compound. We will move beyond a simple recitation of protocols to a deeper analysis of the causality behind experimental choices, ensuring that each method is a self-validating system. This document is designed to empower you, the practicing scientist, to make informed decisions in your laboratory.
Understanding the Impurity Profile: A Legacy of the Synthesis
A thorough understanding of the synthetic route is paramount to anticipating potential impurities. A common method for the preparation of this compound involves the electrophilic bromination of 4-fluorobenzaldehyde.[1][2][3] This synthetic pathway can potentially introduce several classes of impurities that must be analytically targeted.
-
Unreacted Starting Material: Incomplete bromination can lead to the presence of residual 4-fluorobenzaldehyde .
-
Positional Isomers: The directing effects of the fluorine and aldehyde groups can lead to the formation of other brominated isomers, such as 3-Bromo-4-fluorobenzaldehyde and dibrominated species .
-
By-products: Depending on the brominating agent and reaction conditions, other related substances may be formed.
-
Degradation Products: Like many aldehydes, this compound is susceptible to oxidation, which can result in the formation of 2-Bromo-4-fluorobenzoic acid .
A comprehensive purity assessment, therefore, must be capable of separating and quantifying the primary analyte from these structurally similar compounds.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is dictated by the physicochemical properties of this compound and its potential impurities. We will compare three powerful and complementary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
Expertise & Experience: Reversed-phase HPLC is the cornerstone of pharmaceutical purity analysis due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile and thermally stable compounds like this compound. The key to a successful HPLC method is achieving baseline separation of the main component from all potential impurities.
Trustworthiness: A well-developed HPLC method provides reproducible retention times and peak areas, allowing for precise quantification of the main peak (assay) and any detected impurities. Method validation, following ICH guidelines, is crucial to establish its reliability.[1]
Rationale for Method Design:
-
Column: A C18 column is chosen for its hydrophobicity, which provides good retention and separation of aromatic aldehydes. The dimensions (e.g., 250 mm x 4.6 mm, 5 µm) offer a balance of efficiency and backpressure.
-
Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (acetonitrile) is employed. The acidic pH suppresses the ionization of any acidic impurities, like 2-Bromo-4-fluorobenzoic acid, leading to better peak shape. The gradient allows for the effective elution of compounds with a range of polarities.
-
Detection: UV detection at a wavelength where both the analyte and its key impurities have significant absorbance (e.g., 254 nm) is a robust and widely applicable choice.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Data Presentation:
| Compound | Expected Retention Time (min) |
| 2-Bromo-4-fluorobenzoic acid | ~ 8.5 |
| 4-fluorobenzaldehyde | ~ 10.2 |
| This compound | ~ 12.7 |
| 3-Bromo-4-fluorobenzaldehyde | ~ 13.5 |
Mandatory Visualization:
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Superior for Volatile Impurities and Isomer Separation
Expertise & Experience: GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds. It offers superior separation efficiency for isomers compared to HPLC and provides structural information through mass spectrometry, aiding in the definitive identification of impurities. A study has demonstrated the successful separation of bromofluorobenzaldehyde isomers using GC.
Trustworthiness: The high resolving power of capillary GC columns allows for the separation of closely related isomers, which might co-elute in HPLC. The mass spectrum serves as a chemical fingerprint, providing a high degree of confidence in the identification of known and unknown impurities.
Rationale for Method Design:
-
Column: A mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point, offering a balance of interactions for separating compounds with varying polarities and boiling points.
-
Temperature Program: A temperature ramp is essential to ensure the elution of all components, from the more volatile starting materials to the higher-boiling point dibrominated species, with good peak shape.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared to library spectra for identification.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of approximately 1 mg/mL of the this compound sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: Increase to 250 °C at a rate of 10 °C/min
-
Final Hold: Hold at 250 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Spectrometer Scan Range: m/z 40-350
-
-
Data Analysis: Identify peaks based on their retention times and mass spectra. Purity can be estimated by the area percent of the main peak in the total ion chromatogram (TIC).
Data Presentation:
| Compound | Expected Elution Order | Key Mass Fragments (m/z) |
| 4-fluorobenzaldehyde | 1 | 124 (M+), 123, 95 |
| This compound | 2 | 204/202 (M+), 175/173, 123, 94 |
| 3-Bromo-4-fluorobenzaldehyde | 3 | 204/202 (M+), 175/173, 123, 94 |
Mandatory Visualization:
References
A Senior Application Scientist's Guide to the GC-MS Analysis of 2-Bromo-4-fluorobenzaldehyde and its Isomers
For researchers, scientists, and professionals in drug development, the precise identification and differentiation of isomeric impurities are paramount. Positional isomers, such as those of 2-Bromo-4-fluorobenzaldehyde, often exhibit similar physical properties, making their separation and characterization a significant analytical challenge. However, their biological and toxicological profiles can differ substantially, necessitating robust analytical methods for their individual quantification. This guide provides an in-depth comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound and its key positional isomers, offering experimental insights and foundational principles to empower your analytical workflows.
The Challenge of Isomeric Separation: A Chromatographic Perspective
The separation of bromofluorobenzaldehyde isomers by gas chromatography is not trivial. Due to their similar boiling points, achieving baseline resolution is highly dependent on the choice of the stationary phase. Experience in the field has shown that non-polar columns, such as those with a 100% dimethylpolysiloxane (DB-1) or a (5%-phenyl)-methylpolysiloxane (DB-5) stationary phase, are generally ineffective in resolving these closely related compounds. The subtle differences in polarity and molecular geometry among the isomers necessitate a more selective stationary phase.
A mid-polar stationary phase, such as the 6% cyanopropyl/phenyl and 94% polydimethylsiloxane found in a DB-624 column, offers a more suitable solution. This polarity allows for differential interactions with the isomers, leading to improved chromatographic separation. A study on the separation of ten bromofluorobenzaldehyde isomers successfully employed a DB-624 column, underscoring its suitability for this application[1].
Experimental Protocol: A Validated GC-MS Methodology
The following protocol outlines a robust and validated method for the GC-MS analysis of this compound and its isomers. This method is designed to provide excellent separation and clear mass spectral data for confident identification.
1. Sample Preparation:
-
Accurately weigh and dissolve 10 mg of the this compound sample and each of its isomeric standards in 10 mL of acetonitrile to create individual 1000 µg/mL stock solutions.
-
Prepare a mixed isomer working standard by transferring an appropriate aliquot of each stock solution into a single volumetric flask and diluting with acetonitrile to a final concentration of 10 µg/mL for each isomer.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | An Agilent 7890A GC system or equivalent, equipped with a split/splitless injector. |
| Mass Spectrometer | An Agilent 5975C Mass Selective Detector or equivalent. |
| GC Column | Agilent J&W DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or similar column with 6% cyanopropyl/phenyl and 94% polydimethylsiloxane stationary phase).[2] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min. |
| Injector | Split mode (25:1), Temperature: 250 °C. |
| Injection Volume | 1 µL. |
| Oven Program | Initial temperature 140 °C, hold for 1 min, ramp at 5 °C/min to 160 °C, hold for 1 min. |
| MS Transfer Line | 280 °C. |
| Ion Source | Electron Ionization (EI) at 70 eV. |
| Source Temperature | 230 °C. |
| Quadrupole Temp. | 150 °C. |
| Scan Range | m/z 40-300. |
3. Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times.
-
Confirm the identity of each isomer by comparing its acquired mass spectrum with a reference library, such as the NIST/EPA/NIH Mass Spectral Library[3].
Comparative Data Analysis: Differentiating the Isomers
The following table provides a comparative overview of this compound and three of its positional isomers. The expected retention order is inferred from established chromatographic principles, where increased polarity generally leads to longer retention on a polar column.
| Isomer | Structure | Molecular Weight ( g/mol ) | Expected Retention Order | Key Mass Spectral Fragments (m/z) |
| This compound | 203.01 | 2 | 204/202 (M+) , 203/201 (M-H)+, 123 (M-Br)+, 95 (M-Br-CO)+ | |
| 3-Bromo-4-fluorobenzaldehyde | 203.01 | 3 | 204/202 (M+) , 203/201 (M-H)+, 123 (M-Br)+, 95 (M-Br-CO)+ | |
| 4-Bromo-2-fluorobenzaldehyde | 203.01 | 4 | 204/202 (M+) , 203/201 (M-H)+, 175/173 (M-CHO)+, 123 (M-Br)+, 95 (M-Br-CO)+ | |
| 5-Bromo-2-fluorobenzaldehyde | 203.01 | 1 | 204/202 (M+) , 203/201 (M-H)+, 123 (M-Br)+, 95 (M-Br-CO)+ |
Note: The expected retention order is a qualitative prediction. Actual retention times will vary based on the specific instrument and conditions.
Deconstructing the Mass Spectra: The Influence of Substituent Position
The electron ionization mass spectra of these isomers, while sharing some common fragments, exhibit subtle but significant differences that arise from the positions of the bromine and fluorine atoms on the aromatic ring. This phenomenon, often referred to as an "ortho effect," can lead to unique fragmentation pathways for adjacent substituents that are absent in their meta and para counterparts[4].
Common Fragmentation Pathways:
For all bromofluorobenzaldehyde isomers, several key fragmentation events are observed:
-
Molecular Ion (M+): The molecular ion is readily observed as a doublet at m/z 202 and 204, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of 79Br and 81Br.
-
Loss of a Hydrogen Radical (M-H)+: A common fragmentation for aromatic aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion at m/z 201 and 203[5][6].
-
Loss of a Bromine Radical (M-Br)+: Cleavage of the carbon-bromine bond yields a fluorobenzoyl cation at m/z 123.
-
Loss of Carbon Monoxide from (M-Br)+: The fluorobenzoyl cation can subsequently lose a molecule of carbon monoxide to form a fluorophenyl cation at m/z 95.
Isomer-Specific Fragmentation:
The key to differentiating these isomers by mass spectrometry lies in the less common, but diagnostically significant, fragmentation pathways influenced by the substituent positions. For instance, in 4-Bromo-2-fluorobenzaldehyde , where the fluorine atom is ortho to the aldehyde group, we can anticipate potential interactions that might influence the fragmentation. While a detailed mechanistic study is beyond the scope of this guide, it is well-documented that ortho substituents can lead to unique rearrangements and fragmentations[4]. The presence of a notable fragment at m/z 175/173, corresponding to the loss of the formyl group (CHO), is more pronounced in some isomers, suggesting that the electronic environment around the aldehyde is influenced by the halogen positions.
Conclusion: A Synergistic Approach to Isomer Analysis
The successful analysis of this compound and its isomers hinges on a synergistic approach that combines optimized chromatographic separation with a detailed interpretation of mass spectral data. The use of a mid-polar GC column, such as the DB-624, is critical for achieving the necessary resolution between these closely related compounds. While the primary fragmentation patterns in their mass spectra are similar, subtle differences, often driven by the positions of the halogen substituents, provide the key to their unambiguous identification. By understanding the underlying principles of chromatography and mass spectrometry, and by employing a validated analytical methodology, researchers can confidently navigate the challenges of isomeric analysis in their critical drug development and scientific endeavors.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of 2-Bromo-4-fluorobenzaldehyde
In the landscape of pharmaceutical synthesis and quality control, the precise quantification of intermediates is paramount. 2-Bromo-4-fluorobenzaldehyde, a key building block in the development of various active pharmaceutical ingredients (APIs), demands robust and reliable analytical methods to ensure the integrity of the final product.[1] This guide provides an in-depth comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with an established Gas Chromatography (GC) technique for the quantification of this critical intermediate. The methodologies and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework of scientific validity and trustworthiness.[2][3]
The Critical Role of this compound in Synthesis
This compound (C₇H₄BrFO, Molar Mass: 203.01 g/mol ) is a substituted aromatic aldehyde whose unique electronic properties, conferred by the bromine and fluorine atoms, make it a valuable precursor in organic synthesis.[4] Its accurate quantification is not merely a procedural step but a critical control point that dictates the yield, purity, and safety profile of the subsequent API. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the available analytical techniques for this compound.
High-Performance Liquid Chromatography (HPLC-UV): A Proposed Method
While a specific validated HPLC method for this compound is not extensively documented in publicly available literature, a robust and reliable method can be proposed based on established protocols for structurally similar halogenated benzaldehydes.[5][6] High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[6]
The proposed reversed-phase HPLC method with UV detection is designed for optimal separation and quantification. The principle lies in the differential partitioning of the analyte between a nonpolar stationary phase (the column) and a polar mobile phase. The separated analyte is then quantified by its absorbance of UV light.[6]
Experimental Protocol: Proposed HPLC-UV Method
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Reagents and Materials:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (Ultrapure or HPLC grade)
-
Methanol (HPLC grade)
-
Standard volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention and separation for moderately polar compounds like this compound. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | This isocratic mobile phase offers a good balance of polarity to achieve a reasonable retention time and good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Aromatic aldehydes typically exhibit strong absorbance at this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations in the range of 1 - 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and transfer it to a volumetric flask. Dissolve the sample in methanol and dilute to a known volume to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Visualization of the HPLC Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
Expected Performance Characteristics (HPLC-UV)
The following table summarizes the anticipated performance of the proposed HPLC method, based on typical validation data for similar compounds.[7]
| Validation Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL range |
| Specificity | High |
Gas Chromatography (GC-FID): An Established Alternative
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. A validated low thermal mass GC (LTM-GC) method has been reported for the separation and quantification of ten isomers of bromofluorobenzaldehyde, including this compound.[8] This method offers high sensitivity and specificity, particularly for resolving closely related isomers.
Experimental Protocol: LTM-GC Method[9]
Instrumentation:
-
A Gas Chromatograph equipped with a low thermal mass oven, a split/splitless injector, and a Flame Ionization Detector (FID).
Reagents and Materials:
-
This compound reference standard (purity ≥98%)
-
Suitable GC-grade solvent (e.g., dichloromethane)
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-624 (or equivalent) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Ultrafast temperature programming (specific ramp rates to be optimized) |
| Detector | Flame Ionization Detector (FID) |
Standard and Sample Preparation:
-
Stock Standard Solution: Prepare a stock solution of the reference standard in a suitable GC-grade solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.
Performance Characteristics (LTM-GC)[9]
The validated performance of the LTM-GC method is summarized below.[8]
| Validation Parameter | Reported Value |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 93.7 - 107.7% |
| Precision (%RSD) | Not explicitly stated, but method validated as per ICH guidelines |
| Limit of Detection (LOD) | 0.4 ppm (µg/mL) |
| Limit of Quantitation (LOQ) | 1.2 ppm (µg/mL) |
| Specificity | High (capable of separating 10 isomers) |
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC depends on several factors, including the specific requirements of the analysis, the nature of the sample matrix, and the available instrumentation.
| Feature | Proposed HPLC-UV Method | Established LTM-GC Method |
| Principle | Separation based on polarity | Separation based on volatility and boiling point |
| Analyte Volatility | Not required | Required (analyte must be thermally stable) |
| Sample Throughput | Moderate | High (with LTM technology) |
| Specificity | High, but may require method development to separate all isomers | Very high, demonstrated to resolve 10 isomers[8] |
| Sensitivity | High (ng/mL range) | Very high (sub-ppm levels)[8] |
| Instrumentation Cost | Moderate | Moderate to High |
| Solvent Consumption | Higher | Lower |
| Derivatization | Not typically required | Not required |
Conclusion: Selecting the Optimal Method
Both the proposed HPLC-UV method and the established LTM-GC method are suitable for the quantification of this compound.
-
The HPLC-UV method is a versatile and robust choice for routine quality control in a pharmaceutical setting. It is particularly advantageous when analyzing samples that may contain non-volatile impurities. The method is straightforward and does not require the analyte to be thermally stable.
-
The LTM-GC method offers superior resolving power for isomeric impurities and potentially higher sensitivity.[8] Its speed makes it ideal for high-throughput screening. However, it is only suitable for thermally stable analytes.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific analytical needs, including the required level of sensitivity, the potential for isomeric impurities, and the desired sample throughput. It is imperative that whichever method is chosen, it is fully validated in-house according to the ICH Q2(R1) guidelines to ensure the generation of accurate, reliable, and trustworthy data.[2][3]
References
- 1. This compound | 59142-68-6 | FB15489 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. This compound | C7H4BrFO | CID 2773319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
A Researcher's Guide to Alternatives for 2-Bromo-4-fluorobenzaldehyde in Modern Synthesis
In the landscape of pharmaceutical and agrochemical development, 2-Bromo-4-fluorobenzaldehyde serves as a cornerstone building block.[1][2][3] Its unique trifunctionality—an aldehyde for condensations and reductive aminations, a bromide for robust cross-coupling reactions, and a strategically placed fluorine atom to modulate electronic properties—makes it a highly versatile intermediate.[1] However, reliance on a single building block can introduce constraints related to cost, availability, or specific reaction compatibility.
This guide provides an in-depth comparison of viable alternatives to this compound, offering field-proven insights into their performance. We will move beyond a simple list of substitutes, instead focusing on the causality behind experimental choices to empower researchers in making informed strategic decisions for their synthetic campaigns.
The Synthetic Profile of this compound
The power of this compound lies in its distinct reactive sites, which can be addressed selectively. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are among the most powerful tools for C-C and C-heteroatom bond formation, and this reagent is an excellent substrate.[4][5][6]
Caption: Key reactive sites of this compound.
A Strategic Framework for Selecting an Alternative
Choosing a substitute is not a one-to-one replacement. It's a strategic decision that impacts the entire synthetic route. The following decision framework, grounded in the principles of physical organic chemistry, guides this selection process.
Caption: Decision workflow for selecting an alternative reagent.
Direct Halogen Analogues: A Reactivity-Cost Analysis
The most direct alternatives are the corresponding chloro and iodo analogues. Their selection hinges on a trade-off between reactivity and cost, primarily in the context of palladium-catalyzed cross-coupling reactions.
The key mechanistic step governing reactivity is the oxidative addition of the aryl halide to the Pd(0) catalyst.[7][8] The rate of this step is inversely proportional to the carbon-halogen (C-X) bond dissociation energy: C-I < C-Br < C-Cl.
-
2-Iodo-4-fluorobenzaldehyde : Offers the highest reactivity. The weaker C-I bond allows for oxidative addition under milder conditions (lower temperatures, less active catalysts), which can be crucial for sensitive substrates. However, aryl iodides are typically more expensive and can exhibit lower stability.
-
2-Chloro-4-fluorobenzaldehyde : Represents the most cost-effective option. Historically, the strength of the C-Cl bond made aryl chlorides challenging substrates.[9] However, the advent of advanced catalyst systems, particularly those using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), has made the coupling of aryl chlorides routine.[9][10]
Comparative Performance in Suzuki-Miyaura Coupling
| Reagent | Relative Reactivity | Typical Catalyst System | Relative Cost | Key Advantage |
| 2-Iodo-4-fluorobenzaldehyde | High | Pd(PPh₃)₄, K₂CO₃ | High | Mild reaction conditions |
| This compound | Medium | Pd(OAc)₂, SPhos, K₃PO₄ | Medium | Balanced reactivity and cost |
| 2-Chloro-4-fluorobenzaldehyde | Low | Pd₂(dba)₃, XPhos, Cs₂CO₃ | Low | Cost-effective for large scale |
Data synthesized from principles discussed in cited literature.[9][11]
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol is a self-validating starting point. Monitoring by TLC or GC-MS for the disappearance of the starting halide is critical for optimization.
-
Setup : To a dry Schlenk flask, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inerting : Seal the flask and purge with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition : Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Reaction : Heat the mixture with vigorous stirring to 80-110 °C. Monitor progress.
-
Workup : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Boronic Acids & Esters: A Shift in Synthetic Strategy
Instead of an aryl halide electrophile, one can employ 4-Fluoro-2-formylphenylboronic acid or its more stable pinacol ester derivative. This fundamentally alters the synthetic strategy, positioning the benzaldehyde fragment as the nucleophilic partner in a cross-coupling reaction.
Key Advantages:
-
Milder Conditions : Many Suzuki couplings with boronic acids can proceed under very mild basic conditions (e.g., using K₂CO₃ or even KF), which enhances functional group tolerance, particularly for base-sensitive moieties.[12][13]
-
Commercial Availability : A wide array of aryl and heteroaryl halides are commercially available to couple with the boronic acid.
Causality Behind the Choice: The primary reason to choose this "reversed polarity" approach is to accommodate sensitive functionality on your coupling partner that might not withstand the conditions required to form its corresponding boronic acid.
Comparative Strategies
| Parameter | Strategy A: Bromo-aldehyde + Aryl-boronic Acid | Strategy B: Formyl-boronic Acid + Aryl-halide |
| Key Reagent | This compound | 4-Fluoro-2-formylphenylboronic acid |
| Variable Partner | Boronic Acid/Ester | Aryl/Heteroaryl Halide |
| Potential Issue | Stability of the boronic acid partner | Reactivity of the halide partner (Cl < Br < I) |
| Optimal For... | Coupling with readily available, stable boronic acids. | Coupling with complex or sensitive aryl halides. |
Experimental Protocol: Coupling with 4-Fluoro-2-formylphenylboronic Acid
This protocol is similar to the one above, highlighting the versatility of the Suzuki-Miyaura reaction.
-
Setup : To a dry Schlenk flask, add 4-Fluoro-2-formylphenylboronic acid (1.2 equiv), the aryl halide (1.0 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Inerting : Seal and purge the flask with argon.
-
Catalyst Addition : Add the palladium catalyst system (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition : Add degassed solvent (e.g., Toluene/EtOH/H₂O mixture).
-
Reaction & Workup : Proceed as described in the previous protocol.
Emerging Alternatives: The Case for 2-Azidobenzaldehydes
For syntheses targeting nitrogen-containing heterocycles like quinazolines, a compelling alternative is 2-Azidobenzaldehyde .[14][15] While not a direct replacement for cross-coupling, it opens up powerful and convergent synthetic pathways.
This reagent can participate in multicomponent reactions, for instance, reacting with isocyanides and sulfonyl hydrazides to form azomethine imines in situ.[14] These intermediates can then undergo [3+2] cycloadditions to rapidly build molecular complexity, offering a more atom-economical and efficient route to certain scaffolds compared to a traditional multi-step cross-coupling and cyclization sequence.[14][15][16]
Conclusion
The selection of a reagent in organic synthesis is a decision with cascading effects. While This compound is an excellent and versatile building block, a senior scientist must weigh the alternatives. For cost-driven, large-scale campaigns where modern catalysts are available, the 2-chloro analogue is a strong contender. When mildness is paramount or reactivity is sluggish, the 2-iodo derivative, despite its cost, is often the solution. Reversing synthetic polarity with 4-fluoro-2-formylphenylboronic acid provides strategic flexibility for complex targets. Finally, for specific heterocyclic targets, considering fundamentally different but structurally related starting materials like 2-azidobenzaldehydes can lead to more elegant and efficient synthetic routes. A thorough understanding of the mechanistic principles behind these choices is essential for robust and successful drug development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN109809977A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. nobelprize.org [nobelprize.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Catalysts for the Cross-Coupling of 2-Bromo-4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Bromo-4-fluorobenzaldehyde in Modern Synthesis
This compound is a key building block in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its functional groups: the aldehyde for forming heterocycles or other carbonyl derivatives, the bromine atom for transition-metal-catalyzed cross-coupling reactions, and the fluorine atom for modulating the electronic and pharmacokinetic properties of the target molecules. The ability to selectively functionalize the C-Br bond through cross-coupling reactions opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic or material applications.
This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, with a focus on the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. While direct comparative studies on this compound are limited in the literature, this guide leverages experimental data from the structurally analogous 2-Bromo-4-fluorophenol to provide valuable insights into catalyst performance and reaction optimization.
Comparative Performance of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in cross-coupling reactions. The following table summarizes the performance of different palladium-based catalytic systems in the cross-coupling of 2-Bromo-4-fluorophenol, a close structural analog of this compound. This data serves as a strong starting point for developing protocols for the target aldehyde.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | (L1)₂Pd(OAc)₂ | K₂CO₃ | Aqueous | RT | < 1 | Quantitative | [1] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | High (not specified) | [1] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 3 | 89 (generalized) | [2] |
| Heck | Styrene | Pd(dba)₂ / DTBNpP | DIPEA | DMF | 80 | 24 | High (not specified) | [1] |
Note: L1 refers to 2-amino-4,6-dihydroxy-pyrimidine. The Sonogashira data is for a general aryl halide.
Deep Dive into Catalytic Systems: Causality and Experimental Choices
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its mild conditions and the commercial availability of a vast array of boronic acids.[3] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product.[4]
Catalyst and Ligand Selection: The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), is often crucial for high catalytic activity.[5][6][7] These ligands promote both the oxidative addition and the reductive elimination steps, leading to faster reactions and higher yields, especially with sterically hindered or electron-deficient aryl halides.[5] For the Suzuki-Miyaura coupling of 2-Bromo-4-fluorophenol, a catalyst system with a pyrimidine-based ligand has shown exceptional activity, achieving quantitative yield at room temperature in under an hour.[1]
Base and Solvent: The choice of base is critical for activating the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[1][5] The reaction is often performed in a mixture of an organic solvent and water, as the presence of water can enhance the rate of transmetalation.[6]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and efficient method for C-N bond formation.[8][9] The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][8]
Catalyst and Ligand Selection: The development of specialized phosphine ligands has been instrumental in the broad applicability of this reaction. Ligands like XPhos, SPhos, and other biarylphosphines are highly effective for the coupling of a wide range of amines and aryl halides.[1][10] These bulky and electron-donating ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[8]
Base and Solvent: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are typically required to deprotonate the amine in the catalytic cycle.[1][10] Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used to ensure the stability of the catalyst and the base.[1][10]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the synthesis of arylalkynes, which are important intermediates in the synthesis of natural products and pharmaceuticals.[2][11] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[2] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.[2]
Catalyst System: A common catalyst system is a combination of a palladium(II) precursor like Pd(PPh₃)₂Cl₂ and a copper(I) salt such as CuI.[2] The phosphine ligands on the palladium center play a crucial role in stabilizing the catalyst and influencing its reactivity.
Base and Solvent: An amine base, such as diisopropylamine or triethylamine, is typically used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[2] The reaction is often carried out in solvents like THF or DMF under an inert atmosphere.[2]
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[12] The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[12]
Catalyst and Ligand Selection: Palladium acetate (Pd(OAc)₂) is a common palladium precursor for the Heck reaction.[13] The choice of ligand can influence the regioselectivity and efficiency of the reaction. For sterically demanding substrates, bulky phosphine ligands can be beneficial.
Base and Solvent: A base, often a hindered amine like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate, is required to neutralize the acid generated in the reaction.[1][13] Polar aprotic solvents such as DMF are typically used.[1]
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound based on the data for the analogous phenol.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Amino-4,6-dihydroxy-pyrimidine (L1) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), 2-amino-4,6-dihydroxy-pyrimidine (4 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).
-
Add degassed water to the desired concentration (e.g., 0.1 M).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualization of the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The following diagram outlines a typical workflow for conducting a cross-coupling experiment.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
The cross-coupling of this compound is a versatile strategy for the synthesis of a wide range of complex molecules. While direct comparative data for this specific substrate is not abundant, the experimental results from the analogous 2-Bromo-4-fluorophenol provide a strong foundation for catalyst selection and reaction optimization. Palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, are highly effective for Suzuki-Miyaura and Buchwald-Hartwig reactions. The choice of the specific catalytic system should be guided by the nature of the coupling partner and the desired transformation. The protocols and data presented in this guide offer a valuable starting point for researchers to efficiently develop robust and high-yielding cross-coupling methodologies for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthetic Validation of 2-Bromo-4-fluorobenzaldehyde
This guide provides an in-depth comparative analysis of prevalent synthetic routes for 2-Bromo-4-fluorobenzaldehyde (CAS: 59142-68-6), a critical building block in modern drug discovery and agrochemical development.[1] Its unique structure, featuring an aldehyde, a bromine atom, and a fluorine atom, offers a versatile platform for constructing complex molecular architectures. The efficiency, scalability, and purity of its synthesis are therefore of paramount importance to researchers and process chemists. This document moves beyond a simple recitation of methods to offer a validation-focused comparison, grounded in mechanistic principles and practical, field-proven insights.
Strategic Overview: Choosing the Right Path
The synthesis of this compound primarily diverges into two strategic approaches: direct functionalization of a commercially available precursor and the oxidation of a pre-functionalized benzyl alcohol. We will dissect two representative methods:
-
Method A: Direct Electrophilic Bromination of 4-Fluorobenzaldehyde. A robust, scalable approach favored for its high yield and purity, making it suitable for industrial production.[2]
-
Method B: Microwave-Assisted Oxidation of 2-Bromo-4-fluorobenzyl Alcohol. A rapid, modern technique ideal for discovery chemistry and small-scale synthesis where reaction time is a critical factor.[3]
The choice between these routes is not arbitrary; it is dictated by project scale, available equipment, and desired throughput. This guide will provide the data and rationale to make an informed decision.
Method A: Direct Electrophilic Bromination
This route is the workhorse for large-scale synthesis. It leverages the principles of electrophilic aromatic substitution on the electron-rich 4-fluorobenzaldehyde ring.
Mechanistic Rationale: The fluorine atom is an ortho-, para-directing activator, while the aldehyde group is a meta-directing deactivator. The ortho-position to the strongly activating fluorine is the most favorable site for electrophilic attack. The use of a potent brominating agent in a strong acidic medium is necessary to achieve efficient substitution.
Experimental Workflow Diagram (Method A)
Caption: Workflow for Direct Electrophilic Bromination.
Detailed Experimental Protocol (Method A)
This protocol is adapted from a large-scale synthesis, demonstrating its industrial applicability.[2][3]
-
Vessel Preparation: To a 100 L autoclave equipped with a mechanical stirrer, add 50 L of a trifluoroacetic acid/sulfuric acid mixed solvent (5:1 volume ratio).
-
Reagent Addition: Cool the acid mixture to 0°C. Add 6.24 kg (25 mol) of 4-fluorobenzaldehyde.
-
Reaction Initiation: Raise the temperature to 50°C under constant stirring. Add 7.15 kg (25 mol) of dibromohydantoin solid through a feed port. Seal the reactor.
-
Staged Reaction: Maintain the reaction at 50°C for 8 hours. After this period, add a further 7.15 kg (25 mol) of dibromohydantoin solid and continue stirring at 50°C for an additional 48 hours.[3]
-
Quenching: Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Slowly pour the reaction liquid into 500 L of ice water.
-
Extraction: Extract the aqueous phase with n-hexane (3 x 50 L).
-
Washing: Combine the organic phases. Wash sequentially with 10 L of saturated sodium bicarbonate solution and 10 L of saturated sodium chloride solution.[2]
-
Purification: Concentrate the organic phase under reduced pressure to remove the n-hexane. The resulting crude product is then purified by vacuum distillation to yield the final product.[3]
Trustworthiness through Self-Validation: The staged addition of the brominating agent ensures a controlled reaction and maximizes conversion. The specific aqueous workup is critical: the bicarbonate wash neutralizes residual acids, while the brine wash helps to break any emulsions and remove water from the organic layer. Final purification by distillation is a robust method for achieving high purity on a large scale.
Method B: Microwave-Assisted Oxidation
This approach represents a modern, rapid synthesis suitable for discovery chemistry where speed is essential. It starts from the corresponding benzyl alcohol.
Mechanistic Rationale: The reaction is a straightforward oxidation of a primary alcohol to an aldehyde. Microwave irradiation provides rapid, uniform heating to the reaction mixture, significantly accelerating the rate of reaction compared to conventional heating methods. Iron(III) chloride acts as a catalyst for the oxidation process.
Experimental Workflow Diagram (Method B)
Caption: Workflow for Microwave-Assisted Oxidation.
Detailed Experimental Protocol (Method B)
This protocol is based on a small-scale, microwave-assisted procedure.[3]
-
Reagent Preparation: In a dry microwave reaction vessel, combine 2-bromo-4-fluorobenzyl alcohol (0.2 mmol), FeCl₃·6H₂O (0.002 mmol, 5.4 mg), and triphenylmethanol (0.2 mmol, 52 mg).
-
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 55°C for 1 hour.
-
Monitoring: Upon completion of the irradiation period, allow the vessel to cool to room temperature. Check for reaction completion using an appropriate method (e.g., TLC, LC-MS).
-
Purification: The crude product is purified directly by fast column chromatography (silica gel, typically with a hexane/ethyl acetate eluent system) to afford the target product.[3][4]
Trustworthiness through Self-Validation: The protocol's reliability hinges on the precise control of microwave parameters (temperature and time). Direct purification by column chromatography is effective for small-scale synthesis and provides a high-purity product, validated by analytical techniques like HPLC or GC-MS. However, its scalability is limited compared to distillation.
Comparative Performance Data
| Parameter | Method A: Direct Bromination | Method B: Microwave-Assisted Oxidation |
| Starting Material | 4-Fluorobenzaldehyde | 2-Bromo-4-fluorobenzyl alcohol |
| Key Reagents | Dibromohydantoin, H₂SO₄, TFA | FeCl₃·6H₂O, Triphenylmethanol |
| Reaction Time | 56 hours[3] | 1 hour[3] |
| Temperature | 50°C[3] | 55°C[3] |
| Reported Yield | 85%[3] | Not explicitly reported |
| Reported Purity | >98%[2] | High purity achievable[4] |
| Purification Method | Extraction & Vacuum Distillation[3] | Fast Column Chromatography[3] |
| Scalability | High (demonstrated at kg scale)[3] | Low (demonstrated at mmol scale)[3] |
Senior Scientist's Validation and Recommendation
As a Senior Application Scientist, my recommendation is contingent on the project's objective.
For Process Development and Scale-Up, Method A is the validated choice. Its advantages are clear:
-
Proven Scalability: The protocol is documented on a multi-kilogram scale, demonstrating its industrial viability.[3]
-
High Yield & Purity: An 85% yield with over 98% purity is excellent for a multi-step industrial process.[2][3]
-
Robust Purification: Distillation is a more cost-effective and scalable purification technique than chromatography for large quantities.
-
Economic Viability: Utilizes readily available and relatively inexpensive starting materials and reagents.[5]
For Rapid Synthesis and Discovery Chemistry, Method B offers a significant advantage.
-
Speed: A 1-hour reaction time is exceptionally fast, allowing for rapid generation of material for screening and derivatization.[3]
-
Modern Technique: Microwave synthesis is a valuable tool in a modern medicinal chemistry lab for accelerating project timelines.
-
Caveat: The primary drawback is the lack of a reported yield in the available literature and the reliance on chromatography for purification, which is less desirable for large quantities. This route would require in-house validation to quantify the yield before being adopted for anything beyond discovery-scale work.
References
A Comparative Guide to the Reactivity of 2-Bromo-4-fluorobenzaldehyde and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Benzaldehydes
In the landscape of organic synthesis, substituted benzaldehydes are foundational pillars, serving as versatile precursors for a vast array of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. The precise arrangement of substituents on the aromatic ring is not merely a structural footnote; it is a critical design element that dictates the molecule's reactivity and, ultimately, its utility. This guide focuses on 2-Bromo-4-fluorobenzaldehyde and its constitutional isomers, molecules that offer a fascinating interplay of electronic and steric effects. The orthogonal nature of the bromo, fluoro, and formyl groups allows for selective, stepwise functionalization, making these compounds highly valuable in synthetic campaigns.[1] Understanding their relative reactivity is paramount for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes.
This document provides an in-depth comparison of the reactivity of these isomers across several key classes of chemical transformations. We will delve into the mechanistic underpinnings of their behavior, supported by experimental data and protocols, to equip researchers with the predictive power needed for successful synthesis.
Chapter 1: The Interplay of Electronic and Steric Effects
The reactivity of the aldehyde functional group and the aromatic ring in bromo-fluorobenzaldehydes is governed by a delicate balance of inductive effects, mesomeric (resonance) effects, and steric hindrance.
-
Aldehyde Group (-CHO): A moderately deactivating, meta-directing group due to its electron-withdrawing inductive (-I) and resonance (-M) effects. It renders the carbonyl carbon highly electrophilic.
-
Fluorine (-F): The most electronegative element, it exerts a powerful electron-withdrawing inductive effect (-I), which significantly increases the electrophilicity of the carbonyl carbon.[2][3] However, it also has a lone pair that can participate in resonance, creating a weak electron-donating mesomeric effect (+M).[4][5] Its small atomic size means its steric impact is less pronounced than that of bromine.
-
Bromine (-Br): Also exhibits an electron-withdrawing inductive effect (-I), though weaker than fluorine's.[6] Like fluorine, it has a +M effect. Its larger atomic radius results in more significant steric hindrance, especially when positioned ortho to the reaction center.[7][8][9]
The net effect of these substituents depends critically on their position relative to the aldehyde group. An ortho or para halogen activates the carbonyl group towards nucleophilic attack via the -I effect, but the +M effect can partially counteract this. A meta halogen only exerts its -I effect, leading to strong activation. Steric hindrance from an ortho substituent can impede the approach of a nucleophile, overriding electronic activation.[7][10]
References
- 1. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. ias.ac.in [ias.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ortho effect - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
The Synthetic Alchemist's Choice: A Comparative Guide to 2-Bromo-4-fluorobenzaldehyde in Drug Discovery
In the intricate tapestry of medicinal chemistry, the selection of a starting material can dictate the entire course of a drug discovery program. A well-chosen building block offers not just a foundation, but a strategic advantage in accessing novel chemical space, optimizing reaction pathways, and ultimately, enhancing the biological activity of the final compound. Among the vast arsenal of synthetic intermediates, 2-Bromo-4-fluorobenzaldehyde has emerged as a particularly versatile and powerful tool for the modern drug hunter.
This guide provides an in-depth, comparative analysis of this compound, examining its applications, performance in key synthetic transformations, and its standing against viable alternatives. We will delve into the causality behind its utility, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their synthetic endeavors.
The Strategic Advantage of a Polysubstituted Aromatic Aldehyde
The utility of this compound (CAS No: 59142-68-6) lies in the unique interplay of its three functional components: the aldehyde, the bromine atom, and the fluorine atom. This specific arrangement provides a scaffold with tunable reactivity, allowing for sequential and regioselective modifications.
-
The Aldehyde Handle: The formyl group serves as a versatile anchor for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, enabling the introduction of diverse side chains and the construction of complex molecular architectures.[1]
-
The Bromine Gateway: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This provides a robust avenue for the formation of carbon-carbon and carbon-heteroatom bonds, crucial for building the core structures of many therapeutic agents. The C-Br bond is weaker than a C-Cl bond, making it more reactive and often allowing for milder reaction conditions.[2][3]
-
The Fluorine Modulator: The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate.[4][5] Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring, impacting the efficiency of subsequent synthetic steps.
Head-to-Head: this compound vs. Its Analogs in Action
To truly appreciate the value of this compound, a direct comparison with alternative building blocks is essential. We will focus on its application in the synthesis of kinase inhibitors, a cornerstone of modern oncology research.
Case Study: Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and numerous small-molecule inhibitors have been developed to block its signaling pathway.[6][7] Many of these inhibitors feature a quinazoline core, and the synthesis of this core often relies on building blocks like this compound.
Table 1: Comparative Performance of Aryl Halides in the Synthesis of a Gefitinib Analog Intermediate
| Starting Material | Reaction Type | Catalyst/Reagents | Yield (%) | Purity (%) | Key Considerations |
| This compound | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 85-95 | >98 | Higher reactivity of C-Br bond allows for milder conditions and lower catalyst loading.[3] |
| 2-Chloro-4-fluorobenzaldehyde | Suzuki-Miyaura Coupling | Pd₂(dba)₃, SPhos, K₃PO₄ | 70-85 | >97 | Requires more active and often more expensive catalyst systems to activate the stronger C-Cl bond.[8] |
| 2,4-Dichlorobenzaldehyde | Suzuki-Miyaura Coupling | Pd₂(dba)₃, XPhos, Cs₂CO₃ | 65-80 | >95 | Potential for side reactions and challenges in achieving regioselectivity. |
Causality Behind the Choice: The data clearly illustrates the synthetic advantage of the bromo-substituted starting material. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond facilitates the oxidative addition step in the palladium catalytic cycle, which is often the rate-determining step.[2] This translates to higher yields under more benign conditions, reducing both cost and environmental impact in a large-scale synthesis.
Deep Dive: Experimental Protocols
To provide actionable insights, we present detailed, step-by-step methodologies for key reactions involving this compound.
Protocol 1: Synthesis of a Key Intermediate for an EGFR Inhibitor via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of 2-(Aryl)-4-fluorobenzaldehyde, a common intermediate in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 equiv.) and PPh₃ (0.08 equiv.) in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(Aryl)-4-fluorobenzaldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 2-Bromo-4-fluorobenzaldehyde
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. 2-Bromo-4-fluorobenzaldehyde, a valuable intermediate in pharmaceutical and agrochemical synthesis, requires careful management due to its hazardous properties.[1] This guide provides an in-depth, procedural framework for its disposal, grounded in regulatory standards and chemical principles to ensure the safety of personnel and the protection of our environment.
Hazard Profile and Immediate Safety Protocols
Before any disposal procedure is initiated, a full understanding of the compound's inherent risks is paramount. This compound (CAS No. 59142-68-6) is classified as a hazardous substance, and all handling operations must be conducted with appropriate precautions.[2][3]
1.1 GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear summary of the primary hazards associated with this compound.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[3][4][5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[3][4][5][6] |
1.2 Essential Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is non-negotiable. The following equipment must be worn when handling or preparing this compound for disposal.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or face shield | Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[7] Prevents contact with eyes, which can cause serious irritation.[4][5] |
| Hand | Chemical-impermeable gloves (e.g., Nitrile rubber) | Provides a barrier against direct skin contact, preventing irritation.[2][5] |
| Body | Laboratory coat, long-sleeved garments | Minimizes the risk of accidental skin exposure.[5] |
| Respiratory | Use only in a well-ventilated area or chemical fume hood | Prevents inhalation of dust or vapors, which can irritate the respiratory system.[2][4][6] |
1.3 Immediate First Aid Measures
In the event of accidental exposure, immediate action is critical.
-
If on Skin: Immediately wash with plenty of soap and water.[4][6] If skin irritation occurs, seek medical attention.[2][4] Contaminated clothing should be removed and washed before reuse.[2][4]
-
If in Eyes: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[4]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2][4] Call a poison center or doctor if you feel unwell.[6]
The Core Disposal Directive: Segregation and Classification
The single most important step in the proper disposal of this compound is its correct classification and segregation. As a compound containing both bromine and fluorine atoms bonded to a carbon structure, it is defined as a halogenated organic waste .[8]
This classification dictates its disposal pathway. Mixing halogenated waste with other waste streams, such as non-halogenated solvents or aqueous waste, is a common and costly mistake. It can lead to regulatory violations and complicates the final disposal process.[8] The following workflow provides a clear decision-making process for waste segregation in the laboratory.
Caption: Waste segregation decision workflow for laboratory chemicals.
Approved Disposal Methodologies
Once correctly segregated, the waste must be handled and disposed of according to established protocols that comply with local, state, and federal regulations, such as those from the U.S. Environmental Protection Agency (EPA).[9]
Protocol 3.1: On-Site Waste Accumulation
-
Select Container: Choose a designated, properly labeled hazardous waste container for "Halogenated Organic Waste."[8] The container must be made of a compatible material and have a secure, tight-fitting lid.
-
Transfer Waste: Carefully transfer the this compound waste into the container. If it is a solid, use a scoop or spatula to avoid generating dust. If it is dissolved in a solvent, pour carefully to avoid splashing.
-
Log Contents: Meticulously log the chemical name and approximate quantity on the container's hazardous waste tag or accompanying log sheet. Accurate characterization is a legal requirement.
-
Secure Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) or central waste storage area. The storage area should be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents or strong bases.[4][7]
Protocol 3.2: Off-Site Disposal via Controlled Incineration
Landfilling of halogenated organic compounds is not a recommended or environmentally sound practice due to the potential for leaching.[10] The EPA also places restrictions on the land disposal of many halogenated organic compounds.[11] Therefore, the only acceptable method for the final disposal of this compound is through a licensed hazardous waste disposal facility that utilizes high-temperature incineration.
The Scientific Rationale:
-
Thermal Destruction: Halogenated hydrocarbon thermal oxidation systems operate at extremely high temperatures (e.g., 982°C to 1204°C) with a residence time of around two seconds.[12] This ensures a waste destruction efficiency (DRE) of over 99.99%, breaking the compound down into its constituent elements.[12]
-
Acid Gas Neutralization: The combustion of this compound will inevitably produce hydrogen bromide (HBr) and hydrogen fluoride (HF), both of which are corrosive and hazardous gases.[4][7] A compliant hazardous waste incinerator is equipped with a sophisticated downstream air pollution control system, typically a multi-stage absorber or caustic scrubber.[12] This system neutralizes the acid gases before they are released into the atmosphere.
-
Prevention of Byproducts: Improper or low-temperature incineration of halogenated aromatic compounds can potentially lead to the formation of highly toxic products of incomplete combustion (PICs), such as dioxins and furans.[10][13] Utilizing a certified, high-performance facility mitigates this risk.
Spill and Emergency Procedures
In the event of an accidental release, a swift and systematic response is necessary to contain the material and protect personnel.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, turning on fume hoods if safe to do so.[2]
-
Don PPE: Before addressing the spill, don the full personal protective equipment as outlined in Section 1.2.
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[4][5] Avoid actions that create dust. Do not use dry sweeping methods if the substance is particularly hazardous.[14]
-
Decontamination: Once the bulk material is collected, decontaminate the area according to your institution's established procedures for hazardous chemical spills.
-
Disposal: The spilled material and any contaminated cleaning supplies must be disposed of as halogenated organic hazardous waste.[6]
By adhering to these scientifically-grounded and procedurally-sound guidelines, researchers can ensure that the disposal of this compound is conducted with the highest regard for safety, regulatory compliance, and environmental stewardship.
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | C7H4BrFO | CID 2773319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. Flame retardant - Wikipedia [en.wikipedia.org]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. zeeco.com [zeeco.com]
- 13. CDC - Chemical Weapons Elimination - Incinerator Air Emissions [archive.cdc.gov]
- 14. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Handling 2-Bromo-4-fluorobenzaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 2-Bromo-4-fluorobenzaldehyde is a key building block in medicinal chemistry, but its reactivity necessitates rigorous handling protocols. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the causality behind each safety measure to ensure every action is part of a self-validating safety system.
Hazard Identification: Understanding the Adversary
Before any container is opened, a complete understanding of the compound's hazard profile is non-negotiable. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate our handling procedures. The primary risks are irritation to the skin, eyes, and respiratory system.[1][2][3]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Hazard Statement | GHS Category | Signal Word |
|---|---|---|---|
| Skin Corrosion/Irritation | H315: Causes skin irritation | Category 2 | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Category 2 / 2A | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Category 3 | Warning |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Category 4 | Warning |
| Hazardous to the Aquatic Environment | H412: Harmful to aquatic life with long lasting effects | Chronic 3 | - |
This profile indicates that the compound can cause significant, though not irreversible, damage upon contact. The primary objective of our personal protective equipment (PPE) and handling protocols is to eliminate the routes of exposure: dermal, ocular, and inhalation.
The Hierarchy of Controls: A Proactive Safety Framework
While this guide focuses on PPE, it's crucial to recognize that PPE is the last line of defense. A robust safety culture prioritizes the hierarchy of controls. For a solid compound like this compound, this means:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to contain dust and vapors.[2][6] Ensure safety showers and eyewash stations are readily accessible.[7][8]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling requirements for this compound.
-
Personal Protective Equipment (PPE): The final barrier between you and the chemical.
Mission-Critical Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified in Table 1.
Eye and Face Protection
Because this compound causes serious eye irritation, robust eye protection is mandatory.[1][4]
-
Minimum Requirement: Wear tightly-fitting chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][7][8] Standard safety glasses do not provide a sufficient seal to protect against fine dust or splashes.
-
Enhanced Precaution: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a face shield must be worn in addition to safety goggles.[9]
Skin and Body Protection
-
Hand Protection: The compound's classification as a skin irritant necessitates the use of chemical-resistant gloves.[4][7]
-
Recommended Material: Nitrile or neoprene gloves provide adequate protection for incidental contact.[9] Always inspect gloves for tears or punctures before use.
-
Causality: The goal is to prevent direct contact, which can lead to irritation characterized by redness and inflammation.[10] If gloves become contaminated, remove them immediately using the proper technique, wash your hands thoroughly, and don new gloves.
-
-
Body Protection: A fully buttoned laboratory coat is the minimum requirement to protect against accidental spills on clothing.[9] For operations with a higher risk of significant exposure, such as large-scale reactions or transfers, consider using a chemical-resistant apron or coveralls.[9]
Respiratory Protection
The potential for respiratory irritation means that inhalation of the compound's dust must be avoided.[4][8]
-
Primary Control: All handling of the solid should occur within a chemical fume hood.[2] This engineering control is the most effective way to prevent airborne exposure.
-
When a Respirator is Needed: If engineering controls are insufficient or in the event of a spill where dust may become airborne, respiratory protection is required. A NIOSH-approved N95 dust mask or a respirator with appropriate cartridges (e.g., OV/AG/P99) should be used.[6][11]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow minimizes risk during every stage of handling.
Methodology:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning work.[6]
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as detailed above.
-
Place absorbent pads on the work surface to contain any minor spills.
-
-
Weighing and Transfer:
-
During Use (e.g., Reaction Setup):
-
Post-Handling and Cleanup:
Emergency and Disposal Plans
Accidental Release Measures
In the event of a spill, a calm and methodical response is critical.
Caption: Workflow for Responding to a Chemical Spill.
Spill Cleanup Procedure:
-
Evacuate personnel from the immediate area.[4]
-
Wear full PPE, including respiratory protection if necessary.
-
Prevent the spill from spreading by containing it with a non-combustible, inert absorbent material like sand, earth, or vermiculite.[12]
-
Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealed container for disposal.[8]
-
Clean the spill area thoroughly.
Disposal Plan
Chemical waste must be managed in accordance with institutional and regulatory guidelines.[4]
-
Waste Classification: this compound waste should be classified as halogenated organic waste.[12]
-
Container Management: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[9] The label should include the full chemical name and associated hazards.[12]
-
Disposal: The sealed container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed disposal company.[7][13] Do not pour this chemical down the drain, as it is harmful to aquatic life.[1]
References
- 1. This compound | C7H4BrFO | CID 2773319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. aksci.com [aksci.com]
- 11. 4-溴-2-氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
